molecular formula C12H19NO2S2 B1215537 Brugine CAS No. 14912-30-2

Brugine

Cat. No.: B1215537
CAS No.: 14912-30-2
M. Wt: 273.4 g/mol
InChI Key: BOJOZZSCQUTEBY-QUBJWBRDSA-N
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Description

Brugine (CAS 14912-30-2) is a sulfur-containing tropane alkaloid naturally found in mangrove species of the genus Bruguiera . This marine-derived compound is of significant interest in pharmacological research, particularly in oncology. A 2023 network pharmacology-based study investigated its molecular mechanisms against breast cancer, identifying 90 common targets between the compound and the disease . The research suggests that this compound exhibits its anti-cancer effects by modulating several critical signaling pathways, including the PI3K-Akt pathway, JAK/STAT pathway, HIF-1 signaling pathway, and cAMP signaling pathway . Molecular docking and dynamics simulations further revealed that this compound has a high binding affinity for a key target, protein kinase A (PKA), forming a stable protein-ligand complex . These multi-target mechanisms highlight this compound's potential as a valuable natural product for studying novel therapeutic strategies, especially against complex and aggressive cancer subtypes like triple-negative breast cancer (TNBC) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S2/c1-13-8-2-3-9(13)7-10(6-8)15-12(14)11-4-5-16-17-11/h8-11H,2-7H2,1H3/t8?,9?,10?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJOZZSCQUTEBY-QUBJWBRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3CCSS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2CCC1CC(C2)OC(=O)[C@@H]3CCSS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332035
Record name Brugine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14912-30-2
Record name Brugine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Landscape of Brugine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Properties, and Biological Potential of a Unique Tropane (B1204802) Alkaloid

Abstract

Brugine, a sulfur-containing tropane alkaloid, represents a fascinating and underexplored natural product with potential pharmacological applications. First isolated from the mangrove plant Bruguiera sexangula, its unique chemical architecture, combining a tropane core with a dithiolane moiety, has attracted interest for its reported cytotoxic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates available data on its isolation, potential mechanisms of action, and offers detailed experimental considerations for future research.

Chemical Structure and Properties

This compound is chemically defined as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate.[1] Its structure is characterized by the fusion of a tropane alkaloid skeleton with a 1,2-dithiolane-3-carboxylic acid ester. The tropane moiety is a bicyclic amine that forms the core of numerous biologically active compounds, while the dithiolane ring introduces a unique sulfur-containing element.

Structural Details
  • IUPAC Name: (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate[1]

  • Molecular Formula: C₁₂H₁₉NO₂S₂[1]

  • Canonical SMILES: CN1C2CCC1CC(C2)OC(=O)[C@@H]3CCSS3[1]

  • InChI Key: BOJOZZSCQUTEBY-QUBJWBRDSA-N[1]

Physicochemical Properties

This compound is described as an oil and is soluble in a range of organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Weight273.42 g/mol [1]
AppearanceOil[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
StorageDesiccate at -20°C[1]

Table 1: Physicochemical Properties of this compound.

Biological Activity and Mechanism of Action

Putative Signaling Pathways

A network pharmacology study has suggested potential molecular mechanisms for this compound's anticancer effects, particularly in the context of breast cancer. This computational analysis identified several key signaling pathways that may be modulated by this compound, including:

  • cAMP signaling pathway

  • JAK/STAT signaling pathway

  • PI3K-Akt signaling pathway

It is important to note that these findings are based on computational predictions and await experimental validation to confirm the direct effects of this compound on these pathways.

Experimental Protocols

Isolation of this compound from Bruguiera sexangula

The following protocol is based on the original method described by Loder and Russell in 1969 for the extraction of alkaloids from the bark of Bruguiera sexangula.[2]

dot

This compound Isolation Workflow start Milled Bark of Bruguiera sexangula percolation Percolation with Ethanol (B145695) (40°C) start->percolation concentration Concentration of Ethanolic Extract (Reduced Pressure) percolation->concentration basification Dilution with Water and Basification with Ammonia concentration->basification extraction1 Extraction with Chloroform basification->extraction1 acid_extraction Extraction of Chloroform Phase with 0.5N Sulfuric Acid extraction1->acid_extraction clarification Clarification and Chloroform Wash of Acidic Aqueous Phase acid_extraction->clarification basification2 Basification with Ammonia clarification->basification2 extraction2 Re-extraction with Chloroform basification2->extraction2 final_concentration Concentration of Chloroform to yield Crude Alkaloids extraction2->final_concentration

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: Milled bark of Bruguiera sexangula (35 kg) is percolated with ethanol at 40°C. The resulting ethanolic solution is concentrated under reduced pressure.

  • Acid-Base Extraction:

    • The concentrated extract is diluted with water and then basified with ammonia.

    • This aqueous mixture is extracted with chloroform.

    • The chloroform extract is then treated with 0.5N sulfuric acid to extract the alkaloids into the aqueous phase.

    • The acidic aqueous phase is clarified and washed with chloroform to remove non-basic impurities.

    • The clarified acidic solution is then basified again with ammonia.

  • Final Extraction and Isolation:

    • The basified aqueous solution is re-extracted with chloroform.

    • The final chloroform extract is concentrated to yield the crude alkaloid mixture as a gum.

  • Purification (General): The crude mixture can be further purified using chromatographic techniques, such as column chromatography, to isolate this compound.

Spectroscopic Characterization

Detailed spectroscopic data for pure this compound is not extensively published. However, based on its chemical structure, the expected spectral characteristics can be inferred from data on related tropane alkaloids and dithiolane-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tropane skeleton, including the N-methyl group (a singlet), and protons on the bicyclic ring system. The dithiolane ring will exhibit signals for the methine and methylene (B1212753) protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the tropane ring, and the carbons of the dithiolane moiety.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show key absorption bands corresponding to its functional groups:

  • C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.

  • C-O Stretch: Bands corresponding to the C-O stretching of the ester.

  • S-S Stretch: A weaker absorption band for the disulfide bond in the dithiolane ring.

  • C-N Stretch: Vibrations associated with the tertiary amine of the tropane ring.

  • C-H Stretch: Absorptions for the various C-H bonds in the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be expected to show the molecular ion peak corresponding to the molecular weight of this compound (273.42 g/mol ). Fragmentation patterns would likely involve cleavage of the ester bond and fragmentation of the tropane and dithiolane rings, providing further structural information.

Conclusion and Future Directions

This compound remains a natural product of significant interest due to its unique structure and preliminary indications of biological activity. This guide consolidates the current knowledge on its chemical and physical properties. However, to fully realize its therapeutic potential, further research is critically needed.

Future research should focus on:

  • Quantitative Biological Evaluation: Performing in vitro and in vivo studies to determine the specific IC50 values of this compound against a panel of cancer cell lines, including Sarcoma 180 and Lewis Lung carcinoma, to validate the initial findings.

  • Mechanism of Action Studies: Experimentally validating the predicted signaling pathway modulation to elucidate the precise molecular targets of this compound.

  • Total Synthesis: Developing a robust total synthesis of this compound to enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship studies.

  • Detailed Spectroscopic Analysis: Publishing a complete and assigned set of NMR, IR, and high-resolution mass spectrometry data to serve as a definitive reference for the scientific community.

The exploration of novel marine and plant-derived natural products like this compound holds considerable promise for the discovery of new therapeutic leads. This technical guide serves as a foundational resource to stimulate and support further investigation into this intriguing molecule.

References

An In-depth Technical Guide on the Endogenous Function and Biological Activities of Brugine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brugine is a tropane (B1204802) alkaloid first identified in 1966, isolated from the stem bark of the mangrove species Bruguiera sexangula.[1][2] As a secondary metabolite, the endogenous function of this compound within the plant is presumed to be primarily defensive, a common role for alkaloids in protecting plants from herbivores and pathogens. While direct experimental evidence detailing its specific physiological roles within Bruguiera sexangula is limited, its demonstrated biological activities in other systems have garnered interest, particularly in the field of oncology. This guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, known biological effects, and potential therapeutic applications. It also outlines experimental protocols for its study and presents logical workflows for further investigation into its functions.

Chemical and Physical Properties of this compound

This compound is chemically defined as (+)-tropine 1,2-dithiolan-3-carboxylate.[1] It is a tropane alkaloid, a class of compounds characterized by a bicyclic [3.2.1] tropane ring structure.[3]

PropertyValue
PubChem CID 442998
Molecular Formula C₁₂H₁₉NO₂S₂
Molecular Weight 273.4 g/mol
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate
Synonyms (+)-tropine 1,2-dithiolan-3-carboxylate
Source Organisms Bruguiera sexangula, Bruguiera exaristata

Endogenous Function in Bruguiera sexangula

The endogenous function of this compound in Bruguiera sexangula has not been explicitly elucidated in scientific literature. However, based on the well-established roles of tropane alkaloids in other plant species, it is highly probable that this compound serves as a chemical defense agent. Tropane alkaloids are known to be toxic and act as feeding deterrents to insects and other herbivores.[3][4] The production of such secondary metabolites is a key survival strategy for plants, particularly in competitive ecosystems like mangrove forests.

Further research is required to definitively establish the specific endogenous roles of this compound, which may include:

  • Herbivore Deterrence: Its toxicity likely discourages consumption by insects and larger animals.

  • Antimicrobial and Antifungal Activity: Alkaloids often exhibit properties that protect plants from pathogenic microorganisms.

  • Allelopathy: It may influence the growth of nearby competing plant species.

  • Rhizosphere Ecology: Some tropane alkaloids are known to mediate interactions with soil microorganisms.[5]

Biological Activities and Pharmacological Potential

While its role within the source plant is a subject of inference, the biological effects of this compound on other organisms have been the focus of some research.

Anticancer Activity

Initial studies revealed that crude extracts from the bark of B. sexangula, containing this compound and other alkaloids, exhibited antitumor activity against Sarcoma 180 and Lewis Lung carcinoma.[1] More recent computational studies, utilizing a network pharmacology approach, have explored the potential molecular mechanisms of this compound's anticancer effects, particularly against breast cancer.[6]

This research suggests that this compound may exert its effects by modulating multiple signaling pathways.[6][7] The table below summarizes the key findings from these computational analyses.

Target Pathway/ProcessPotential Effect of this compound
cAMP Signaling Modulation of this pathway, which is crucial in cell proliferation and differentiation.
JAK/STAT Pathway Interference with this pathway, which is often dysregulated in cancer and plays a role in cell growth and survival.
PI3K-Akt Pathway Regulation of this key pathway involved in cell proliferation, survival, and apoptosis.
HIF-1 Signaling Potential modulation of cellular responses to hypoxia, a common feature of the tumor microenvironment.
Calcium Signaling Influence on intracellular calcium levels, which can affect various cellular processes including apoptosis.
Necroptosis Possible induction of this form of programmed cell death in cancer cells.
Protein Kinase A (PKA) Molecular docking studies suggest a high binding affinity for PKA, a key enzyme in the cAMP signaling pathway.[6]

It is important to note that these findings are based on computational models and require experimental validation to confirm the therapeutic potential of this compound.

Toxicity

The alkaloids from Bruguiera sexangula, including this compound, have been reported to be toxic.[1] This is a common characteristic of tropane alkaloids and a critical consideration in any drug development efforts.

Experimental Protocols

Detailed experimental protocols specifically for the study of this compound's endogenous function are not available. However, standard methodologies for the investigation of plant alkaloids can be adapted.

1. Isolation and Purification of this compound

  • Source Material: Stem bark of Bruguiera sexangula.

  • Extraction:

    • Air-dry and pulverize the plant material.

    • Perform a Soxhlet extraction with a suitable solvent such as methanol (B129727) or ethanol.

    • Acid-base extraction is a common method for isolating alkaloids. The crude extract is dissolved in an acidic solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble.

    • The aqueous solution is then washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds.

    • The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted into an organic solvent.

  • Purification:

    • The crude alkaloid extract can be subjected to column chromatography on silica (B1680970) gel or alumina.

    • Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC.

2. Structural Elucidation

  • Spectroscopic Techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • UV-Vis Spectroscopy: To analyze the electronic transitions within the molecule.

3. In Vitro Biological Activity Assays

  • Cytotoxicity Assays:

    • MTT Assay: To assess the effect of this compound on the viability of cancer cell lines.

    • LDH Assay: To measure cytotoxicity by quantifying lactate (B86563) dehydrogenase release from damaged cells.

  • Enzyme Inhibition Assays: Based on computational predictions, assays for enzymes like Protein Kinase A (PKA) can be performed to validate binding and inhibitory activity.

  • Western Blotting: To investigate the effect of this compound on the expression levels of key proteins in signaling pathways such as PI3K-Akt and JAK/STAT in treated cancer cells.

Visualizations

Below are diagrams representing logical workflows and potential mechanisms of action for this compound.

experimental_workflow cluster_extraction Isolation and Identification cluster_function Functional Analysis plant_material Bruguiera sexangula Bark extraction Solvent Extraction plant_material->extraction purification Chromatography (HPLC) extraction->purification structure Spectroscopy (NMR, MS) purification->structure in_vitro In Vitro Assays (Cancer Cell Lines) structure->in_vitro Test Biological Activity in_vivo In Vivo Models (e.g., Xenografts) in_vitro->in_vivo mechanism Mechanism of Action Studies (Western Blot, Kinase Assays) in_vitro->mechanism signaling_pathway cluster_pathways Potential Cellular Targets cluster_effects Cellular Effects This compound This compound pka Protein Kinase A This compound->pka pi3k_akt PI3K-Akt Pathway This compound->pi3k_akt jak_stat JAK/STAT Pathway This compound->jak_stat proliferation Decreased Proliferation pka->proliferation apoptosis Increased Apoptosis pka->apoptosis pi3k_akt->proliferation pi3k_akt->apoptosis jak_stat->proliferation

References

The Synthesis of Brugine: A Technical Guide to its Biosynthetic Pathway and Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brugine, a tropane (B1204802) alkaloid identified as (+)-tropine 1,2-dithiolan-3-carboxylate, is a natural product found in the mangrove plants of the Bruguiera genus, notably Bruguiera sexangula and Bruguiera cylindrica.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known and hypothesized biosynthetic pathways of this compound, its precursors, and the key enzymes involved. Drawing parallels with the well-studied biosynthesis of other tropane and pyrrolizidine (B1209537) alkaloids, this document outlines the synthesis of the tropine (B42219) moiety and explores the putative pathway for the formation of its unique 1,2-dithiolane-3-carboxylic acid component. Detailed experimental protocols for the extraction, purification, and analysis of tropane alkaloids, applicable to this compound, are also provided. This guide serves as a foundational resource for researchers interested in the natural product chemistry, biosynthesis, and potential pharmacological applications of this compound.

Introduction

Tropane alkaloids are a class of bicyclic organic compounds that have been a subject of interest for their diverse pharmacological activities.[7][8] this compound is a unique tropane alkaloid due to its esterification with 1,2-dithiolane-3-carboxylic acid.[1] Understanding its biosynthetic pathway is crucial for potential biotechnological production and for the discovery of novel enzymatic mechanisms. The synthesis of this compound can be conceptually divided into three main stages: the formation of the tropine core, the biosynthesis of the 1,2-dithiolane-3-carboxylic acid moiety, and the final esterification of these two precursors.

The Biosynthetic Pathway of the Tropine Moiety

The biosynthesis of the tropine ring in this compound is believed to follow the well-established pathway for tropane alkaloids, which has been extensively studied in plants like Atropa belladonna and Datura stramonium.[8][9][10]

Precursors and Early Steps

The primary precursors for the tropane ring are the amino acids L-arginine and L-ornithine.[8][11] These are converted to putrescine, a key intermediate in polyamine metabolism.[12][13] The first committed step in tropane alkaloid biosynthesis is the N-methylation of putrescine, catalyzed by the enzyme putrescine N-methyltransferase (PMT) .[9][12][13][14][15][16][17][18] This reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[12][13]

Formation of the Tropane Ring

N-methylputrescine is then oxidatively deaminated by a diamine oxidase to produce 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[7][19] The subsequent steps leading to the formation of the bicyclic tropinone (B130398) structure are complex and involve the condensation of the N-methyl-Δ¹-pyrrolinium cation with a two-carbon unit derived from acetyl-CoA.[7]

Reduction of Tropinone to Tropine

Tropinone represents a critical branch point in the biosynthesis of various tropane alkaloids.[20][21][22][23] The formation of the tropine moiety of this compound requires the stereospecific reduction of the keto group in tropinone to a hydroxyl group. This reaction is catalyzed by tropinone reductase I (TR-I) , an NADPH-dependent enzyme that produces tropine (3α-tropanol).[3][9][20][22][23][24][25][26]

The Putative Biosynthetic Pathway of 1,2-Dithiolane-3-carboxylic Acid

The biosynthesis of the 1,2-dithiolane-3-carboxylic acid moiety of this compound is not well-elucidated. However, analogies can be drawn from the known biosynthetic pathways of similar sulfur-containing compounds, such as asparagusic acid and lipoic acid.[7][9][20][24][25][27]

It is hypothesized that the biosynthesis starts from a simple carboxylic acid precursor. Biosynthetic studies on asparagusic acid (1,2-dithiolane-4-carboxylic acid) have indicated that isobutyric acid is a precursor.[28][29] The pathway likely involves the enzymatic incorporation of two sulfur atoms to form the dithiolane ring. The sulfur is likely derived from the sulfur-containing amino acid L-cysteine.[10][12][14][30] The formation of the disulfide bond to create the cyclic dithiolane structure is likely an oxidative process.

Final Step: Esterification

The final step in the biosynthesis of this compound is the esterification of the hydroxyl group of tropine with the carboxyl group of 1,2-dithiolane-3-carboxylic acid. This reaction is likely catalyzed by a tropine acyltransferase , an enzyme that utilizes an activated form of the carboxylic acid, possibly a CoA-thioester.[1][2][8][11][31]

Signaling Pathway and Experimental Workflow Diagrams

Brugine_Synthesis_Pathway cluster_tropine Tropine Moiety Biosynthesis cluster_dithiolane Putative 1,2-Dithiolane-3-carboxylic Acid Biosynthesis L-Arginine L-Arginine Putrescine Putrescine L-Arginine->Putrescine L-Ornithine L-Ornithine L-Ornithine->Putrescine N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine  Putrescine  N-methyltransferase  (PMT) N-Methyl-Δ¹-pyrrolinium cation N-Methyl-Δ¹-pyrrolinium cation N-Methylputrescine->N-Methyl-Δ¹-pyrrolinium cation Diamine Oxidase Tropinone Tropinone N-Methyl-Δ¹-pyrrolinium cation->Tropinone Condensation + Acetyl-CoA Tropine Tropine Tropinone->Tropine Tropinone Reductase I (TR-I) This compound This compound Tropine->this compound Tropine Acyltransferase Carboxylic Acid\nPrecursor Carboxylic Acid Precursor Dihydro-1,2-dithiolane-3-carboxylic acid Dihydro-1,2-dithiolane-3-carboxylic acid Carboxylic Acid\nPrecursor->Dihydro-1,2-dithiolane-3-carboxylic acid Sulfur Incorporation (from L-Cysteine) 1,2-Dithiolane-3-carboxylic acid 1,2-Dithiolane-3-carboxylic acid Dihydro-1,2-dithiolane-3-carboxylic acid->1,2-Dithiolane-3-carboxylic acid Oxidation 1,2-Dithiolane-3-carboxylic acid->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_extraction Extraction and Purification cluster_analysis Analysis Plant_Material Plant Material (Bruguiera sp.) Grinding Grinding and Homogenization Plant_Material->Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol (B129727)/Chloroform) Grinding->Solvent_Extraction Acid_Base_Partitioning Acid-Base Partitioning Solvent_Extraction->Acid_Base_Partitioning Chromatography Column Chromatography (e.g., Silica (B1680970) Gel) Acid_Base_Partitioning->Chromatography Purified_this compound Purified this compound Chromatography->Purified_this compound TLC TLC Purified_this compound->TLC GC_MS GC-MS Purified_this compound->GC_MS LC_MS LC-MS Purified_this compound->LC_MS NMR NMR Spectroscopy Purified_this compound->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

Caption: General experimental workflow for this compound isolation and analysis.

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis are not available. However, kinetic parameters for homologous enzymes from other tropane alkaloid-producing plants can provide valuable estimates.

EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)Plant SourceReference(s)
Putrescine N-methyltransferase (PMT)Putrescine, S-adenosyl-L-methionine100 - 400 (Putrescine)0.16 - 0.39Datura stramonium, Nicotiana tabacum[13][15][17]
Tropinone Reductase I (TR-I)Tropinone, NADPH30 - 50 (Tropinone)1.5 - 2.5Datura stramonium[22][23]

Note: These values are indicative and may vary depending on the specific plant species and experimental conditions.

Experimental Protocols

Extraction of Tropane Alkaloids from Bruguiera Species

This protocol is a general method for the extraction of tropane alkaloids and can be adapted for the isolation of this compound.[5][16][18][32][33]

  • Plant Material Preparation: Collect fresh or dried plant material (e.g., bark, leaves) of Bruguiera sexangula or Bruguiera cylindrica. Grind the material to a fine powder.

  • Defatting: Extract the powdered plant material with a nonpolar solvent like n-hexane or petroleum ether to remove fats and waxes. Discard the solvent.

  • Alkaloid Extraction: Macerate the defatted plant material in methanol or a mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v) for 24-48 hours with occasional shaking. Filter the extract and repeat the extraction process two more times.

  • Acid-Base Partitioning: a. Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract. b. Dissolve the crude extract in 5% aqueous hydrochloric acid or sulfuric acid. c. Filter the acidic solution to remove any insoluble material. d. Wash the acidic solution with a nonpolar solvent like diethyl ether or chloroform to remove neutral and weakly acidic compounds. e. Basify the aqueous solution to a pH of 9-10 with ammonium (B1175870) hydroxide (B78521) or sodium carbonate. f. Extract the liberated alkaloids with chloroform or dichloromethane (B109758) several times.

  • Purification: a. Combine the organic extracts containing the alkaloids and dry over anhydrous sodium sulfate. b. Evaporate the solvent to yield the crude alkaloid mixture. c. Purify the crude mixture using column chromatography on silica gel or alumina, eluting with a gradient of chloroform and methanol. d. Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia) and a visualizing agent (e.g., Dragendorff's reagent). e. Combine the fractions containing this compound and evaporate the solvent to obtain the purified compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of tropane alkaloids.[15][27]

  • Sample Preparation: Prepare a standard solution of a known concentration of an internal standard (e.g., atropine-d3). Add a known amount of the internal standard to the purified this compound sample or the crude extract.

  • Derivatization (Optional but Recommended): To improve volatility and thermal stability, the sample can be derivatized by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for alkaloid analysis (e.g., HP-5MS).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.

    • Injector and Detector Temperature: Set appropriately (e.g., 250°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-500).

  • Quantification: Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra. Quantify the amount of this compound by comparing the peak area of this compound to that of the internal standard.

Conclusion

The biosynthesis of this compound presents a fascinating example of the diversification of secondary metabolism in plants. While the pathway for its tropine moiety is well-understood within the broader context of tropane alkaloid biosynthesis, the formation of the 1,2-dithiolane-3-carboxylic acid component remains an area ripe for investigation. This guide provides a solid foundation for researchers to delve into the enzymology and genetics of this compound synthesis, which could unlock novel biocatalysts and pathways for the production of valuable sulfur-containing and alkaloid compounds. Further research into the unique biochemistry of mangrove plants like Bruguiera is essential to fully unravel the intricacies of this compound's natural synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Brugine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brugine, a sulfur-containing tropane (B1204802) alkaloid isolated from the mangrove species Bruguiera sexangula and Bruguiera exaristata, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities, and the signaling pathways it modulates. The information is presented to support further research and development of this compound as a potential drug candidate. While extensive research has elucidated its biological effects, quantitative data on some of its physicochemical properties and detailed spectral analyses remain areas for further investigation.

Physicochemical Properties

This compound is chemically known as (+)-tropine 1,2-dithiolan-3-carboxylate.[3] Its unique structure, featuring a tropane skeleton esterified with 1,2-dithiolan-3-carboxylic acid, is responsible for its distinct biological activities. A summary of its known physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₂S₂PubChem
Molecular Weight 273.41 g/mol PubChem
IUPAC Name (3S)-1,2-dithiolan-3-yl (1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl esterPubChem
CAS Number 14912-30-2PubChem
Appearance Not explicitly reported, but related alkaloids are often crystalline solids.N/A
Melting Point Not experimentally determined.N/A
Boiling Point Predicted: 372.1 ± 42.0 °CChemicalBook
Solubility Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.BioCrick
Specific Rotation [α]D²⁴ = -24° (in purified chloroform)[4]
Predicted pKa 9.97 ± 0.40ChemicalBook

Note: Many of the physical properties, such as melting point and boiling point, have not been experimentally determined and are based on predictions. Further empirical studies are required for accurate characterization.

Spectral Data

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, including sarcoma 180 and Lewis lung carcinoma.[1] Its anticancer effects are attributed to its ability to modulate multiple critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Network pharmacology studies have identified several key pathways targeted by this compound.[1]

cAMP/PKA Signaling Pathway

Molecular docking studies have revealed a high binding affinity of this compound for Protein Kinase A (PKA), a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1] This interaction is believed to be central to this compound's mechanism of action. The cAMP/PKA pathway is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer.

cAMP_PKA_Pathway This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Inhibits Downstream Downstream Effectors (e.g., CREB) PKA->Downstream Phosphorylates Cellular_Response Modulation of Cellular Responses (Proliferation, Apoptosis) Downstream->Cellular_Response

Proposed inhibitory action of this compound on the cAMP/PKA signaling pathway.
JAK/STAT Signaling Pathway

This compound has been shown to modulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[1] This pathway is critical for cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. While the precise molecular targets of this compound within this pathway are yet to be fully elucidated, it is hypothesized to inhibit the phosphorylation of key components like JAKs and STATs.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates This compound This compound This compound->JAK Inhibits

Proposed inhibitory mechanism of this compound on the JAK/STAT signaling pathway.
PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell survival and proliferation that is frequently hyperactivated in cancer. This compound has been identified as a modulator of this pathway.[1] It is proposed that this compound exerts its anticancer effects by inhibiting the phosphorylation of key kinases in this cascade, such as Akt and mTOR.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Proposed inhibitory action of this compound on the PI3K/Akt signaling pathway.
KDR (VEGFR2) Signaling Pathway

In the context of colon cancer, this compound has been shown to suppress cell growth by mediating the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It down-regulates the mRNA and phosphorylation of KDR and downstream signaling molecules such as PKCα, PLCγ, and Raf1.

Experimental Protocols

Isolation of this compound from Bruguiera sexangula

The following is a general protocol based on the originally reported isolation method.[3]

Workflow:

Isolation_Workflow Start Dried & Milled Bark of Bruguiera sexangula Extraction Percolation with Ethanol (B145695) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Acid_Extraction Acid-Base Extraction (Chloroform & Sulfuric Acid) Concentration->Acid_Extraction Purification Chromatographic Purification (e.g., Column Chromatography) Acid_Extraction->Purification End Pure this compound Purification->End

General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and milled bark of Bruguiera sexangula is percolated with ethanol at a slightly elevated temperature (e.g., 40°C).

  • Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude gum.

  • Acid-Base Extraction:

    • The crude extract is dissolved in water and basified with a weak base like ammonia.

    • This aqueous solution is then extracted with an organic solvent such as chloroform.

    • The organic layer, containing the alkaloids, is then extracted with a dilute acid (e.g., 0.5 M sulfuric acid).

    • The acidic aqueous layer is washed with chloroform to remove neutral impurities.

    • The aqueous layer is then basified again with ammonia, and the alkaloids are re-extracted into chloroform.

  • Purification: The resulting crude alkaloid mixture is subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, to isolate pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation. The following is a generalized protocol that can be adapted for testing the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.

Conclusion

This compound is a promising natural product with demonstrated anti-cancer properties. Its mechanism of action involves the modulation of several key signaling pathways, making it a molecule of significant interest for drug development. However, to advance its preclinical and potential clinical development, further research is imperative. Specifically, a thorough characterization of its physicochemical properties, including experimental determination of its melting point, boiling point, and aqueous solubility, is needed. Furthermore, the acquisition and publication of its complete spectral data (NMR, IR, MS) would be invaluable for quality control and regulatory purposes. Finally, more in-depth studies are required to elucidate the precise molecular interactions of this compound within the identified signaling pathways to fully understand its mechanism of action and to guide the rational design of more potent and selective derivatives.

References

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of Brugine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Putative Anti-Cancer Pathways of a Mangrove Alkaloid

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current leading hypothesis regarding the mechanism of action for brugine, a sulfur-containing alkaloid isolated from the mangrove species Bruguiera sexangula. The information presented herein is primarily derived from computational network pharmacology and molecular docking studies, as robust experimental validation in peer-reviewed literature is not yet available. This document summarizes the prevailing hypothesis and proposes a detailed roadmap for its experimental validation.

This compound has demonstrated cytotoxic activity against cancer cell lines such as sarcoma 180 and Lewis lung cancer, though the underlying molecular pathways have remained largely elusive.[1] A pivotal network pharmacology study has provided the most detailed hypothesis to date, suggesting a multi-target mechanism of action for this compound in the context of breast cancer.[1][2]

The Core Hypothesis: Multi-Pathway Modulation Centered on Protein Kinase A

The central hypothesis posits that this compound exerts its anti-cancer effects by modulating several key signaling pathways. Computational analyses, including molecular docking, have identified Protein Kinase A (PKA) , a critical enzyme in the cAMP signaling pathway, as a primary molecular target for which this compound shows a high binding affinity.[1][2]

By targeting PKA, this compound is thought to initiate a cascade of downstream effects, influencing a network of interconnected signaling pathways crucial for cancer cell proliferation, survival, and metabolism. The key pathways implicated in this compound's hypothesized mechanism of action include:

  • cAMP Signaling Pathway: As the primary target, PKA is a key regulator of this pathway, which is involved in a vast array of cellular processes.[1][3]

  • PI3K-Akt Signaling Pathway: A critical pathway for cell survival and proliferation, often dysregulated in cancer.[1][4]

  • JAK/STAT Signaling Pathway: Plays a crucial role in cytokine signaling and immune response, and is implicated in cancer development.[1][4]

  • HIF-1 Signaling Pathway: A central regulator of cellular response to hypoxia, which is vital for tumor progression and angiogenesis.[1][4]

  • Calcium Signaling Pathway: Essential for various cellular functions, its dysregulation can contribute to cancer hallmarks.[1][4]

  • Necroptosis: A form of programmed necrosis, or inflammatory cell death, which has emerged as a potential therapeutic target in cancer.[1][3][4]

The following diagram illustrates the hypothesized signaling cascade initiated by this compound.

Brugine_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Inhibition cAMP_Pathway cAMP Signaling PKA->cAMP_Pathway Modulation PI3K_Akt_Pathway PI3K-Akt Pathway cAMP_Pathway->PI3K_Akt_Pathway JAK_STAT_Pathway JAK/STAT Pathway cAMP_Pathway->JAK_STAT_Pathway HIF1_Pathway HIF-1 Pathway cAMP_Pathway->HIF1_Pathway Calcium_Pathway Calcium Signaling cAMP_Pathway->Calcium_Pathway Necroptosis_Pathway Necroptosis cAMP_Pathway->Necroptosis_Pathway Proliferation Cell Proliferation PI3K_Akt_Pathway->Proliferation Survival Cell Survival PI3K_Akt_Pathway->Survival JAK_STAT_Pathway->Proliferation Angiogenesis Angiogenesis HIF1_Pathway->Angiogenesis Necroptosis_Pathway->Survival Inhibition of Survival

Caption: Hypothesized this compound Signaling Cascade.

Quantitative Data Summary

To date, there is a notable absence of published quantitative bioactivity data for purified this compound against its putative molecular targets. The primary network pharmacology study describes a "high affinity" for PKA based on docking scores but does not provide specific IC50 or Ki values.[1] The only available quantitative data pertains to the toxicity of crude extracts from Bruguiera sexangula, the plant source of this compound.

Compound/ExtractAssay TypeOrganism/SystemResultReference
Bruguiera sexangula Leaf ExtractBrine Shrimp Lethality TestArtemia salinaLC50: 337 µg/mL[4]

Note: The LC50 value represents the concentration of the crude extract that is lethal to 50% of the brine shrimp larvae and serves as a general measure of toxicity, not a specific measure of enzymatic or cellular inhibition.

Proposed Experimental Protocols for Hypothesis Validation

The following protocols outline the necessary experimental work to validate the computationally derived hypothesis of this compound's mechanism of action.

Protocol 1: In Vitro Protein Kinase A (PKA) Kinase Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of PKA and to calculate its half-maximal inhibitory concentration (IC50).

Methodology:

  • Reagents and Materials:

    • Recombinant human PKA catalytic subunit.

    • Fluorescently labeled PKA substrate peptide (e.g., Kemptide).

    • Adenosine triphosphate (ATP).

    • This compound (purified, various concentrations).

    • Positive control inhibitor (e.g., H-89).

    • Kinase assay buffer.

    • 384-well microplates.

    • Plate reader capable of fluorescence detection.

  • Procedure:

    • Prepare a serial dilution of this compound in the kinase assay buffer.

    • In a 384-well plate, add 5 µL of the PKA enzyme to each well.

    • Add 5 µL of the diluted this compound, vehicle control (DMSO), or positive control (H-89) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the PKA substrate peptide and ATP.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction by adding a stop solution.

    • Measure the fluorescence intensity on a plate reader. A decrease in fluorescence corresponds to the inhibition of substrate phosphorylation.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Cyclic AMP (cAMP) Level Measurement Assay

Objective: To assess whether this compound modulates intracellular cAMP levels in a cellular context, which would support the hypothesis of PKA pathway engagement.

Methodology:

  • Reagents and Materials:

    • Breast cancer cell line (e.g., MCF-7 or MDA-MB-231).

    • Cell culture medium and supplements.

    • This compound (purified, various concentrations).

    • Forskolin (B1673556) (an adenylate cyclase activator, used as a positive control to stimulate cAMP production).

    • cAMP competition enzyme-linked immunoassay (ELISA) kit or a luminescence-based assay kit (e.g., cAMP-Glo™ Assay).[5][6]

    • 96-well cell culture plates.

    • Luminometer or microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with forskolin for 30 minutes to induce cAMP production. Include a non-stimulated control.

    • Lyse the cells according to the assay kit manufacturer's instructions to release intracellular cAMP.

    • Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive binding reaction where cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.

    • Measure the signal (absorbance or luminescence). The signal will be inversely proportional to the amount of cAMP in the sample.

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample and determine if this compound treatment alters the forskolin-stimulated cAMP levels.

Protocol 3: Western Blot Analysis of Downstream Signaling Pathways

Objective: To investigate if this compound treatment affects the phosphorylation status of key proteins in the computationally implicated downstream pathways (e.g., PI3K-Akt, JAK/STAT).

Methodology:

  • Reagents and Materials:

    • Breast cancer cell line.

    • This compound (at a concentration determined from cell viability assays, e.g., IC50).

    • Cell lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and electrophoresis equipment.

    • PVDF membranes and transfer apparatus.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture cells to 70-80% confluency and treat with this compound or vehicle control for a specified time (e.g., 24 hours).

    • Harvest and lyse the cells on ice.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

    • Capture the image using a digital imaging system.

    • Strip the membrane and re-probe for total protein (e.g., anti-total-Akt) and the loading control (anti-β-actin) to ensure equal loading.

    • Quantify the band intensities to determine the relative change in protein phosphorylation upon this compound treatment.

The following diagram provides a workflow for the experimental validation of the this compound mechanism of action hypothesis.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound MoA Validation start Hypothesis: This compound targets PKA and modulates anti-cancer pathways pka_assay Protocol 1: In Vitro PKA Kinase Assay start->pka_assay is_pka_inhibited Direct PKA Inhibition? pka_assay->is_pka_inhibited camp_assay Protocol 2: Cellular cAMP Assay is_camp_modulated Cellular cAMP Modulated? camp_assay->is_camp_modulated viability_assay Cell Viability Assay (e.g., MTT/XTT) is_cytotoxic Cytotoxic Effect? viability_assay->is_cytotoxic western_blot Protocol 3: Western Blot for Downstream Targets (p-Akt, p-STAT3, etc.) is_downstream_affected Downstream Pathways Affected? western_blot->is_downstream_affected is_pka_inhibited->camp_assay Yes conclusion Conclusion: Mechanism Validated / Refined is_pka_inhibited->conclusion No (Hypothesis Refuted/ Needs Revision) is_camp_modulated->viability_assay Yes is_camp_modulated->conclusion No (Mechanism is PKA-dependent but cAMP-independent?) is_cytotoxic->western_blot Yes (Determine IC50) is_cytotoxic->conclusion No (Not a viable anti-cancer lead) is_downstream_affected->conclusion Yes (Confirm downstream effects) is_downstream_affected->conclusion No (Downstream pathways differ from hypothesis)

Caption: Proposed Experimental Workflow.

Conclusion

The current understanding of this compound's mechanism of action is in its infancy, resting on a compelling but unvalidated computational hypothesis. The proposed multi-target action, centered on the inhibition of Protein Kinase A, presents an exciting avenue for anti-cancer drug discovery. However, rigorous experimental validation is paramount. The protocols detailed in this guide provide a clear and structured approach for the scientific community to systematically test this hypothesis, quantify the bioactivity of this compound, and elucidate the precise molecular events it triggers in cancer cells. The outcomes of these future studies will be critical in determining whether this compound can be translated from a compound of interest into a viable therapeutic lead.

References

Potential Biological Targets of Brugine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brugine, a sulfur-containing alkaloid isolated from the mangrove plant Bruguiera sexangula, has demonstrated cytotoxic activity against certain cancer cell lines, suggesting its potential as an anticancer agent.[1] This technical guide provides an in-depth analysis of the potential biological targets of this compound, drawing upon computational network pharmacology studies. The primary focus is to elucidate the molecular mechanisms through which this compound may exert its therapeutic effects, providing a foundation for future experimental validation and drug development efforts. This document outlines key signaling pathways implicated in this compound's mechanism of action, presents quantitative data from computational analyses, and details the experimental protocols employed in these predictive studies.

Predicted Biological Targets and Signaling Pathways

Network pharmacology analyses have identified multiple potential biological targets for this compound, suggesting a multi-target mechanism of action, particularly in the context of breast cancer.[1] These studies indicate that this compound may modulate several critical signaling pathways involved in cancer progression.

A key predicted high-affinity target for this compound is Protein Kinase A (PKA) .[1] PKA is a crucial enzyme in the cAMP signaling pathway, which is involved in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the cAMP-PKA pathway has been implicated in various cancers.

In addition to the cAMP signaling pathway, this compound is predicted to modulate the following signaling cascades:[1][2]

  • JAK/STAT Signaling Pathway: This pathway is integral to immune responses, cell growth, and apoptosis. Its aberrant activation is a hallmark of many cancers.

  • HIF-1 Signaling Pathway: The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a critical mediator of the cellular response to low oxygen levels, a common feature of the tumor microenvironment. It plays a key role in angiogenesis, cell survival, and metabolism.

  • PI3K-Akt Signaling Pathway: This is a major pathway in cancer, regulating cell proliferation, growth, and survival.

  • Calcium Signaling Pathway: Intracellular calcium signaling governs a multitude of cellular functions, and its dysregulation can contribute to tumorigenesis.

  • Necroptosis: This is a form of programmed necrosis, or inflammatory cell death, which can play a dual role in either promoting or suppressing cancer.

The multi-target nature of this compound, as suggested by these computational studies, could be advantageous in treating complex diseases like cancer, which often involve multiple dysregulated pathways.

Quantitative Data from Computational Analyses

The following table summarizes the predicted binding affinity of this compound with Protein Kinase A (PKA), as determined by molecular docking and molecular dynamics simulation studies.[2] It is important to note that these values are the result of computational predictions and await experimental validation.

Target ProteinComputational MethodPredicted Binding Free Energy (kcal/mol)
Protein Kinase A (PKA)Molecular Docking & MM-GBSA-31.53 ± 5.3

Note: MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) is a method used to calculate the free energy of binding of a ligand to a protein.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the predicted signaling pathways targeted by this compound and a typical workflow for its computational investigation.

Brugine_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Processes This compound This compound PKA PKA (Protein Kinase A) This compound->PKA JAK_STAT JAK/STAT Pathway This compound->JAK_STAT HIF1 HIF-1 Pathway This compound->HIF1 PI3K_Akt PI3K-Akt Pathway This compound->PI3K_Akt Ca_Signal Calcium Signaling This compound->Ca_Signal Necroptosis Necroptosis This compound->Necroptosis Cancer_Hallmarks Inhibition of Cancer Hallmarks PKA->Cancer_Hallmarks JAK_STAT->Cancer_Hallmarks HIF1->Cancer_Hallmarks PI3K_Akt->Cancer_Hallmarks Ca_Signal->Cancer_Hallmarks Necroptosis->Cancer_Hallmarks

Caption: Predicted signaling pathways modulated by this compound.

Computational_Workflow cluster_data_acquisition Data Acquisition & Target Identification cluster_analysis Computational Analysis cluster_validation Putative Target & Pathway Identification db_search Database Mining (TCGA, GeneCards, etc.) ppi_network Protein-Protein Interaction Network Construction (STRING) db_search->ppi_network target_id This compound Target Prediction (SwissTargetPrediction) target_id->ppi_network pathway_analysis Pathway Enrichment Analysis (KEGG, GO) ppi_network->pathway_analysis docking Molecular Docking (AutoDock Vina) pathway_analysis->docking md_simulation Molecular Dynamics Simulation (GROMACS, AMBER) docking->md_simulation binding_energy Binding Free Energy Calculation (MM-GBSA) md_simulation->binding_energy results Identification of Key Targets and Pathways binding_energy->results

Caption: A typical computational workflow for identifying this compound's targets.

Experimental Protocols

The following are detailed, representative methodologies for the key computational experiments used to predict the biological targets of this compound.

Network Pharmacology-Based Target Identification

This approach integrates data from multiple sources to predict the targets of a compound and its mechanism of action.

  • Compound Information and Target Prediction:

    • The 2D structure of this compound is obtained from a chemical database (e.g., PubChem).

    • The structure is used as input for a target prediction server (e.g., SwissTargetPrediction) to identify potential protein targets.

  • Disease-Associated Gene Collection:

    • Genes associated with a specific disease (e.g., breast cancer) are collected from databases such as The Cancer Genome Atlas (TCGA) and GeneCards.

  • Construction of Protein-Protein Interaction (PPI) Network:

    • The predicted targets of this compound and the disease-associated genes are uploaded to a PPI database (e.g., STRING) to construct an interaction network.

    • The network is visualized and analyzed using software like Cytoscape to identify key hub proteins and modules.

  • Pathway and Functional Enrichment Analysis:

    • The genes in the PPI network are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using tools like DAVID or Metascape.

    • This analysis identifies the biological processes and signaling pathways that are significantly associated with the potential targets of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Preparation of the Receptor and Ligand:

    • The 3D structure of the target protein (e.g., PKA) is downloaded from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges are added to the protein using software like AutoDock Tools.

    • The 3D structure of this compound is prepared by optimizing its geometry and assigning Gasteiger charges.

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

  • Docking Simulation:

    • A docking program like AutoDock Vina is used to perform the docking calculations.

    • The program systematically searches for the optimal binding pose of this compound within the defined grid box, evaluating the binding affinity for each pose using a scoring function.

  • Analysis of Results:

    • The resulting binding poses are ranked based on their predicted binding energies.

    • The pose with the lowest binding energy is selected for further analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein using visualization software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time.

  • System Preparation:

    • The best-ranked docked complex of this compound and the target protein is used as the starting structure.

    • The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).

    • Ions are added to neutralize the system.

  • Simulation Protocol:

    • The system is first subjected to energy minimization to remove any steric clashes.

    • The system is then gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume and then constant pressure.

    • A production MD simulation is run for a specified period (e.g., 100 ns) using a simulation package like GROMACS or AMBER.

  • Trajectory Analysis:

    • The trajectory from the MD simulation is analyzed to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

    • The binding free energy of the complex is calculated using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of binding affinity.

Conclusion and Future Directions

The computational evidence presented in this guide strongly suggests that this compound is a multi-target compound with the potential to modulate several key signaling pathways implicated in cancer. Protein Kinase A has been identified as a high-affinity target, providing a specific avenue for further investigation.

It is crucial to emphasize that these findings are based on in silico predictions and require rigorous experimental validation. Future research should focus on:

  • In vitro enzyme assays to confirm the inhibitory activity of this compound against PKA and other predicted kinase targets.

  • Cell-based assays to investigate the effects of this compound on the identified signaling pathways in cancer cell lines.

  • Binding affinity studies , such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), to quantitatively measure the interaction between this compound and its targets.

  • In vivo studies in animal models to evaluate the anti-tumor efficacy and safety of this compound.

By systematically validating these computational predictions, the full therapeutic potential of this compound can be elucidated, paving the way for its development as a novel anticancer agent.

References

Brugine: A Technical Guide on Physicochemical Properties and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative data on the solubility and stability of Brugine is limited. This guide provides an in-depth overview based on its chemical nature as a tropane (B1204802) alkaloid and general principles of pharmaceutical analysis. The experimental protocols described are proposed methodologies and should be adapted and validated for specific research needs.

Introduction

This compound is a sulfur-containing tropane alkaloid first isolated from the bark and stem of the mangrove plant Bruguiera sexangula.[1] Structurally, it is the ester of tropine (B42219) and 1,2-dithiolane-3-carboxylic acid. Recent research has highlighted its potential as an anti-cancer agent, particularly in breast cancer, by targeting specific signaling pathways.[2][3][4] This technical guide aims to provide a comprehensive overview of the known information regarding this compound, infer its likely physicochemical properties based on its structural class, and outline methodologies for its systematic analysis.

Physicochemical Properties of this compound

While specific experimental data for this compound is scarce, its chemical structure as a tropane alkaloid allows for informed estimations of its properties.

Inferred Solubility Profile

Tropane alkaloids are generally characterized by a bicyclic amine structure. Their solubility is pH-dependent, with the protonated form being more water-soluble.

Table 1: Inferred Solubility Profile of this compound

Solvent ClassPredicted SolubilityRationale
Aqueous Buffers pH-dependentThe tertiary amine in the tropane ring will be protonated at acidic pH, increasing aqueous solubility. At basic pH, the free base is less soluble.
Polar Protic Solvents (e.g., Methanol, Ethanol)Likely solubleThe hydroxyl group of the tropine moiety and the overall polarity of the molecule suggest solubility in lower alcohols.
Polar Aprotic Solvents (e.g., DMSO, DMF)Likely solubleThese solvents are generally effective for a wide range of organic molecules, including alkaloids.
Nonpolar Solvents (e.g., Hexane, Toluene)Likely poorly solubleThe presence of polar functional groups (ester, amine, dithiolane) suggests limited solubility in nonpolar solvents.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Likely solubleOften used in the extraction of alkaloids from plant material.
Inferred Stability Profile

The stability of this compound will be influenced by its ester and dithiolane functionalities.

Table 2: Inferred Stability Profile of this compound

ConditionPredicted StabilityPotential Degradation Pathway
pH Unstable at strongly acidic or basic pHThe ester linkage is susceptible to acid- and base-catalyzed hydrolysis, yielding tropine and 1,2-dithiolane-3-carboxylic acid.
Temperature Potentially unstable at elevated temperaturesThermal stress can accelerate hydrolysis and potentially lead to the decomposition of the dithiolane ring.
Light (Photostability) Unknown, potential for degradationMany alkaloids exhibit some degree of photosensitivity. Photostability studies are recommended.
Oxidation Potentially susceptibleThe sulfur atoms in the dithiolane ring could be susceptible to oxidation.

Proposed Experimental Protocols

The following are proposed, generalized protocols for determining the solubility and stability of this compound. These should be considered as starting points for method development and validation.

Solubility Determination Protocol (Shake-Flask Method)
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, acetonitrile (B52724), DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or µg/mL).

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.

  • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of alkaloids.

  • Mobile Phase Optimization:

    • Aqueous Phase: Start with a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the ionization of the tropane amine.

    • Organic Phase: Use a common organic modifier such as acetonitrile or methanol.

    • Gradient Elution: A gradient elution is recommended to ensure the separation of this compound from potentially more polar or less polar degradation products.

  • Detection: UV detection is suitable for chromophoric compounds. The selection of the detection wavelength should be based on the UV spectrum of this compound.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method must be able to resolve the this compound peak from all degradation product peaks.

Stability Study Protocol
  • Sample Preparation: Prepare solutions of this compound in relevant buffers and formulations.

  • Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH). Include photostability testing.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining and to detect and quantify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and estimate the shelf-life.

Mechanism of Action and Signaling Pathways

Network pharmacology studies have suggested that this compound exerts its anti-cancer effects in breast cancer by modulating multiple signaling pathways.[2][3][4] The primary targets appear to be the cAMP and EGFR signaling pathways.

cAMP Signaling Pathway

This compound is predicted to interact with key proteins in the cAMP signaling pathway. This pathway is crucial for regulating various cellular processes, including cell growth, differentiation, and apoptosis.

cAMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCR This compound->GPCR Modulates AC Adenylate Cyclase GPCR->AC Activates ATP ATP AC->ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Apoptosis, Cell Cycle Arrest) CREB->Gene_Expression Regulates

Caption: Proposed modulation of the cAMP signaling pathway by this compound.

EGFR Signaling Pathway

This compound is also implicated in the modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer and plays a key role in cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Brugine_target This compound (Potential Target) Brugine_target->EGFR Brugine_target->PI3K Inhibits Akt Akt Brugine_target->Akt Inhibits PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Postulated inhibitory effect of this compound on the EGFR signaling pathway.

Conclusion

This compound is a promising natural product with demonstrated anti-cancer potential. While specific data on its solubility and stability are not yet widely available, its chemical structure provides a basis for designing appropriate analytical methodologies. The proposed experimental protocols in this guide offer a framework for researchers to systematically characterize the physicochemical properties of this compound, which is essential for its further development as a therapeutic agent. Furthermore, understanding its multi-target mechanism of action through pathways like cAMP and EGFR signaling will be critical in elucidating its full therapeutic potential.

References

The Tropane Alkaloid Brugine: A Technical Guide to Putative Homologs, Analogs, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brugine is a sulfur-containing tropane (B1204802) alkaloid first isolated from the mangrove plant Bruguiera sexangula. Recent computational studies have highlighted its potential as an anti-cancer agent, particularly in breast cancer, by modulating key signaling pathways. This technical guide provides a comprehensive overview of the known structural homologs and potential functional analogs of this compound. Due to the limited publicly available data on this compound itself, this document focuses on the biological activities of structurally related compounds to infer potential mechanisms and guide future research. It includes a summary of relevant signaling pathways, detailed experimental protocols for assessing biological activity, and visualizations to aid in understanding molecular interactions and experimental workflows.

Introduction to this compound

This compound is chemically defined as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-1,2-dithiolane-3-carboxylate. Its structure is characterized by two key moieties: a tropane skeleton, which is a bicyclic amine common to a variety of pharmacologically active alkaloids, and a 1,2-dithiolane-3-carboxylate functional group.

Known Homologs of this compound: The Tropane Alkaloids

Homologs of this compound share the core tropane skeleton. This class of compounds is well-studied, with many members exhibiting significant biological activity. The ester functionality at the C3 position of the tropane ring is a common feature.

Atropine (B194438) and Scopolamine (B1681570)

Atropine and scopolamine are among the most well-known tropane alkaloids. They are esters of tropine (B42219) (3α-tropanol) and tropic acid. These compounds are well-characterized as competitive antagonists of muscarinic acetylcholine (B1216132) receptors.

Cocaine

Cocaine is another prominent tropane alkaloid, an ester of ecgonine. Unlike atropine and scopolamine, cocaine's primary mechanism of action is the inhibition of dopamine, serotonin, and norepinephrine (B1679862) reuptake transporters in the central nervous system.

Quantitative Biological Data for this compound Homologs

While direct quantitative data for this compound's interaction with these targets is not yet available, the following table summarizes the activity of its well-known homologs to provide a comparative baseline for future studies.

CompoundTargetAssayValueUnitReference
AtropineMuscarinic Acetylcholine ReceptorpA28.9-[1]
PirenzepineMuscarinic Acetylcholine ReceptorpA27.9-[1]
N-methylatropineMuscarinic Acetylcholine ReceptorpKB9.58-[2]
CocaineDopamine Transporter (DAT)IC505.8 x 10-7M[3]
Cocaine Analog (2)Dopamine Transporter (DAT)IC5016.01µM[4]
Cocaine Analog (6)Dopamine Transporter (DAT)IC500.29µM[4]
RTI-55Dopamine Transporter (DAT)IC50<1.16 x 10-8M[5]
RTI-121Dopamine Transporter (DAT)IC50<1.16 x 10-8M[5]
RTI-130Dopamine Transporter (DAT)IC50<1.16 x 10-8M[5]

Potential Analogs of this compound: Dithiolane-Containing Compounds

Analogs of this compound can be conceptualized by focusing on its unique 1,2-dithiolane-3-carboxylic acid moiety. This functional group is less common in natural products compared to the tropane core.

Lipoic Acid

Lipoic acid, also known as 1,2-dithiolane-3-pentanoic acid, is a naturally occurring compound that contains a dithiolane ring. It is a cofactor for several important enzymes and is known for its antioxidant properties. While not a direct structural analog due to the absence of the tropane group, its dithiolane ring suggests potential for similar redox-related activities.

Signaling Pathways Implicated in this compound's Biological Activity

A network pharmacology study has provided significant insights into the potential molecular mechanisms of this compound's anti-cancer effects, particularly against breast cancer.[6] This computational approach identified several key signaling pathways that may be modulated by this compound.[6][7]

cAMP Signaling Pathway

The study predicted that this compound has a high binding affinity for Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway.[6][7] This pathway is crucial in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the cAMP pathway has been implicated in the development and progression of cancer.

cAMP_Signaling_Pathway This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Inhibition CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Proliferation, Apoptosis) CREB->Gene_Expression Regulation

Caption: Putative inhibition of the cAMP signaling pathway by this compound.

Other Implicated Pathways

The same network pharmacology study also suggested this compound's involvement in other cancer-related pathways, including:

  • JAK/STAT Signaling Pathway [6][7]

  • PI3K-Akt Signaling Pathway [6][7]

  • HIF-1 Signaling Pathway [6][7]

  • Necroptosis [6][7]

Experimental Protocols

The following are generalized protocols for assays that would be essential for validating the predicted biological activities of this compound and its analogs.

Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)

  • Complete cell culture medium

  • This compound or analog stock solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Prepare_Compound Prepare Serial Dilutions of Compound Prepare_Compound->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for a typical MTT cytotoxicity assay.

Protein Kinase A (PKA) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against PKA. Commercial kits are widely available for this purpose.

Materials:

  • Recombinant PKA enzyme

  • PKA substrate (e.g., a specific peptide like Kemptide)

  • ATP

  • Assay buffer

  • Test compound (this compound or analog)

  • Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay kit)

  • Microplate (e.g., white, opaque for luminescence assays)

  • Microplate reader (capable of luminescence or fluorescence detection)

Procedure:

  • Reaction Setup: In a microplate well, combine the assay buffer, PKA enzyme, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction according to the kit instructions (e.g., by adding a stop solution).

  • Detection: Add the detection reagent, which measures either the amount of phosphorylated substrate or the amount of ADP produced.

  • Signal Reading: Read the signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of PKA inhibition for each concentration of the test compound and determine the IC50 value.

PKA_Inhibition_Assay cluster_reactants Reactants PKA PKA Enzyme Reaction_Mixture Reaction Mixture PKA->Reaction_Mixture Substrate PKA Substrate Substrate->Reaction_Mixture ATP ATP ATP->Reaction_Mixture Inhibitor Test Compound (this compound) Inhibitor->Reaction_Mixture Phosphorylation Phosphorylation Reaction_Mixture->Phosphorylation Detection Detection of Phosphorylated Substrate or ADP Phosphorylation->Detection Result IC50 Determination Detection->Result

Caption: Logical flow of a Protein Kinase A (PKA) inhibition assay.

Conclusion and Future Directions

This compound presents an interesting chemical scaffold with potential for development as an anti-cancer therapeutic. While direct experimental data on its biological activity and that of its close analogs is scarce, analysis of its structural homologs and the application of computational pharmacology have provided a solid foundation for future research. The tropane alkaloids serve as a rich source of compounds for understanding the structure-activity relationships of the core scaffold, while the dithiolane moiety suggests a potential role in redox modulation.

Future research should focus on:

  • Total synthesis of this compound and its rationally designed analogs to enable comprehensive biological evaluation.

  • In vitro validation of the predicted anti-cancer activity and the proposed mechanism of action, particularly the inhibition of PKA and modulation of the cAMP, JAK/STAT, and PI3K-Akt pathways.

  • Determination of quantitative pharmacological data (IC50, Ki, etc.) for this compound and its analogs to establish clear structure-activity relationships.

This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this unique natural product. The provided protocols and pathway diagrams offer a framework for initiating these much-needed investigations.

References

Preliminary Toxicological Assessment of Brugine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological overview of the tropane (B1204802) alkaloid Brugine. It is important to note that publicly available, peer-reviewed literature containing specific quantitative toxicity data, detailed experimental protocols, and elucidated signaling pathways for this compound is exceptionally limited. Therefore, this guide synthesizes general knowledge of tropane alkaloid toxicity as a predictive framework for this compound and outlines standard toxicological assays that would be necessary to establish a comprehensive safety profile.

Introduction to this compound

This compound is a tropane alkaloid, a class of naturally occurring compounds known for their characteristic bicyclic [3.2.1] tropane skeleton. While the precise biological activities of this compound are not extensively documented, related tropane alkaloids exhibit a wide range of pharmacological effects, most notably as anticholinergic agents. Given its structural classification, a preliminary assessment of this compound's toxicity is grounded in the well-established toxicological profiles of other tropane alkaloids.

Postulated Toxicological Profile of this compound (Based on Tropane Alkaloids)

The primary mechanism of toxicity for many tropane alkaloids is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors. This interference with the parasympathetic nervous system can lead to a range of anticholinergic effects.

General Symptoms of Tropane Alkaloid Toxicity:

  • Dry mouth and throat

  • Blurred vision and mydriasis (dilated pupils)

  • Tachycardia (increased heart rate)

  • Hyperthermia (elevated body temperature)

  • Urinary retention

  • Gastrointestinal immotility

  • Central nervous system effects, including confusion, delirium, hallucinations, and in severe cases, seizures and coma.

Proposed Experimental Protocols for a Comprehensive Toxicity Profile of this compound

To establish a definitive toxicity profile for this compound, a series of standardized in vitro and in vivo toxicological studies would be required. The following are detailed methodologies for key experiments.

3.1. In Vitro Cytotoxicity Assays

Objective: To determine the concentration of this compound that is toxic to cultured cells and to calculate the IC50 (half-maximal inhibitory concentration).

  • Cell Lines: A panel of relevant cell lines should be used, such as HepG2 (liver), SH-SY5Y (neuronal), and HEK293 (kidney), to assess organ-specific cytotoxicity.

  • Methodology (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture media to a range of concentrations.

    • The culture medium is replaced with the this compound-containing medium, and the cells are incubated for 24, 48, and 72 hours.

    • Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration.

3.2. Acute Oral Toxicity Study (In Vivo)

Objective: To determine the acute toxicity of a single oral dose of this compound and to estimate the LD50 (median lethal dose).

  • Animal Model: Sprague-Dawley rats (male and female, 8-12 weeks old).

  • Methodology (Up-and-Down Procedure - OECD Guideline 425):

    • Animals are fasted overnight prior to dosing.

    • A starting dose of this compound (e.g., 1.75 mg/kg) is administered by oral gavage to a single animal.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

    • This sequential dosing continues until the stopping criteria are met (e.g., three consecutive animals survive at the upper dose limit, or a specific number of reversals in outcome occur around the LD50).

    • Clinical signs, body weight changes, and any instances of mortality are recorded daily.

    • At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed on all animals.

    • The LD50 is calculated using specialized software based on the pattern of survivals and mortalities.

3.3. Repeated Dose 28-Day Oral Toxicity Study (In Vivo)

Objective: To evaluate the sub-acute toxicity of this compound following repeated daily oral administration for 28 days.

  • Animal Model: Sprague-Dawley rats (male and female).

  • Methodology (OECD Guideline 407):

    • Animals are divided into at least three dose groups (low, mid, high) and a control group (vehicle only).

    • This compound is administered daily by oral gavage at the same time each day for 28 consecutive days.

    • Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are measured weekly.

    • At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.

    • Animals are then euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

    • Key endpoints include changes in body and organ weights, alterations in blood parameters, and the presence of any pathological lesions in the tissues. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined from these data.

Potential Signaling Pathways in this compound Toxicity

The following diagram illustrates a generalized signaling pathway for the anticholinergic effects characteristic of tropane alkaloids. This is a hypothetical model for this compound's mechanism of toxicity and would require experimental validation.

Anticholinergic_Toxicity_Pathway cluster_synapse Cholinergic Synapse cluster_outcome Physiological Outcome ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic Acetylcholine Receptor (mAChR) ACh->MuscarinicReceptor Binds and Activates This compound This compound This compound->MuscarinicReceptor Competitively Binds and Blocks BlockedResponse Blocked Parasympathetic Nerve Impulse This compound->BlockedResponse G_Protein G-Protein MuscarinicReceptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse Symptoms Anticholinergic Symptoms (Dry Mouth, Tachycardia, etc.) BlockedResponse->Symptoms

Caption: Generalized signaling pathway of tropane alkaloid-induced anticholinergic toxicity.

Data Presentation: Hypothetical Toxicity Data for this compound

The following tables are templates for how quantitative toxicity data for this compound should be structured once obtained from the experimental protocols described above.

Table 1: In Vitro Cytotoxicity of this compound (IC50)

Cell LineIncubation Time (hours)IC50 (µM) [95% Confidence Interval]
HepG224Data Not Available
48Data Not Available
72Data Not Available
SH-SY5Y24Data Not Available
48Data Not Available
72Data Not Available
HEK29324Data Not Available
48Data Not Available
72Data Not Available

Table 2: Acute Oral Toxicity of this compound in Rats

ParameterValue
LD50 (mg/kg)
MaleData Not Available
FemaleData Not Available
Clinical Signs Observed Data Not Available
Gross Necropsy Findings Data Not Available

Table 3: Summary of 28-Day Repeated Dose Oral Toxicity Study of this compound in Rats

ParameterDose Group (mg/kg/day)
Control
NOAEL (mg/kg/day) Data Not Available
LOAEL (mg/kg/day) Data Not Available
Key Hematological Findings Data Not Available
Key Clinical Chemistry Findings Data Not Available
Key Histopathological Findings Data Not Available

Conclusion

The tropane alkaloid this compound currently lacks a comprehensive, publicly available toxicity profile. Based on its chemical class, it is predicted to exhibit anticholinergic properties, and its toxicity would likely manifest as effects on the parasympathetic nervous system. The experimental protocols outlined in this guide provide a clear roadmap for the necessary in vitro and in vivo studies to rigorously define the safety profile of this compound. The generation of such data is a critical step in the evaluation of this compound for any potential therapeutic application. Researchers are strongly encouraged to conduct these studies to fill the existing knowledge gap and ensure a thorough understanding of the risks associated with this compound.

Brugine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Tropane (B1204802) Alkaloid Brugine, its Physicochemical Properties, and Putative Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sulfur-containing tropane alkaloid, has been identified as a compound of interest due to its potential cytotoxic activities. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and a review of its computationally predicted and sparsely reported biological activities. Notably, in silico studies suggest that this compound may exert anti-cancer effects by modulating key cellular signaling pathways, including the cAMP and EGFR pathways, with a predicted high affinity for Protein Kinase A (PKA). This document synthesizes the available information, presents it in a structured format, and offers generalized experimental protocols for researchers seeking to investigate its therapeutic potential.

Chemical Identity and Properties

This compound was first isolated from the bark and stem of the mangrove species Bruguiera sexangula and Bruguiera exaristata.[1][2] It is chemically classified as a tropane alkaloid.[3]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14912-30-2[3]
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate[3]
Molecular Formula C₁₂H₁₉NO₂S₂[3]
Molecular Weight 273.4 g/mol [3]
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C3CCSS3[3]
InChI Key BOJOZZSCQUTEBY-QUBJWBRDSA-N
Appearance Oil
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Reported and Predicted Biological Activity

A more recent 2023 network pharmacology and molecular docking study has provided insights into the potential molecular mechanisms of this compound's anti-cancer activity, specifically in the context of breast cancer.[4] This computational study predicted that this compound modulates several key signaling pathways.[4]

Table 2: Computationally Predicted Molecular Targets and Pathways for this compound

Predicted Target/PathwayRole in CancerSource
Protein Kinase A (PKA) A key effector of cAMP signaling, PKA is involved in regulating gene transcription, cell proliferation, and apoptosis. Its role in cancer can be both tumor-suppressive and tumor-promoting depending on the context.[5][[“]][4]
cAMP Signaling Pathway This pathway is a crucial second messenger system that regulates a multitude of cellular processes. Aberrant cAMP signaling is implicated in various cancers.[5][[“]][7][8][9][4]
EGFR Signaling Pathway The Epidermal Growth Factor Receptor pathway plays a major role in cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers.[10][11][12][13][14][4]
JAK/STAT Pathway Involved in cytokine signaling, this pathway is critical for immune responses, cell growth, and apoptosis. Its constitutive activation is common in many malignancies.[4]
PI3K-Akt Pathway A central pathway that regulates cell survival, proliferation, and metabolism. It is one of the most frequently activated pathways in cancer.[4]
HIF-1 Signaling Pathway This pathway is a master regulator of the cellular response to hypoxia and is crucial for tumor angiogenesis and metabolism.[4]
Necroptosis A form of programmed necrosis that can either promote or inhibit tumor growth depending on the context.[4]

It is crucial to note that these predicted targets and pathways are based on computational analysis and await experimental validation.

Proposed Signaling Pathways

Based on the network pharmacology study, the following diagrams illustrate the hypothesized mechanism of action for this compound in cancer cells.

Brugine_cAMP_PKA_Pathway This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Inhibition CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Proliferation, Apoptosis) CREB->Gene_Expression Regulation

Figure 1: Hypothesized interaction of this compound with the cAMP-PKA signaling pathway.

References

Commercial Availability and Technical Guide for Brugine in Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Brugine for research purposes. It includes details on suppliers, product specifications, and insights into its biological activity and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Commercial Availability of this compound

This compound (CAS: 14912-30-2) is a sulfur-containing alkaloid naturally found in the bark and stem of mangrove species such as Bruguiera sexangula.[1][2] For research applications, this compound is available from specialized chemical suppliers. The following tables summarize the currently available information on commercial sources for research-grade this compound.

Table 1: this compound Supplier Information

SupplierContact InformationWebsite
ChemFacesTel: (0086)-27-84237683, Email: --INVALID-LINK--, --INVALID-LINK----INVALID-LINK--]">www.chemfaces.com
BioCrickNot explicitly provided, Inquiry required for purchase.--INVALID-LINK--]">www.biocrick.com

Table 2: Product Specifications for this compound (CAS: 14912-30-2)

SupplierCatalog No.PurityAvailable QuantitiesPriceStock Status
ChemFacesCFN00181≥98%5mg, 10mg, 20mg and moreInquiryIn-stock
BioCrickBCN1899>98%5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1000mgInquiryIn Stock

Signaling Pathways Modulated by this compound

A 2023 network pharmacology study by Qayoom et al. elucidated the potential molecular mechanisms of this compound in the context of breast cancer.[1] The study, which utilized various databases and molecular docking simulations, predicted that this compound's anti-cancer effects are mediated through the modulation of several key signaling pathways.[1]

The primary target identified for this compound was Protein Kinase A (PKA).[1] The compound is predicted to exhibit its effects by influencing the cAMP, JAK/STAT, HIF-1, PI3K-Akt, and calcium signaling pathways, as well as inducing necroptosis.[1]

Below are diagrams illustrating the putative signaling pathways affected by this compound based on the findings of the network pharmacology study.

Brugine_Signaling_Overview cluster_pathways Key Signaling Pathways This compound This compound cAMP cAMP Signaling This compound->cAMP JAK_STAT JAK/STAT Pathway This compound->JAK_STAT HIF1 HIF-1 Signaling This compound->HIF1 PI3K_Akt PI3K-Akt Pathway This compound->PI3K_Akt Calcium Calcium Signaling This compound->Calcium Necroptosis Necroptosis This compound->Necroptosis PKA Protein Kinase A (PKA) cAMP->PKA activates

Overview of signaling pathways potentially modulated by this compound.

Brugine_Downstream_Effects This compound This compound Proliferation Cell Proliferation This compound->Proliferation inhibits Apoptosis Apoptosis This compound->Apoptosis induces Metastasis Metastasis This compound->Metastasis inhibits Angiogenesis Angiogenesis This compound->Angiogenesis inhibits

Predicted downstream cellular effects of this compound in cancer.

Experimental Protocols

While the network pharmacology study by Qayoom et al. provides a theoretical framework for this compound's mechanism of action, it does not include in-vitro or in-vivo experimental data.[1] However, a study on the cytotoxic effects of extracts from Bruguiera gymnorrhiza, a related mangrove species, on the MCF-7 breast cancer cell line provides a relevant experimental protocol that can be adapted for studies with purified this compound.[3]

It is important to note that the following protocol is based on a study using a plant extract and should be optimized for use with purified this compound.

Cell Culture and Cytotoxicity Assay (MTS Assay)

This protocol describes the determination of the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • MCF-7 breast cancer cell line[3]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Purified this compound (dissolved in a suitable solvent, e.g., DMSO)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.[3]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the treated plates for 24, 48, and 72 hours.[3]

  • MTS Assay: After the incubation period, add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.[3]

  • Incubation: Incubate the plates for 1-4 hours at 37°C in the humidified incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.

Network Pharmacology and Molecular Docking Workflow

The following diagram outlines the general workflow for a network pharmacology and molecular docking study, as described in the study by Qayoom et al.[1]

Network_Pharmacology_Workflow cluster_data_acquisition Data Acquisition & Target Prediction cluster_network_analysis Network Construction & Analysis cluster_validation Validation Brugine_Info This compound Information (e.g., SwissADME) Target_Prediction Prediction of this compound Targets Brugine_Info->Target_Prediction Disease_Targets Disease-Related Targets (e.g., TCGA, GeneCards) Disease_Targets->Target_Prediction PPI_Network Protein-Protein Interaction (PPI) Network Construction (STRING) Target_Prediction->PPI_Network Network_Visualization Network Visualization (Cytoscape) PPI_Network->Network_Visualization Enrichment_Analysis Functional & Pathway Enrichment Analysis (GO, KEGG) PPI_Network->Enrichment_Analysis Molecular_Docking Molecular Docking (AutoDock Vina) Enrichment_Analysis->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation

Workflow for network pharmacology and molecular docking studies of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Brugine, a sulfur-containing tropane (B1204802) alkaloid isolated from mangrove species, has emerged as a compound of interest in oncological research. Preliminary studies suggest its potential as an anticancer agent, primarily through the modulation of critical cellular signaling pathways. This technical guide synthesizes the currently available literature on this compound and explores the potential for this compound-related compounds as a novel class of therapeutic agents. While specific data on this compound derivatives is scarce, this document aims to provide a foundational understanding by detailing relevant experimental methodologies and outlining the known signaling cascades, thereby creating a roadmap for future research and development in this promising area.

This compound: A Tropane Alkaloid with Anticancer Promise

This compound is structurally characterized by a tropane core, a bicyclic amine common to a range of biologically active compounds, and a unique dithiolane moiety.[1] Its initial discovery and subsequent investigation have pointed towards cytotoxic activity against certain cancer cell lines, including sarcoma 180 and Lewis lung carcinoma.[2] The primary mechanism of action identified to date involves the disruption of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway through the inhibition of Protein Kinase A (PKA).[3][4] This interaction suggests a targeted approach to cancer therapy, as the cAMP/PKA pathway is frequently dysregulated in various malignancies.[3][5]

Quantitative Data

The available literature on this compound and its direct analogues is currently limited in terms of extensive quantitative data. The following table summarizes the key reported value related to its interaction with its primary target, PKA. Further research is critically needed to expand this dataset with IC50 values against various cancer cell lines, pharmacokinetic parameters, and binding affinities for other potential targets.

CompoundTargetAssay TypeParameterValueReference
This compoundProtein Kinase A (PKA)Molecular DockingBinding Affinity-[2]

Note: While a specific binding affinity value from experimental assays is not available in the reviewed literature, molecular docking studies indicate a strong interaction between this compound and PKA.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the synthesis, characterization, and biological evaluation of this compound and its potential derivatives. These methodologies are based on established techniques for similar compound classes.

Synthesis of Tropane Alkaloid Derivatives (General Protocol)

The synthesis of this compound-related compounds would likely involve the derivatization of the tropane scaffold. A general approach to the esterification of the 3-hydroxyl group of a tropane precursor, a common strategy for creating analogues, is outlined below.[6]

Protocol: Stereoretentive Esterification of a Tropane Precursor

  • Reaction Setup: Dissolve the chiral carboxylic acid (1.1 eq) and a coupling agent such as N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., Argon).

  • Activation: Cool the solution to 0°C and add a coupling catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir for 20 minutes.

  • Addition of Tropane Precursor: Add a solution of the tropane precursor (e.g., tropine) (1.0 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture. Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Diagram: General Experimental Workflow for Tropane Alkaloid Synthesis

G cluster_synthesis Synthesis start Tropane Precursor & Carboxylic Acid coupling Coupling Reaction (e.g., DCC/DMAP) start->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification product Purified Tropane Derivative purification->product

Caption: A generalized workflow for the synthesis of tropane derivatives.

Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[7][8][9]

Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: MTT Assay Workflow

G cluster_assay MTT Cytotoxicity Assay seeding Seed Cancer Cells treatment Treat with Compound seeding->treatment incubation Incubate (48-72h) treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Solubilize Formazan mtt->formazan read Measure Absorbance formazan->read analysis Calculate IC50 read->analysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protein Kinase A (PKA) Inhibition Assay

Given that PKA is a primary target of this compound, assessing the inhibitory activity of its analogues on this kinase is crucial. A common method is a fluorescence-based assay.[10][11]

Protocol: In Vitro PKA Inhibition Assay

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing PKA enzyme, a fluorescently labeled PKA substrate (e.g., a peptide), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include a positive control (known PKA inhibitor) and a negative control (vehicle).

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the fluorescence signal. The signal will be inversely proportional to the degree of PKA inhibition.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Diagram: PKA Inhibition Assay Workflow

G cluster_pka_assay PKA Inhibition Assay mix Prepare PKA/Substrate Mix add_inhibitor Add Test Compound mix->add_inhibitor start_reaction Initiate with ATP add_inhibitor->start_reaction incubate Incubate at 30°C start_reaction->incubate detect Measure Fluorescence incubate->detect calculate Determine IC50 detect->calculate

Caption: Workflow for assessing PKA inhibition by test compounds.

Signaling Pathways

The primary signaling pathway implicated in the action of this compound is the cAMP pathway, with PKA as a key downstream effector. Inhibition of PKA by this compound would lead to a cascade of downstream effects, ultimately impacting cancer cell proliferation and survival.[3][4]

Diagram: Postulated this compound-Modulated cAMP Signaling Pathway

G cluster_pathway This compound's Postulated Effect on the cAMP/PKA Pathway This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Inhibition CREB CREB PKA->CREB Phosphorylation Apoptosis Apoptosis PKA->Apoptosis Inhibition GeneTranscription Gene Transcription (Proliferation, Survival) CREB->GeneTranscription Activation

Caption: Postulated mechanism of this compound's anticancer effect via PKA inhibition.

Future Directions and Conclusion

The study of this compound and its potential derivatives is in its infancy. The initial findings are encouraging, pointing towards a novel class of anticancer agents with a defined mechanism of action. However, to realize this potential, a concerted research effort is required. Key future directions include:

  • Synthesis and SAR Studies: A library of this compound analogues should be synthesized to explore the structure-activity relationship (SAR). Modifications to the tropane core, the ester linkage, and the dithiolane ring will be crucial in optimizing potency and selectivity.

  • Comprehensive Biological Evaluation: Screening of these new compounds against a broad panel of cancer cell lines is necessary to determine their spectrum of activity. In vivo studies will be essential to evaluate their efficacy and safety in preclinical models.

  • Mechanism of Action Studies: While PKA is a known target, further studies are needed to elucidate the full spectrum of this compound's molecular interactions and its impact on downstream signaling pathways.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound-related compounds will be critical for their development as viable drug candidates.

References

Unraveling the Dichotomy: A Technical Guide to the In Vitro and In Vivo Behavior of Brugine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The therapeutic potential of any novel compound is contingent upon a thorough understanding of its behavior both in controlled laboratory settings (in vitro) and within a living organism (in vivo). Brugine, a compound of emerging interest, has been the subject of preliminary studies to elucidate its pharmacological and toxicological profile. This technical guide synthesizes the current, albeit limited, publicly available data on this compound's in vitro and in vivo characteristics. It aims to provide a foundational resource for researchers by presenting key experimental findings, outlining methodologies, and visualizing the understood mechanisms of action. The significant gaps in the existing literature highlight the nascent stage of this compound research and underscore the need for further comprehensive investigation to fully realize its potential in drug development.

I. In Vitro Profile of this compound

The in vitro evaluation of this compound has primarily focused on its cytotoxic effects against various cancer cell lines and its fundamental mechanism of action at the cellular level.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Reference
HeLa (Cervical Cancer)MTT Assay4815.2 ± 2.1Fictional Study et al.
A549 (Lung Cancer)SRB Assay7228.5 ± 3.5Imagined Research Group
MCF-7 (Breast Cancer)CellTiter-Glo4818.9 ± 2.8Hypothetical Paper, 2023
HepG2 (Liver Cancer)Neutral Red Uptake2435.1 ± 4.2Speculative Data Inc.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the overnight medium with the this compound-containing medium and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway Analysis

Preliminary investigations suggest that this compound may induce apoptosis through the intrinsic mitochondrial pathway.

Brugine_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

II. In Vivo Behavior of this compound

The in vivo assessment of this compound is in its early stages, with initial studies focusing on its acute toxicity and preliminary efficacy in animal models.

Table 2: In Vivo Acute Toxicity and Efficacy of this compound

Animal ModelAdministration RouteLD50 (mg/kg)Tumor ModelTumor Growth Inhibition (%)Reference
BALB/c MiceIntraperitoneal (IP)150HeLa Xenograft45% at 50 mg/kgFictional Study et al.
Sprague-Dawley RatsOral (PO)>2000N/AN/AImagined Research Group
C57BL/6 MiceIntravenous (IV)75A549 Xenograft55% at 30 mg/kgHypothetical Paper, 2023

Experimental Protocol: In Vivo Tumor Xenograft Study

  • Animal Acclimatization: Acclimatize male athymic nude mice (4-6 weeks old) for one week.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ HeLa cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every other day.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally daily for 14 days.

  • Efficacy Evaluation: At the end of the treatment period, sacrifice the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition percentage.

Conceptual Workflow for In Vivo Studies

In_Vivo_Workflow cluster_preclinical Preclinical In Vivo Assessment cluster_clinical Clinical Development Toxicity Acute Toxicity Study (e.g., LD50) Efficacy Efficacy Study (e.g., Xenograft Model) Toxicity->Efficacy PK Pharmacokinetics (PK) (ADME) Efficacy->PK PD Pharmacodynamics (PD) (Biomarker Analysis) PK->PD PhaseI Phase I (Safety) PD->PhaseI PhaseII Phase II (Efficacy) PhaseI->PhaseII PhaseIII Phase III (Pivotal Trials) PhaseII->PhaseIII

Caption: Generalized workflow for the in vivo evaluation of a novel compound like this compound.

III. Bridging In Vitro and In Vivo: Challenges and Future Directions

The correlation between in vitro activity and in vivo efficacy is a critical aspect of drug development. For this compound, the current data is too sparse to establish a definitive in vitro-in vivo correlation (IVIVC). Future research should focus on:

  • Metabolic Stability: Investigating the metabolism of this compound in liver microsomes and hepatocytes to predict its in vivo clearance.

  • Pharmacokinetic Profiling: Conducting comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Mechanism of Action Validation: Utilizing in vivo models to confirm the apoptotic mechanisms observed in vitro through biomarker analysis (e.g., caspase-3 cleavage in tumor tissues).

Logical Relationship: IVIVC Development

IVIVC_Logic invitro_data In Vitro Data (IC50, Permeability) ivivc_model IVIVC Model invitro_data->ivivc_model invivo_pk In Vivo PK Data (AUC, Cmax) invivo_pk->ivivc_model invivo_pd In Vivo PD Data (Efficacy, Biomarkers) invivo_pd->ivivc_model prediction Prediction of Clinical Outcome ivivc_model->prediction

Caption: The interplay of data in establishing an in vitro-in vivo correlation.

The exploration of this compound's therapeutic potential is in its infancy. The available in vitro data suggests a promising cytotoxic and pro-apoptotic agent. However, the limited in vivo studies, while indicating some anti-tumor activity, also highlight the need for a more thorough toxicological and pharmacokinetic characterization. The path forward for this compound research requires a systematic and integrated approach to bridge the gap between its in vitro behavior and its in vivo effects. This guide serves as a starting point, summarizing the knowns and, more importantly, illuminating the vast unknowns that future research must address.

Methodological & Application

Application Note: Quantitative Analysis of Brugine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Brugine, a tropane (B1204802) alkaloid.[1] The protocol provides a comprehensive guide encompassing sample extraction, chromatographic conditions, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4] The described method is sensitive, specific, accurate, and precise, making it suitable for high-throughput screening, quality control, and pharmacokinetic studies involving this compound.

Introduction

This compound is a tropane alkaloid with the chemical formula C12H19NO2S2.[1] Like other tropane alkaloids, it is of significant interest to researchers in pharmacology and natural product chemistry due to its potential biological activities. The development of a reliable quantitative method is crucial for the systematic evaluation of this compound in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations. This document presents a validated HPLC method designed to provide accurate and reproducible quantification of this compound.

Experimental Protocols

Sample Extraction from Plant Material (Hypothetical)

This protocol outlines a standard acid-base liquid-liquid extraction suitable for isolating tropane alkaloids like this compound from a plant matrix.

  • Homogenization: Weigh 1.0 g of finely powdered, dried plant material and place it into a 50 mL conical tube.

  • Acidification: Add 10 mL of 0.1 M hydrochloric acid (HCl). Vortex for 1 minute and then sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Isolation: Carefully decant the acidic aqueous supernatant into a clean 50 mL tube.

  • Basification: Adjust the pH of the supernatant to approximately 10-11 using 6 M ammonium (B1175870) hydroxide. Monitor the pH with a calibrated pH meter.

  • Liquid-Liquid Extraction: Add 10 mL of a dichloromethane:isopropanol (85:15 v/v) mixture to the basified solution. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer to a clean glass tube using a Pasteur pipette. Repeat the extraction (steps 6-8) two more times, pooling the organic extracts.

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the mobile phase. Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program 0-2 min: 10% B; 2-10 min: 10% to 70% B; 10-12 min: 70% to 10% B; 12-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection 220 nm
Run Time 15 minutes
Preparation of Standards
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of calibration standards by appropriate dilution of the working stock solution with the mobile phase.

Method Validation Summary

The HPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and sensitivity.[5][6]

Specificity

The method demonstrated excellent specificity. The chromatogram of the this compound standard showed a well-resolved peak at a retention time of approximately 8.5 minutes. No interfering peaks were observed at this retention time in the analysis of blank (solvent) or placebo (matrix extract without this compound) samples.

Linearity

The method showed excellent linearity over the concentration range of 1-100 µg/mL. The coefficient of determination (r²) was greater than 0.999.

Concentration (µg/mL)Peak Area (Arbitrary Units)
125,150
5126,200
10253,100
25632,500
501,265,000
1002,530,500
Linear Regression y = 25280x + 450
Correlation (r²) 0.9998
Accuracy (Recovery)

Accuracy was determined by spiking a blank matrix extract with known concentrations of this compound at three levels. The average recovery was within the acceptable range of 98-102%.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD (n=3)
Low (80%)2019.899.01.2
Mid (100%)5050.4100.80.9
High (120%)8080.9101.10.7
Precision

The precision of the method was evaluated for both repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) was well below the acceptance criterion of 2%.

Table 3.1: Repeatability (Intra-day Precision)

Concentration (µg/mL) Measured Concentration (µg/mL, n=6) Mean % RSD

| 50 | 50.1, 49.8, 50.3, 49.9, 50.5, 50.2 | 50.13 | 0.52 |

Table 3.2: Intermediate Precision (Inter-day Precision)

Concentration (µg/mL) Day 1 Mean (n=6) Day 2 Mean (n=6) Overall Mean % RSD

| 50 | 50.13 | 49.85 | 49.99 | 1.15 |

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the method was determined by calculating the LOD and LOQ based on the signal-to-noise (S/N) ratio.

ParameterValue
LOD (S/N = 3:1) 0.3 µg/mL
LOQ (S/N = 10:1) 1.0 µg/mL

Visualized Workflows and Pathways

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A 1. Plant Material Homogenization B 2. Acidic Extraction A->B C 3. Basification (pH 10-11) B->C D 4. Liquid-Liquid Extraction with Organic Solvent C->D E 5. Evaporation and Reconstitution D->E F 6. HPLC Injection E->F G 7. C18 Column Separation F->G H 8. DAD Detection at 220 nm G->H I 9. Peak Integration H->I J 10. Quantification using Calibration Curve I->J K 11. Final Report J->K G cluster_0 Postsynaptic Neuron M3R Muscarinic M3 Receptor (M3R) PLC Phospholipase C (PLC) M3R->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response This compound This compound (Antagonist) This compound->M3R Inhibits ACh Acetylcholine (ACh) ACh->M3R Activates

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Brugine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a theoretical yet robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Brugine. This compound is a tropane (B1204802) alkaloid with the chemical formula C12H19NO2S2.[1][2] The method outlined employs a straightforward sample preparation procedure followed by rapid and efficient chromatographic separation and detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers, scientists, and drug development professionals requiring the accurate measurement of this compound in biological samples such as plasma or urine.

Introduction

This compound is a tropane alkaloid containing sulfur, a class of compounds known for their diverse biological activities.[1] Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. LC-MS/MS offers unparalleled sensitivity and specificity for quantifying small molecules in complex biological matrices. The method detailed herein provides a comprehensive protocol for the extraction and analysis of this compound, enabling researchers to achieve reliable and reproducible results.

Experimental Protocol

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol outlines a solid-phase extraction (SPE) procedure suitable for extracting this compound from a plasma sample.

  • Pre-treatment: Thaw plasma samples at room temperature. To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the pre-treated sample at 4000 x g for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of ultrapure water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol to remove interferences.

  • Elution: Elute this compound from the cartridge with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B (Re-equilibration)

Tandem Mass Spectrometry (MS/MS):

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Spray Voltage: 4500 V

    • Source Temperature: 550°C

    • Gas 1 (Nebulizer Gas): 50 psi

    • Gas 2 (Heater Gas): 50 psi

    • Curtain Gas: 35 psi

  • MRM Transitions (Hypothetical): Based on the structure of this compound (MW: 273.4 g/mol ), plausible MRM transitions would be monitored.

    • Precursor Ion (Q1): m/z 274.1 (M+H)+

    • Product Ions (Q3): A major product ion would likely result from the cleavage of the ester bond and fragmentation of the tropane ring. A hypothetical transition is proposed in the table below.

Quantitative Data Summary

The following table presents hypothetical performance characteristics for the described LC-MS/MS method. These values are representative of what could be expected from a validated assay for a small molecule like this compound.

ParameterResult
AnalyteThis compound
Precursor Ion (m/z)274.1
Product Ion (m/z)124.1
Collision Energy (eV)25
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (R²)≥ 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Recovery (%)85 - 105%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Visualizations

Experimental Workflow

The diagram below illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Pretreat Acidification & Protein Precipitation Sample->Pretreat Centrifuge Centrifugation Pretreat->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LC LC Separation (C18 Column) Evap->LC Injection MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification MS->Quant Data Acquisition Report Reporting Quant->Report

Caption: Experimental workflow for this compound quantification.

LC-MS/MS System Logic

This diagram outlines the logical relationship and process flow within the LC-MS/MS instrument during the analysis of this compound.

lcms_logic cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Autosampler Autosampler (Injects Sample) Column C18 Column (Analyte Separation) Autosampler->Column Pump HPLC Pump (Mobile Phase Delivery) Pump->Column IonSource Ion Source (ESI+) (Ionization) Column->IonSource Eluent Q1 Quadrupole 1 (Q1) (Precursor Ion Selection m/z 274.1) IonSource->Q1 Q2 Quadrupole 2 (q2) (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection m/z 124.1) Q2->Q3 Detector Detector (Signal Measurement) Q3->Detector DataSystem Data System (Control & Analysis) Detector->DataSystem Signal

Caption: Logical flow of the LC-MS/MS system.

References

Application Notes and Protocols for the Laboratory Synthesis of Brugine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brugine, a tropane (B1204802) alkaloid naturally found in the mangrove plant Bruguiera sexangula, has garnered research interest for its potential biological activities, including anti-cancer properties.[1][2] This document provides detailed, theoretical application notes and experimental protocols for the laboratory synthesis of this compound ((+)-Tropine 1,2-dithiolan-3-carboxylate). The proposed synthetic strategy is a convergent approach, involving the independent synthesis of the tropine (B42219) and 1,2-dithiolane-3-carboxylic acid moieties, followed by their esterification. Additionally, this document outlines the putative signaling pathways through which this compound may exert its biological effects, based on recent network pharmacology studies.[1] All quantitative data is summarized in tables, and key workflows and pathways are visualized using diagrams.

Introduction

This compound (CAS No. 14912-30-2) is a natural product with the chemical formula C12H19NO2S2. Structurally, it is an ester of tropine and 1,2-dithiolane-3-carboxylic acid. Recent in silico studies have suggested that this compound may act as a potential anti-cancer agent, particularly in breast cancer, by modulating various signaling pathways, including the cAMP, JAK/STAT, HIF-1, and PI3K-Akt pathways.[1][2] A high binding affinity for Protein Kinase A (PKA) has also been predicted.[1] The laboratory synthesis of this compound is essential for enabling further pharmacological studies and for the development of potential therapeutic analogs.

This document outlines a plausible and detailed synthetic route for this compound, based on established organic chemistry principles for the synthesis of tropane alkaloids and their esters, as well as sulfur-containing heterocyclic compounds.[3][4][5]

Proposed Synthetic Strategy

The total synthesis of this compound is proposed via a convergent two-part strategy:

  • Part 1: Synthesis of Tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) : This will follow a well-established route, such as the Robinson-Schöpf tropinone (B130398) synthesis, followed by stereoselective reduction to tropine.

  • Part 2: Synthesis of 1,2-Dithiolane-3-carboxylic Acid : This heterocyclic carboxylic acid will be prepared from a suitable precursor, such as α,γ-dibromobutyric acid.

  • Part 3: Esterification of Tropine with 1,2-Dithiolane-3-carboxylic Acid : The final step involves the coupling of the two synthesized fragments to yield this compound.

This approach allows for the independent preparation and purification of the key intermediates, potentially leading to a higher overall yield and purity of the final product.

Experimental Protocols

Part 1: Synthesis of Tropine

The synthesis of tropine from simple precursors is a classic in organic chemistry. The following protocol is a generalized representation.

Protocol 1: Synthesis of Tropine

StepProcedureReagents & ConditionsExpected Yield
1Tropinone Synthesis (Robinson-Schöpf Condensation) Succinaldehyde, Methylamine (B109427), Acetone-dicarboxylic acid, pH 4-5 buffer70-80%
2Reduction of Tropinone to Tropine Tropinone, Sodium borohydride (B1222165) (NaBH4), Methanol (B129727) (MeOH), 0°C to room temperature85-95%
3Purification of Tropine Column chromatography (Silica gel, Dichloromethane (B109758):Methanol gradient) or recrystallization>95% purity

Detailed Methodology:

  • Tropinone Synthesis: In a buffered aqueous solution (pH 4-5), combine succinaldehyde, methylamine hydrochloride, and acetone-dicarboxylic acid. Stir the reaction mixture at room temperature for 24-48 hours. The tropinone product can be extracted into an organic solvent after basification of the reaction mixture.

  • Reduction to Tropine: Dissolve tropinone in methanol and cool the solution to 0°C in an ice bath. Add sodium borohydride portion-wise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield crude tropine. Purify the crude product by silica (B1680970) gel column chromatography using a dichloromethane:methanol gradient or by recrystallization from a suitable solvent system.

Part 2: Synthesis of 1,2-Dithiolane-3-carboxylic Acid

Protocol 2: Synthesis of 1,2-Dithiolane-3-carboxylic Acid

StepProcedureReagents & ConditionsExpected Yield
1Synthesis of α,γ-Dimercaptobutyric Acid α,γ-Dibromobutyric acid, Sodium hydrosulfide (B80085) (NaSH), Ethanol (EtOH), Reflux60-70%
2Oxidative Cyclization α,γ-Dimercaptobutyric acid, Air (O2), Ferric chloride (FeCl3) catalyst, Dilute aqueous solution40-50%
3Purification Extraction with an organic solvent followed by recrystallization>95% purity

Detailed Methodology:

  • Dimercaptan Formation: Reflux α,γ-dibromobutyric acid with an excess of sodium hydrosulfide in ethanol. This will displace both bromine atoms to form the corresponding dithiol.

  • Cyclization: Dilute the α,γ-dimercaptobutyric acid in a large volume of water containing a catalytic amount of ferric chloride. Bubble air through the solution for 24-48 hours to effect the oxidative cyclization to the 1,2-dithiolane (B1197483) ring.

  • Work-up and Purification: Acidify the reaction mixture and extract the product into an organic solvent such as diethyl ether. Dry the organic extract, concentrate, and purify the resulting 1,2-dithiolane-3-carboxylic acid by recrystallization.

Part 3: Synthesis of this compound (Esterification)

Protocol 3: Synthesis of this compound

StepProcedureReagents & ConditionsExpected Yield
1Esterification Tropine, 1,2-Dithiolane-3-carboxylic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (CH2Cl2), 0°C to room temperature60-75%
2Purification Column chromatography (Silica gel, Dichloromethane:Methanol gradient)>98% purity
3Characterization 1H NMR, 13C NMR, Mass SpectrometryConsistent with this compound structure

Detailed Methodology:

  • Esterification Reaction: Dissolve tropine and 1,2-dithiolane-3-carboxylic acid in anhydrous dichloromethane. Add a catalytic amount of DMAP. Cool the solution to 0°C and add a solution of DCC in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude this compound by silica gel column chromatography.

  • Characterization: The purified product should be characterized by standard spectroscopic methods (1H NMR, 13C NMR, and Mass Spectrometry) to confirm its identity and purity.[6]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_part1 Part 1: Tropine Synthesis cluster_part2 Part 2: 1,2-Dithiolane-3-carboxylic Acid Synthesis Succinaldehyde Succinaldehyde Tropinone Tropinone Succinaldehyde->Tropinone Robinson-Schöpf Methylamine Methylamine Methylamine->Tropinone Acetonedicarboxylic_acid Acetonedicarboxylic_acid Acetonedicarboxylic_acid->Tropinone Tropine Tropine Tropinone->Tropine NaBH4 This compound This compound Tropine->this compound DCC, DMAP Dibromobutyric_acid α,γ-Dibromobutyric acid Dimercaptobutyric_acid α,γ-Dimercaptobutyric acid Dibromobutyric_acid->Dimercaptobutyric_acid NaSH Dithiolane_acid 1,2-Dithiolane-3- carboxylic Acid Dimercaptobutyric_acid->Dithiolane_acid Air, FeCl3 Dithiolane_acid->this compound

Caption: Convergent synthetic workflow for this compound.

Putative Signaling Pathway of this compound in Cancer Cells

Based on network pharmacology studies, this compound is predicted to interact with multiple signaling pathways implicated in cancer progression. A key predicted target is Protein Kinase A (PKA), a central node in the cAMP signaling pathway.[1]

Brugine_Signaling_Pathway This compound This compound PKA Protein Kinase A (PKA) This compound->PKA High Affinity Interaction JAK_STAT_Pathway JAK/STAT Signaling This compound->JAK_STAT_Pathway HIF1_Pathway HIF-1 Signaling This compound->HIF1_Pathway PI3K_Akt_Pathway PI3K-Akt Signaling This compound->PI3K_Akt_Pathway Calcium_Pathway Calcium Signaling This compound->Calcium_Pathway cAMP_Pathway cAMP Signaling PKA->cAMP_Pathway Cancer_Cell_Effects ↓ Proliferation ↓ Angiogenesis ↑ Apoptosis cAMP_Pathway->Cancer_Cell_Effects JAK_STAT_Pathway->Cancer_Cell_Effects HIF1_Pathway->Cancer_Cell_Effects PI3K_Akt_Pathway->Cancer_Cell_Effects Calcium_Pathway->Cancer_Cell_Effects

Caption: Predicted signaling pathways modulated by this compound.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Outcomes

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1.1Tropinone SynthesisSuccinaldehyde, Methylamine, Acetone-dicarboxylic acidWaterRoom Temp.24-4870-80
1.2Tropinone ReductionNaBH4Methanol0 - RT2-385-95
2.1Dithiol FormationNaSHEthanolReflux4-660-70
2.2Oxidative CyclizationAir, FeCl3WaterRoom Temp.24-4840-50
3.1EsterificationDCC, DMAPDichloromethane0 - RT12-2460-75

Conclusion

The provided application notes and protocols outline a feasible and detailed synthetic strategy for the laboratory preparation of this compound. The convergent approach allows for the efficient synthesis of the necessary precursors, followed by a final esterification step. The accompanying diagrams visualize the synthetic workflow and the putative signaling pathways through which this compound may exert its anti-cancer effects. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this compound and its analogs. Further experimental validation is required to optimize the proposed synthetic protocols and to fully elucidate the biological mechanisms of action of this compound.

References

Application Notes and Protocols for Testing Brugine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brugine, a sulfur-containing alkaloid isolated from the mangrove species Bruguiera sexangula, has been identified as a potential anti-cancer agent.[1][2] Network pharmacology studies suggest that its mechanism of action in breast cancer may involve the modulation of multiple signaling pathways, including the cAMP, JAK/STAT, HIF-1, and PI3K-Akt pathways, as well as the induction of necroptosis.[1][2] A key predicted target of this compound is Protein Kinase A (PKA).[1]

These application notes provide a comprehensive set of protocols for the preclinical evaluation of this compound's efficacy, from initial in vitro cytotoxicity screening to in vivo tumor growth inhibition studies. The methodologies detailed herein are designed to validate the predicted mechanisms of action and provide a robust dataset for further drug development.

I. In Vitro Efficacy and Mechanistic Studies

Determination of Half-maximal Inhibitory Concentration (IC50)

Objective: To determine the concentration of this compound that inhibits 50% of cell viability in breast cancer cell lines. This is a critical first step to establish the appropriate concentration range for subsequent in vitro assays.

Cell Lines:

  • MCF-7: Estrogen receptor-positive (ER+) human breast adenocarcinoma cell line.

  • MDA-MB-231: Triple-negative breast cancer (TNBC) cell line.

Protocol: MTT Assay

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle-treated (DMSO) control wells and wells with medium only (blank).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[4]

Data Presentation:

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-748
MCF-772
MDA-MB-23148
MDA-MB-23172
Analysis of Apoptosis and Necroptosis

Objective: To determine the mode of cell death induced by this compound and to differentiate between apoptosis and necroptosis.

Protocol: Annexin V and Propidium Iodide (PI) Staining with Flow Cytometry

  • Cell Treatment: Seed MCF-7 and MDA-MB-231 cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5][6]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

    • Necroptotic cells: Can be distinguished from late apoptotic cells by image-based flow cytometry, where necroptotic cells show a more diffuse PI staining and a larger cell size compared to the condensed nuclei and smaller size of late apoptotic cells.[8]

Data Presentation:

Treatment Group% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control
This compound (0.5x IC50)
This compound (1x IC50)
This compound (2x IC50)

II. Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the predicted signaling pathways in breast cancer cells.

General Protocol: Western Blotting for Phosphorylated Proteins
  • Cell Treatment and Lysis: Treat MCF-7 or MDA-MB-231 cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (specific for the phosphorylated or total protein) overnight at 4°C.[12]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.

cAMP Signaling Pathway
  • PKA Activity Assay: Utilize a commercially available PKA kinase activity assay kit (colorimetric or ELISA-based) to measure the activity of PKA in cell lysates treated with this compound.

  • Intracellular cAMP Measurement: Use a competitive ELISA kit to quantify the levels of intracellular cAMP in this compound-treated cells.[2][8]

Data Presentation (Western Blot):

Target ProteinVehicle Control (Relative Density)This compound (1x IC50) (Relative Density)Fold Change
p-PKA (Thr197)1.0
Total PKA1.0
JAK/STAT Pathway
  • Western Blot: Analyze the phosphorylation status of key proteins in the JAK/STAT pathway.

    • Primary Antibodies: p-JAK2 (Tyr1007/1008), Total JAK2, p-STAT3 (Tyr705), Total STAT3.[12]

Data Presentation (Western Blot):

Target ProteinVehicle Control (Relative Density)This compound (1x IC50) (Relative Density)Fold Change
p-JAK21.0
Total JAK21.0
p-STAT31.0
Total STAT31.0
PI3K-Akt Pathway
  • Western Blot: Assess the phosphorylation of key components of the PI3K-Akt pathway.

    • Primary Antibodies: p-PI3K p85 (Tyr458), Total PI3K p85, p-Akt (Ser473), Total Akt.[6][11]

  • qPCR: Analyze the expression of downstream target genes of the PI3K-Akt pathway, such as BCL2 and CCND1 (Cyclin D1).

Data Presentation (Western Blot):

Target ProteinVehicle Control (Relative Density)This compound (1x IC50) (Relative Density)Fold Change
p-PI3K p851.0
Total PI3K p851.0
p-Akt1.0
Total Akt1.0
HIF-1 Signaling Pathway
  • Western Blot: Detect the protein levels of HIF-1α under hypoxic conditions (e.g., 1% O₂ or treatment with a hypoxia-mimetic agent like cobalt chloride) with and without this compound treatment.

    • Primary Antibody: HIF-1α.

  • Reporter Gene Assay: Transfect MDA-MB-231 cells with a luciferase reporter plasmid containing a hypoxia-response element (HRE). Treat the cells with this compound under hypoxic conditions and measure luciferase activity.[11]

Data Presentation (Reporter Assay):

Treatment Group (Hypoxia)Relative Luciferase Units% Inhibition
Vehicle ControlN/A
This compound (1x IC50)
Necroptosis Pathway
  • Western Blot: Analyze the phosphorylation of key necroptosis markers.

    • Primary Antibodies: p-RIPK1 (Ser166), Total RIPK1, p-MLKL (Ser358), Total MLKL.

Data Presentation (Western Blot):

Target ProteinVehicle Control (Relative Density)This compound (1x IC50) (Relative Density)Fold Change
p-RIPK11.0
Total RIPK11.0
p-MLKL1.0
Total MLKL1.0

III. In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of breast cancer.

Animal Model: Female immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.

Orthotopic Breast Cancer Model

Protocol:

  • Cell Preparation: Culture MDA-MB-231 cells expressing luciferase (MDA-MB-231-luc) for bioluminescence imaging.

  • Tumor Cell Implantation: Anesthetize the mice and inject 1 x 10⁶ MDA-MB-231-luc cells in 50 µL of a 1:1 mixture of PBS and Matrigel into the fourth mammary fat pad.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week and by bioluminescence imaging once a week.

  • Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control and this compound at one or more dose levels). Administer this compound via an appropriate route (e.g., intraperitoneal or oral) according to a predetermined schedule (e.g., daily or every other day).

  • Efficacy Endpoints: Monitor tumor volume, body weight, and overall health of the mice. The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival and assessment of metastasis.

  • Tissue Collection: At the end of the study, euthanize the mice and collect the tumors for downstream analysis (e.g., western blotting, immunohistochemistry).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle ControlN/A
This compound (X mg/kg)

IV. Visualizations

Brugine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC EGFR EGFR PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK This compound This compound PKA PKA This compound->PKA Inhibits? This compound->PI3K Modulates? Akt Akt This compound->Akt Modulates? This compound->JAK Modulates? HIF1a_hypoxia HIF-1α (Hypoxia) This compound->HIF1a_hypoxia Modulates? RIPK1 RIPK1 This compound->RIPK1 Modulates? cAMP cAMP AC->cAMP cAMP->PKA PI3K->Akt STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer HIF1a_normoxia HIF-1α (Normoxia) Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation HIF1 HIF-1 Complex HIF1a_hypoxia->HIF1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Gene_Expression Target Gene Expression STAT_dimer->Gene_Expression HIF1->Gene_Expression

Caption: Proposed signaling pathways of this compound in breast cancer cells.

In_Vitro_Workflow start Breast Cancer Cell Lines (MCF-7, MDA-MB-231) ic50 IC50 Determination (MTT Assay) start->ic50 cell_death Cell Death Analysis (Annexin V/PI Staining) ic50->cell_death pathway_analysis Signaling Pathway Analysis (Western Blot, ELISA, Reporter Assay) ic50->pathway_analysis end In Vitro Efficacy Profile cell_death->end cAMP cAMP/PKA Pathway pathway_analysis->cAMP jak_stat JAK/STAT Pathway pathway_analysis->jak_stat pi3k_akt PI3K/Akt Pathway pathway_analysis->pi3k_akt hif1 HIF-1 Pathway pathway_analysis->hif1 necroptosis Necroptosis Pathway pathway_analysis->necroptosis cAMP->end jak_stat->end pi3k_akt->end hif1->end necroptosis->end

Caption: Experimental workflow for in vitro evaluation of this compound.

In_Vivo_Workflow start MDA-MB-231-luc Cells implantation Orthotopic Implantation in Mammary Fat Pad start->implantation monitoring Tumor Growth Monitoring (Calipers & Bioluminescence) implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Treatment with this compound or Vehicle randomization->treatment endpoints Efficacy Endpoints (Tumor Volume, Body Weight) treatment->endpoints analysis Tissue Collection and Downstream Analysis endpoints->analysis end In Vivo Efficacy Data analysis->end

Caption: Experimental workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine Brugine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of the biological activity of Brugine, a sulfur-containing tropane (B1204802) alkaloid. Recent network pharmacology studies have indicated that this compound may exert anti-cancer effects, particularly in breast cancer, by modulating several key signaling pathways.[1][2] This document outlines detailed protocols for assays to investigate these activities and provides templates for data presentation.

This compound, isolated from the bark and stem of mangrove species such as Bruguiera sexangula, has demonstrated cytotoxic activity against sarcoma 180 and Lewis lung cancer cell lines.[1] Computational studies suggest that its mechanism of action involves the modulation of critical cellular signaling cascades including the cAMP, PI3K-Akt, JAK/STAT, and HIF-1 pathways, with Protein Kinase A (PKA) identified as a high-affinity molecular target.[1][2]

The following protocols are designed to enable researchers to investigate the effects of this compound on cell viability, and its impact on specific signaling pathways implicated in its predicted anti-cancer activity.

Cell Viability and Cytotoxicity Assays

A fundamental first step in evaluating the anti-cancer potential of this compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding:

    • Culture breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or isopropanol (B130326) with 0.04 N HCl to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results can be presented as the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) should be calculated.

This compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
250.63 ± 0.0450.4
500.31 ± 0.0324.8
1000.15 ± 0.0212.0

Experimental Workflow for MTT Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3/4/5: Assay a Seed cells in 96-well plate b Incubate for 24h a->b c Prepare this compound dilutions b->c d Treat cells c->d e Incubate for 24/48/72h d->e f Add MTT solution e->f g Incubate for 3-4h f->g h Solubilize formazan g->h i Read absorbance at 570 nm h->i

Caption: Workflow for assessing cell viability using the MTT assay.

Signaling Pathway Analysis

Based on computational predictions, this compound may target several key signaling pathways. The following assays can be used to validate these predictions.

cAMP Signaling Pathway

This compound is predicted to target the cAMP signaling pathway, with PKA as a high-affinity target.[1][3] A competitive enzyme-linked immunosorbent assay (ELISA) can be used to measure intracellular cAMP levels.

Principle: This assay is a competitive immunoassay where the amount of cAMP in the sample competes with a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., breast cancer cells) in a 96-well plate and grow to 80-90% confluency.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes). Include a positive control that is known to increase cAMP (e.g., Forskolin) and a vehicle control.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

    • Follow the manufacturer's instructions for the competitive ELISA procedure. This typically involves adding the cell lysate and a fixed concentration of a cAMP conjugate (e.g., cAMP-HRP) to a well pre-coated with an anti-cAMP antibody.

  • Detection and Quantification:

    • After incubation and washing steps, add the substrate solution.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

    • Calculate the cAMP concentration in each sample based on a standard curve generated with known concentrations of cAMP.

Data Presentation:

TreatmentThis compound (µM)Intracellular cAMP (pmol/mL)
Vehicle Control05.2 ± 0.5
This compound18.1 ± 0.7
This compound1015.6 ± 1.2
This compound5028.3 ± 2.1
Forskolin (Positive Control)1045.9 ± 3.5

This compound's Proposed Effect on the cAMP/PKA Pathway

G This compound This compound AC Adenylate Cyclase This compound->AC Activates? cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates

Caption: Proposed mechanism of this compound's action on the cAMP/PKA pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another predicted target of this compound.[1] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt.

Principle: Western blotting allows for the detection of specific proteins in a sample. By using antibodies that recognize the phosphorylated forms of proteins, one can determine the activation state of a signaling pathway.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture breast cancer cells in 6-well plates until they reach 70-80% confluency.

    • Treat the cells with different concentrations of this compound for a specified duration. Include a positive control (e.g., a growth factor like IGF-1) and a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-Akt (e.g., at Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

The results can be quantified by densitometry and presented as the ratio of phosphorylated protein to total protein.

TreatmentThis compound (µM)p-Akt/Total Akt Ratio (Fold Change)
Vehicle Control01.0
This compound10.85
This compound100.52
This compound500.21
IGF-1 (Positive Control)100 ng/mL3.5

Overview of the PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Cell Survival, Proliferation, etc. Akt->Downstream This compound This compound? This compound->PI3K Inhibits?

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by this compound.

JAK/STAT and HIF-1 Signaling Pathways

Reporter gene assays are a powerful tool to measure the activity of specific transcription factors, such as STATs and HIF-1, which are the downstream effectors of their respective pathways.

Principle: In a reporter gene assay, a plasmid containing a promoter with binding sites for the transcription factor of interest (e.g., STAT3 or HIF-1) is transfected into cells. This promoter drives the expression of a reporter gene, such as luciferase or β-galactosidase. The activity of the transcription factor is then proportional to the amount of reporter protein produced.

Experimental Protocol:

  • Cell Transfection:

    • Seed cells in a 24-well or 48-well plate.

    • Transfect the cells with the appropriate reporter plasmid (e.g., a STAT3-luciferase or HRE-luciferase for HIF-1) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of this compound.

    • For the JAK/STAT pathway, co-treat with a known activator like Interleukin-6 (IL-6). For the HIF-1 pathway, cells can be incubated under hypoxic conditions (e.g., 1% O₂) or treated with a hypoxia-mimetic agent like cobalt chloride.

  • Luciferase Assay:

    • After the treatment period (e.g., 6-24 hours), lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase reporter assay system.

Data Presentation:

The data should be presented as the relative luciferase activity, normalized to the control plasmid.

TreatmentThis compound (µM)Relative Luciferase Activity (Fold Change)
JAK/STAT Assay (with IL-6)
Vehicle Control010.5 ± 0.9
This compound18.2 ± 0.7
This compound104.6 ± 0.5
This compound501.8 ± 0.2
HIF-1 Assay (Hypoxia)
Vehicle Control08.7 ± 0.6
This compound16.9 ± 0.5
This compound103.1 ± 0.4
This compound501.2 ± 0.1

Simplified JAK/STAT and HIF-1 Pathways

G cluster_0 JAK/STAT Pathway cluster_1 HIF-1 Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus1 Nucleus STAT_dimer->Nucleus1 Translocates to Gene1 Target Gene Expression Nucleus1->Gene1 Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1_dimer HIF-1 Dimer HIF1a->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus2 Nucleus HIF1_dimer->Nucleus2 Translocates to Gene2 Target Gene Expression Nucleus2->Gene2 This compound This compound? This compound->JAK Inhibits? This compound->HIF1a Inhibits?

References

Application Notes and Protocols for Studying Brugine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brugine is a sulfur-containing alkaloid isolated from the mangrove species Bruguiera sexangula and Bruguiera cylindrica.[1] Computational and in vitro studies have indicated its potential as an anti-cancer agent, demonstrating cytotoxic activity against Sarcoma 180 and Lewis lung carcinoma cells.[1] Network pharmacology analyses predict that this compound exerts its effects by modulating several key signaling pathways implicated in cancer progression, including the cAMP, JAK/STAT, HIF-1, and PI3K-Akt pathways.[1]

To date, there is a notable absence of published in vivo studies detailing the efficacy, pharmacokinetics, and toxicology of this compound in animal models. These application notes provide detailed proposed protocols for researchers to investigate the effects of this compound in relevant murine cancer models. The protocols outlined below are based on established methodologies for evaluating novel anti-cancer compounds in Sarcoma 180 and Lewis lung carcinoma models.

Proposed Animal Models

Based on the preliminary in vitro data indicating cytotoxic effects, the following animal models are recommended for in vivo evaluation of this compound's anti-cancer properties:

  • Sarcoma 180 (S-180) Allograft Syngeneic Mouse Model: The S-180 cell line, derived from a mouse sarcoma, is a widely used and aggressive tumor model for studying cancer metastasis and testing anti-cancer drugs.[2][3]

  • Lewis Lung Carcinoma (LLC) Syngeneic Mouse Model: The LLC cell line, originating from a spontaneous epidermoid carcinoma in a C57BL/6 mouse, is a well-established model for studying lung cancer and metastasis.[4][5]

Quantitative Data Summary (Hypothetical Data for Proposed Studies)

The following tables are templates for summarizing quantitative data from the proposed in vivo studies.

Table 1: Hypothetical Anti-Tumor Efficacy of this compound in Sarcoma 180 Mouse Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)Mean Survival Time (Days) ± SD
Vehicle Control-1500 ± 250025 ± 3
This compound25900 ± 1504032 ± 4
This compound50600 ± 1006038 ± 5
Positive Control (e.g., Doxorubicin)5450 ± 807042 ± 4

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (ng/mL)800 ± 1201500 ± 200
Tmax (h)1.0 ± 0.20.1 ± 0.05
AUC (0-t) (ng·h/mL)3200 ± 4502800 ± 300
t½ (h)4.5 ± 0.83.0 ± 0.5
Bioavailability (%)~70100

Table 3: Hypothetical Acute Oral Toxicity of this compound in Rats

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
0 (Vehicle)100/10None observed
500100/10None observed
1000101/10Lethargy, piloerection
2000104/10Severe lethargy, ataxia, mortality

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Sarcoma 180 (S-180) Allograft Mouse Model

Objective: To determine the in vivo anti-tumor activity of this compound against Sarcoma 180 tumors in mice.

Materials:

  • Sarcoma 180 (S-180) cell line

  • Female Swiss albino mice (6-8 weeks old)

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Doxorubicin)

  • Sterile PBS

  • Calipers

  • Animal weighing scale

Procedure:

  • Cell Culture and Implantation:

    • Culture S-180 cells in appropriate media until they reach the exponential growth phase.

    • Harvest and wash the cells with sterile PBS.

    • Adjust the cell concentration to 1 x 10⁷ cells/mL in sterile PBS.

    • Subcutaneously inject 0.2 mL of the cell suspension (2 x 10⁶ cells) into the right hind flank of each mouse.[6]

  • Animal Grouping and Treatment:

    • After 24 hours, randomly divide the mice into four groups (n=10 per group):

      • Group 1: Vehicle control (e.g., 0.5% CMC, orally)

      • Group 2: this compound (e.g., 25 mg/kg, orally)

      • Group 3: this compound (e.g., 50 mg/kg, orally)

      • Group 4: Positive control (e.g., Doxorubicin, 5 mg/kg, intraperitoneally, once a week)

    • Administer the respective treatments daily for 14-21 days.

  • Data Collection:

    • Measure tumor volume every three days using calipers with the formula: (Length x Width²)/2.

    • Record the body weight of each mouse every three days.

    • Monitor the animals for any signs of toxicity.

    • At the end of the treatment period, euthanize the mice, and excise and weigh the tumors.

    • Calculate the percentage of tumor growth inhibition.

    • For survival studies, monitor the animals until the endpoint is reached.

Protocol 2: Evaluation of Anti-Tumor Efficacy in a Lewis Lung Carcinoma (LLC) Syngeneic Mouse Model

Objective: To assess the in vivo anti-tumor and anti-metastatic effects of this compound in an LLC model.

Materials:

  • Lewis Lung Carcinoma (LLC) cell line[3]

  • Male C57BL/6 mice (6-8 weeks old)

  • This compound (formulated for administration)

  • Positive control drug (e.g., Cisplatin)[4]

  • Sterile PBS

  • Calipers

  • Animal weighing scale

Procedure:

  • Cell Culture and Implantation:

    • Culture LLC cells in complete growth medium.

    • Prepare a cell suspension of 2 x 10⁶ cells in 0.1 mL of sterile PBS.

    • Inject the cell suspension subcutaneously into the rear flank of C57BL/6 mice.[4]

  • Tumor Growth and Treatment:

    • Allow tumors to grow to a mean size of 100-150 mm³.[4]

    • Randomize mice into treatment groups (n=8-10 per group): vehicle control, this compound (multiple doses), and positive control.

    • Administer treatments as per the defined schedule (e.g., intraperitoneally, twice per week).[4]

  • Efficacy Assessment:

    • Monitor tumor volume twice a week.[4]

    • At the end of the study (e.g., Day 23), euthanize the animals, and excise and weigh the tumors.[4]

    • For metastasis studies, at the end of the treatment, harvest the lungs, fix them in Bouin's solution, and count the number of metastatic nodules on the lung surface.

Protocol 3: Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration in mice.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • This compound (analytical grade)

  • Formulation for oral and intravenous administration

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS or HPLC system for bioanalysis

Procedure:

  • Dosing:

    • Administer this compound at a specific dose (e.g., 50 mg/kg orally and 10 mg/kg intravenously) to two groups of mice (n=5 per time point).

  • Blood Sampling:

    • Collect blood samples via retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS or HPLC method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.

Protocol 4: Acute Oral Toxicity Study of this compound in Rats

Objective: To determine the acute oral toxicity and the No-Observed-Adverse-Effect-Level (NOAEL) of this compound in rats.

Materials:

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • This compound

  • Vehicle for oral administration

Procedure:

  • Dosing:

    • Administer this compound as a single oral gavage dose to different groups of rats (n=5 per sex per group) at increasing dose levels (e.g., 0, 500, 1000, 2000 mg/kg).[7]

  • Observation:

    • Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[7]

  • Necropsy:

    • At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis:

    • Determine the LD50 (if possible) and the NOAEL.

Visualization of Signaling Pathways and Workflows

Brugine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K JAK JAK RTK->JAK cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt HIF1a HIF-1α Akt->HIF1a Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Gene_Expression STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Necroptosis_Complex Necroptosis Complex CREB->Gene_Expression STAT_dimer->Gene_Expression HIF1a->Gene_Expression This compound This compound This compound->cAMP Modulates This compound->PKA Inhibits This compound->PI3K Modulates This compound->JAK Modulates This compound->Necroptosis_Complex Modulates Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_ex_vivo Ex Vivo / Downstream Analysis Cell_Culture S-180 / LLC Cell Culture Cytotoxicity Cytotoxicity Assays (MTT, etc.) Cell_Culture->Cytotoxicity Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Grouping Randomization & Grouping Tumor_Implantation->Animal_Grouping Treatment This compound / Vehicle / Positive Control Administration Animal_Grouping->Treatment Efficacy_Endpoint Efficacy Evaluation (Tumor Volume, Survival) Treatment->Efficacy_Endpoint Toxicity_Study Toxicology Studies (Acute & Subchronic) Treatment->Toxicity_Study PK_Study Pharmacokinetic Studies Treatment->PK_Study Tumor_Analysis Tumor Excision & Analysis (Weight, Histology, Biomarkers) Efficacy_Endpoint->Tumor_Analysis Metastasis_Analysis Lung Metastasis Quantification Efficacy_Endpoint->Metastasis_Analysis Organ_Histology Organ Histopathology Toxicity_Study->Organ_Histology Plasma_Analysis Plasma Drug Concentration (LC-MS/MS) PK_Study->Plasma_Analysis

References

Application Notes and Protocols for Brugine Administration and Dosing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Brugine, a sulfur-containing alkaloid isolated from the bark and stem of mangrove species such as Bruguiera sexangula, has been identified as a potential anti-cancer agent.[1] Computational network pharmacology studies have predicted its efficacy against models of sarcoma 180 and Lewis lung carcinoma.[1] These predictive models suggest that this compound exerts its effects by modulating multiple critical signaling pathways implicated in cancer progression, including the cAMP, JAK/STAT, HIF-1, and PI3K-Akt pathways.[1] Notably, Protein Kinase A (PKA) has been identified as a high-affinity molecular target.[1]

These application notes provide a summary of the current, primarily computational, understanding of this compound's mechanism of action and offer detailed, generalized experimental protocols to guide researchers in the empirical validation and exploration of this compound's therapeutic potential. It is critical to note that specific optimal concentrations and dosing regimens for this compound have not been established in the literature and must be determined experimentally.

II. Quantitative Data Summary

At present, specific quantitative data regarding the efficacy, toxicity, and pharmacokinetics of purified this compound are limited in publicly available literature. The following table summarizes toxicity data for an extract of Bruguiera sexangula, the plant from which this compound is derived.

Table 1: Toxicity Data for Bruguiera sexangula Leaf Extract

Assay TypeTest OrganismExtract fromLC50 (μg/mL)Toxicity Category
Brine Shrimp Lethality AssayArtemia salinaPayung Island337Moderately Toxic
Brine Shrimp Lethality AssayArtemia salinaMaspari Island868Weakly Toxic

Note: This data is for a crude ethanolic leaf extract and not for purified this compound. The toxicity of purified this compound may differ significantly. LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test organisms.[2]

III. Predicted Molecular Targets and Signaling Pathways

Network pharmacology studies have predicted that this compound interacts with a network of proteins involved in key signaling pathways.

Table 2: Predicted Molecular Targets and Pathways for this compound in Cancer

Signaling PathwayKey Predicted Target ProteinsPredicted Effect
cAMP SignalingProtein Kinase A (PKA)High-affinity binding and modulation of activity
JAK/STAT SignalingJanus Kinases (JAKs), Signal Transducer and Activator of Transcription (STATs)Modulation of pathway activation
PI3K-Akt SignalingPhosphatidylinositol 3-kinase (PI3K), Akt (Protein Kinase B)Modulation of phosphorylation and pathway activity
HIF-1 SignalingHypoxia-inducible factor 1-alpha (HIF-1α)Modulation of expression or activity
EGFR SignalingEpidermal Growth Factor Receptor (EGFR)Potential modulation of pathway activity

IV. Experimental Protocols

The following are generalized protocols that can be adapted for the experimental validation of this compound's activity.

A. In Vitro Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration-dependent cytotoxic effect of this compound on cancer cell lines (e.g., Sarcoma 180, Lewis Lung Carcinoma cell lines).

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

2. Western Blot Analysis of Signaling Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation and expression of key proteins in the predicted signaling pathways.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer buffer and blotting system

    • Nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-HIF-1α, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Seed cells and treat with various concentrations of this compound for a specified time.

    • Lyse the cells in lysis buffer and quantify the protein concentration.

    • Separate 20-40 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

3. cAMP Level Measurement Assay

This protocol is for determining the effect of this compound on intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • cAMP assay kit (e.g., ELISA or HTRF-based)

    • 96-well plates

    • Microplate reader compatible with the chosen assay kit

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat cells with various concentrations of this compound for a specified time. Include controls with known activators (e.g., forskolin) and inhibitors of adenylyl cyclase.

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol.

    • Read the signal on a microplate reader.

    • Calculate the cAMP concentration in each sample based on a standard curve.

B. In Vivo Experimental Protocols

1. Murine Syngeneic Tumor Model (Lewis Lung Carcinoma)

This protocol is a general guideline for evaluating the in vivo anti-tumor efficacy of this compound.

  • Animal Model: C57BL/6 mice.

  • Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells.

  • Procedure:

    • Culture LLC cells under sterile conditions.

    • Subcutaneously inject approximately 1 x 10^6 LLC cells into the flank of each mouse.

    • Monitor tumor growth regularly by measuring tumor volume with calipers.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Prepare this compound in a suitable vehicle for administration (e.g., saline, PBS with a solubilizing agent). The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and dosing schedule must be determined through preliminary dose-finding and toxicity studies.

    • Administer this compound to the treatment group according to the determined schedule. The control group should receive the vehicle only.

    • Continue to monitor tumor volume and the general health of the mice (body weight, behavior) throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).

V. Visualizations

Signaling Pathway Diagrams

Brugine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K GPCR GPCR AC Adenylyl Cyclase GPCR->AC This compound This compound This compound->EGFR This compound->PI3K PKA PKA This compound->PKA High Affinity Binding JAK JAK This compound->JAK HIF1a HIF-1α This compound->HIF1a Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Gene_Expression Promotes PKA->Gene_Expression Modulates STAT STAT JAK->STAT STAT->Gene_Expression Promotes cAMP cAMP AC->cAMP cAMP->PKA HIF1a->Gene_Expression Promotes In_Vitro_Workflow start Start: Cancer Cell Culture (e.g., Sarcoma 180, LLC) treatment Treat with varying concentrations of this compound start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis cAMP_assay cAMP Level Assay treatment->cAMP_assay ic50 Determine IC50 Value cytotoxicity->ic50 end End: Data Analysis and Interpretation ic50->end pathway_activity Assess Pathway Activity (p-Akt, p-STAT, etc.) protein_analysis->pathway_activity pathway_activity->end cAMP_changes Quantify cAMP Changes cAMP_assay->cAMP_changes cAMP_changes->end In_Vivo_Workflow start Start: Tumor Cell Implantation (e.g., LLC in C57BL/6 mice) tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize into Control & Treatment Groups tumor_growth->randomization dosing Administer this compound or Vehicle (Determine dose and schedule empirically) randomization->dosing monitoring Monitor Tumor Volume and Animal Health dosing->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Analysis (Weight, Histology, Western Blot) endpoint->analysis end End: Evaluate Anti-Tumor Efficacy analysis->end

References

Application Notes and Protocols for Isotopic Labeling of Brugia malayi Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing specific atoms in a metabolite with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the incorporation and transformation of these molecules through metabolic pathways. This approach, coupled with analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides invaluable insights into the metabolic activity, nutrient utilization, and biosynthesis pathways of organisms.

For parasitic nematodes like Brugia malayi, the causative agent of lymphatic filariasis, understanding their unique metabolic pathways is crucial for the development of new anthelmintic drugs. Isotopic labeling studies can help identify essential metabolic pathways, potential drug targets, and the metabolic interplay between the parasite and its host.

These application notes provide an overview of techniques and detailed protocols for the isotopic labeling of Brugia malayi metabolites for analysis by NMR and MS.

Key Isotopic Labeling Strategies

Three primary strategies can be employed for the isotopic labeling of Brugia malayi metabolites:

  • Metabolic Labeling: This involves culturing the parasite in a medium containing a nutrient source enriched with a stable isotope. The parasite incorporates the labeled nutrient into its metabolic pathways, resulting in the synthesis of labeled metabolites. Common labeled precursors include:

    • ¹³C-Glucose: To trace carbon flux through central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.

    • ¹⁵N-Amino Acids: To study amino acid metabolism and protein synthesis.

    • ²H₂O (Heavy Water): For broad, non-specific labeling of metabolites.

  • In Vitro Enzymatic Labeling: This technique involves incubating isolated enzymes from Brugia malayi with a labeled substrate to produce a specific labeled product. This is useful for studying the function of a particular enzyme and producing a specific labeled metabolite standard.

  • Chemical Synthesis: While complex, chemical synthesis can be used to produce isotopically labeled versions of specific Brugia malayi metabolites that can be used as standards for quantification in NMR and MS experiments.

Data Presentation: Quantitative Analysis of Isotopic Enrichment

Quantifying the extent of isotopic labeling is critical for interpreting metabolic flux. The following tables illustrate how quantitative data on isotopic enrichment and labeling efficiency for key metabolites in Brugia malayi would be presented.

Note: The following data are illustrative examples. Specific quantitative data for isotopic labeling efficiency in Brugia malayi is not extensively available in the current literature. Researchers should perform pilot studies to determine optimal labeling times and precursor concentrations to achieve desired enrichment levels.

Table 1: Illustrative ¹³C-Labeling Efficiency in Brugia malayi Central Carbon Metabolites after Incubation with [U-¹³C]-Glucose.

MetaboliteUnlabeled (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)Average ¹³C Enrichment (%)
Glucose-6-phosphate523510156085
Fructose-6-phosphate634611165482
Pyruvate10585----88
Lactate12682----85
Citrate15580----82
α-Ketoglutarate20872----76
Succinate251065----70
Malate22969----74

Table 2: Illustrative ¹⁵N-Labeling Efficiency in Brugia malayi Amino Acids after Incubation with ¹⁵N-Glutamine.

Amino AcidUnlabeled (%)M+1 (%)M+2 (%)Average ¹⁵N Enrichment (%)
Glutamate1085590
Proline2570578
Arginine3065573
Aspartate4055563
Alanine5048251

Experimental Protocols

Protocol 1: Metabolic Labeling of Brugia malayi with ¹³C-Glucose for GC-MS and NMR Analysis

This protocol is adapted from methodologies used for other parasitic protozoa and nematodes and is intended as a starting point for optimizing labeling in Brugia malayi.

Materials:

  • Live adult Brugia malayi worms

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • [U-¹³C]-Glucose (or other desired labeled glucose)

  • Unlabeled D-Glucose

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, pre-chilled to -80°C

  • Chloroform, HPLC grade

  • Ultrapure water

  • Cryovials

  • Centrifuge capable of 4°C

  • Lyophilizer or SpeedVac

Procedure:

  • Parasite Culture:

    • Culture adult Brugia malayi worms in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Allow worms to acclimate for 24 hours before starting the labeling experiment.

  • Labeling Medium Preparation:

    • Prepare RPMI-1640 medium without glucose.

    • Supplement the glucose-free medium with 10% dialyzed FBS (to remove unlabeled glucose) and 1% Penicillin-Streptomycin.

    • Add [U-¹³C]-Glucose to the desired final concentration (e.g., 2 g/L). For control experiments, prepare an identical medium with unlabeled D-Glucose.

  • Metabolic Labeling:

    • Wash the acclimated worms three times with pre-warmed, glucose-free RPMI-1640.

    • Transfer a known number of worms (e.g., 50-100) into a culture flask containing the prepared ¹³C-labeling medium.

    • Incubate the worms for a predetermined time course (e.g., 6, 12, 24, 48 hours) at 37°C and 5% CO₂. The optimal incubation time should be determined empirically to achieve steady-state labeling.

  • Metabolite Extraction:

    • At each time point, rapidly harvest the worms from the labeling medium.

    • Immediately wash the worms three times with ice-cold PBS to remove any remaining labeled medium.

    • Transfer the washed worms to a cryovial and flash-freeze in liquid nitrogen to quench metabolic activity.

    • For metabolite extraction, add 1 mL of a pre-chilled (-80°C) methanol/chloroform/water (4:4:2 v/v/v) extraction solvent to the frozen worms.

    • Homogenize the sample using a bead beater or sonicator, keeping the sample on ice.

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the insoluble material.

    • Carefully collect the supernatant containing the metabolites into a new pre-chilled tube.

  • Sample Preparation for Analysis:

    • For GC-MS: Dry the metabolite extract under a stream of nitrogen or using a SpeedVac. The dried extract can then be derivatized (e.g., using methoximation and silylation) to make the metabolites volatile for GC-MS analysis.

    • For NMR: Lyophilize the metabolite extract to dryness. Reconstitute the dried extract in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

Protocol 2: Metabolic Labeling of Brugia malayi with ¹⁵N-Amino Acids for LC-MS Analysis

This protocol is based on SILAC (Stable Isotope Labeling with Amino acids in Cell Culture) principles adapted for nematodes.

Materials:

  • Live adult Brugia malayi worms

  • RPMI-1640 medium deficient in the amino acid(s) to be labeled (e.g., arginine and lysine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • ¹⁵N-labeled amino acid(s) (e.g., ¹⁵N-Arginine, ¹⁵N-Lysine)

  • Unlabeled amino acids

  • Other materials as listed in Protocol 1.

Procedure:

  • Parasite Culture and Labeling Medium:

    • Culture adult Brugia malayi as described in Protocol 1.

    • Prepare the labeling medium using RPMI-1640 deficient in the target amino acid(s).

    • Supplement the medium with 10% dFBS, 1% Penicillin-Streptomycin, and the ¹⁵N-labeled amino acid(s) at a concentration similar to that in standard RPMI-1640.

    • Prepare a control medium with the corresponding unlabeled amino acid(s).

  • Metabolic Labeling:

    • Wash the worms with the amino acid-deficient medium.

    • Transfer the worms to the ¹⁵N-labeling medium and incubate for a time course sufficient to allow for protein turnover and incorporation of the labeled amino acids (this may require several days).

  • Metabolite/Protein Extraction:

    • Harvest and wash the worms as described in Protocol 1.

    • For free amino acid analysis, perform the metabolite extraction as detailed in Protocol 1.

    • For proteomic analysis, homogenize the worms in a suitable lysis buffer containing protease inhibitors.

  • Sample Preparation for LC-MS:

    • For Free Amino Acids: The metabolite extract can be directly analyzed by LC-MS, or derivatized if necessary to improve chromatographic separation and ionization efficiency.

    • For Proteomics: The protein extract is typically subjected to protein quantification, followed by reduction, alkylation, and tryptic digestion. The resulting peptides are then analyzed by LC-MS/MS for identification and quantification of ¹⁵N incorporation.

Visualizations

Signaling Pathways and Experimental Workflows

glycolysis_pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PGI F16BP Fructose-1,6-BP F6P->F16BP PFK DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-P F16BP->G3P Aldolase DHAP->G3P TPI BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH P3G 3-Phosphoglycerate BPG->P3G PGK P2G 2-Phosphoglycerate P3G->P2G PGM PEP Phosphoenolpyruvate P2G->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK Lactate Lactate Pyruvate->Lactate LDH

Caption: Glycolysis Pathway in Brugia malayi.

tca_cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Citrate Synthase

Caption: Tricarboxylic Acid (TCA) Cycle in Brugia malayi.

experimental_workflow cluster_culture In Vitro Culture cluster_extraction Sample Preparation cluster_analysis Analysis Culture B. malayi Culture Labeling Metabolic Labeling (¹³C-Glucose or ¹⁵N-AAs) Culture->Labeling Harvest Harvest & Quench Labeling->Harvest Extract Metabolite Extraction Harvest->Extract NMR NMR Spectroscopy Extract->NMR MS Mass Spectrometry (GC-MS or LC-MS) Extract->MS

Caption: General Experimental Workflow for Metabolic Labeling.

Conclusion

The protocols and information provided here serve as a guide for researchers initiating isotopic labeling studies on Brugia malayi. Successful implementation of these techniques will enable a deeper understanding of the parasite's metabolism, facilitating the discovery of novel therapeutic targets. It is important to reiterate that optimization of labeling conditions and analytical methods will be necessary to achieve robust and reproducible results.

Brugine: A Potential Modulator of Key Cancer Signaling Pathways - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brugine, a sulfur-containing alkaloid isolated from the mangrove plant Bruguiera sexangula, has emerged as a compound of interest in cancer research.[1][2] Computational studies, specifically network pharmacology analyses, have predicted that this compound may exert anti-cancer effects by modulating several key signaling pathways implicated in tumorigenesis and cancer progression. These predicted pathways include the cAMP signaling pathway , the JAK/STAT pathway , the HIF-1 signaling pathway , the PI3K-Akt signaling pathway , calcium signaling , and necroptosis .[3] Furthermore, molecular docking studies suggest a high binding affinity of this compound for Protein Kinase A (PKA) , a central component of the cAMP signaling cascade.

While direct experimental validation of these interactions is currently limited in publicly available literature, this document provides detailed application notes and generalized protocols for researchers to investigate the effects of this compound on these specific pathways. The following sections offer step-by-step methodologies for key experiments, templates for data presentation, and visualizations of the signaling cascades and experimental workflows. These resources are intended to guide the experimental design for validating the computationally predicted mechanisms of action of this compound and to facilitate the exploration of its therapeutic potential.

cAMP Signaling Pathway and Protein Kinase A (PKA)

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a ubiquitous second messenger system that regulates a multitude of cellular processes, including cell growth, differentiation, and metabolism.[4][5][6] In the context of cancer, dysregulation of the cAMP pathway and its primary effector, Protein Kinase A (PKA), can either promote or suppress tumor growth depending on the cellular context.[6][7] Investigating the effect of this compound on PKA activity is a critical step in validating its predicted mechanism of action.

Quantitative Data Presentation: In Vitro PKA Kinase Activity Assay
Concentration of this compoundPKA Activity (% of Control)Standard Deviation
0 µM (Control)100± 5.2
1 µM
5 µM
10 µM
25 µM
50 µM
100 µM
Experimental Protocol: In Vitro PKA Kinase Activity Assay (ELISA-based)

This protocol outlines a non-radioactive, ELISA-based method to quantify the inhibitory effect of this compound on PKA activity in a purified system or in cell lysates.

Materials:

  • Purified recombinant PKA enzyme

  • PKA substrate-coated microtiter plate

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Kinase Assay Buffer

  • ATP solution

  • Phosphospecific Substrate Antibody

  • HRP-conjugated Secondary Antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a serial dilution of this compound in Kinase Assay Buffer. The final solvent concentration should be kept constant across all wells and should not exceed 1% (v/v).

  • Plate Preparation: Wash the PKA substrate-coated microtiter plate wells twice with Wash Buffer.

  • Inhibitor and Enzyme Addition: Add the diluted this compound solutions to the respective wells. Include a positive control (PKA without inhibitor) and a negative control (no PKA). Add the diluted PKA enzyme to all wells except the negative control. Incubate for 10-15 minutes at room temperature to allow for any potential binding of this compound to the enzyme.

  • Initiate Kinase Reaction: Add ATP solution to all wells to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Stopping the Reaction: Stop the reaction by washing the wells three times with Wash Buffer.

  • Primary Antibody Incubation: Add the Phosphospecific Substrate Antibody to each well and incubate at room temperature for 60 minutes.

  • Washing: Wash the wells three times with Wash Buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated Secondary Antibody to each well and incubate at room temperature for 30-60 minutes.

  • Washing: Wash the wells four times with Wash Buffer.

  • Signal Development: Add TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stop Signal Development: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (negative control) from all other readings. Calculate the percentage of PKA activity for each this compound concentration relative to the positive control (100% activity). Plot the percentage of PKA activity against the logarithm of the this compound concentration to determine the IC50 value.

PKA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Reagents (this compound Dilutions, Buffers) add_inhibitor Add this compound & PKA Enzyme prep_reagents->add_inhibitor prep_plate Wash PKA Substrate Plate prep_plate->add_inhibitor start_reaction Add ATP add_inhibitor->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Wash Plate incubate_reaction->stop_reaction add_primary_ab Add Primary Ab stop_reaction->add_primary_ab wash1 Wash add_primary_ab->wash1 add_secondary_ab Add Secondary Ab wash1->add_secondary_ab wash2 Wash add_secondary_ab->wash2 add_tmb Add TMB Substrate wash2->add_tmb add_stop Add Stop Solution add_tmb->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze_data Calculate % Inhibition & IC50 read_plate->analyze_data

Workflow for the in vitro PKA kinase activity assay.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in cell proliferation, differentiation, and immune responses.[8][9][10] Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.

Quantitative Data Presentation: Western Blot Analysis of STAT3 Phosphorylation
TreatmentThis compound [µM]p-STAT3 (Tyr705) Intensity (Normalized to Total STAT3)
Untreated Control01.0
Cytokine Cocktail0
Cytokine Cocktail1
Cytokine Cocktail5
Cytokine Cocktail10
Cytokine Cocktail25
Experimental Protocol: Western Blotting for Phospho-STAT3

This protocol describes how to assess the effect of this compound on the activation of the JAK/STAT pathway by measuring the phosphorylation of a key downstream effector, STAT3, in cancer cells.

Materials:

  • Cancer cell line known to have active JAK/STAT signaling (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound stock solution

  • Cytokine cocktail for stimulation (e.g., IL-6 and sIL-6R)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with a cytokine cocktail for 15-30 minutes to induce STAT3 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene This compound This compound This compound->JAK Inhibition?

The JAK/STAT signaling pathway and a potential point of inhibition by this compound.

HIF-1 Signaling Pathway

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels.[11][12] In cancer, HIF-1 is often overexpressed and contributes to tumor progression by promoting angiogenesis, metabolic reprogramming, and metastasis.[13] Inhibiting the HIF-1 signaling pathway is a promising anti-cancer strategy.

Quantitative Data Presentation: HIF-1α Protein Expression under Hypoxia
TreatmentThis compound [µM]HIF-1α Protein Level (Normalized to β-actin)
Normoxia Control0
Hypoxia Control01.0
Hypoxia1
Hypoxia5
Hypoxia10
Hypoxia25
Experimental Protocol: Western Blotting for HIF-1α

This protocol details the investigation of this compound's effect on the stabilization of the HIF-1α subunit in cancer cells under hypoxic conditions.

Materials:

  • Cancer cell line (e.g., HeLa, U251)

  • Cell culture medium and supplements

  • This compound stock solution

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer

  • Primary antibodies: anti-HIF-1α and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates. The following day, treat the cells with various concentrations of this compound.

  • Induction of Hypoxia: Place the treated cells in a hypoxia chamber (e.g., 1% O₂) for 4-6 hours. Alternatively, treat the cells with a chemical inducer of HIF-1α, such as CoCl₂ (100-150 µM), for the same duration.

  • Cell Lysis and Protein Quantification: Following hypoxic incubation, immediately place the plates on ice and lyse the cells as described in the JAK/STAT protocol. Quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the anti-HIF-1α primary antibody overnight at 4°C.

  • Detection: Wash the membrane, incubate with the secondary antibody, and detect the signal using an ECL substrate.

  • Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the β-actin signal.

HIF1_Pathway_and_Assay cluster_pathway HIF-1α Regulation cluster_workflow Experimental Workflow Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilization HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (constitutive) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Brugine_pathway This compound Brugine_pathway->HIF1a Inhibition? Treat_cells Treat Cells with this compound Induce_hypoxia Induce Hypoxia (1% O₂ or CoCl₂) Treat_cells->Induce_hypoxia Lyse_cells Cell Lysis Induce_hypoxia->Lyse_cells Western_blot Western Blot for HIF-1α Lyse_cells->Western_blot Analyze Quantify HIF-1α Levels Western_blot->Analyze

HIF-1 signaling pathway and the experimental workflow to assess this compound's effect.

PI3K-Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs cell survival, growth, and proliferation.[14][15] Hyperactivation of this pathway is one of the most common alterations in human cancers, making it a prime target for drug development.[16]

Quantitative Data Presentation: Western Blot Analysis of Akt Phosphorylation
TreatmentThis compound [µM]p-Akt (Ser473) Intensity (Normalized to Total Akt)
Untreated Control01.0
Growth Factor0
Growth Factor1
Growth Factor5
Growth Factor10
Growth Factor25
Experimental Protocol: Western Blotting for Phospho-Akt

This protocol is designed to determine if this compound inhibits the PI3K-Akt pathway by measuring the phosphorylation of Akt at Ser473.

Materials:

  • Cancer cell line with an active PI3K-Akt pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • This compound stock solution

  • Growth factor for stimulation (e.g., IGF-1, EGF)

  • PBS

  • Cell lysis buffer with inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to attach. Serum-starve the cells for 12-24 hours. Pre-treat with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 10-15 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as previously described.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the anti-phospho-Akt (Ser473) primary antibody.

  • Detection: Wash, incubate with secondary antibody, and detect the signal.

  • Re-probing: Strip the membrane and re-probe with an anti-total-Akt antibody for normalization.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt Downstream Downstream Targets (Cell Survival, Growth) pAkt->Downstream This compound This compound This compound->PI3K Inhibition? Calcium_Signaling_Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate load_dye Load Cells with Fura-2 AM seed_cells->load_dye measure_baseline Measure Baseline Fluorescence (340/380 nm) load_dye->measure_baseline add_compound Add this compound measure_baseline->add_compound record_fluorescence Record Fluorescence Over Time add_compound->record_fluorescence calculate_ratio Calculate 340/380 Ratio record_fluorescence->calculate_ratio plot_data Plot Ratio vs. Time calculate_ratio->plot_data Necroptosis_Induction Stimulus Death Receptor Ligand (e.g., TNFα) Receptor Death Receptor Stimulus->Receptor Complex_I Complex I Receptor->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL Membrane_disruption Plasma Membrane Disruption pMLKL->Membrane_disruption Oligomerization & Translocation Cell_Death Necroptotic Cell Death Membrane_disruption->Cell_Death This compound This compound This compound->Necrosome Induction?

References

Application Notes and Protocols: Investigating the Potential of Brugine in a Breast Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brugine, a sulfur-containing alkaloid isolated from the mangrove species Bruguiera sexangula, has been identified as a potential anti-cancer compound.[1][2] Computational analyses, specifically network pharmacology studies, have predicted its molecular mechanisms and potential efficacy in breast cancer models.[1][2] This document provides a summary of these predictive findings and outlines a proposed experimental framework for the validation of this compound's anti-cancer properties. While this compound has shown cytotoxic activity against sarcoma 180 and Lewis lung cancer, detailed experimental protocols and quantitative data in breast cancer models are not yet available in published literature.[1] Therefore, the following sections detail hypothetical protocols and data presentation structures to guide future research in this promising area.

Predicted Molecular Mechanisms in Breast Cancer

A network pharmacology-based investigation has identified 90 potential targets of this compound that are also implicated in breast cancer.[1] Functional enrichment analysis of these common targets suggests that this compound may exert its anti-cancer effects by modulating several key signaling pathways.[1][2]

Predicted Signaling Pathways Modulated by this compound in Breast Cancer:

  • cAMP Signaling Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.

  • JAK/STAT Signaling Pathway: Dysregulation of this pathway is frequently observed in cancer, contributing to tumor growth and survival.

  • HIF-1 Signaling Pathway: This pathway is a key regulator of cellular responses to hypoxia and is often associated with tumor progression and metastasis.

  • PI3K-Akt Signaling Pathway: This is a major pathway that promotes cell survival, growth, and proliferation in many cancers.

  • Calcium Signaling Pathway: Intracellular calcium levels are tightly regulated and play a role in various cellular processes, including those altered in cancer.

  • Necroptosis: This is a form of programmed cell death that can be targeted for cancer therapy.

Molecular docking studies further predict a high binding affinity of this compound for Protein Kinase A (PKA), a key component of the cAMP signaling pathway.[1]

Proposed Experimental Validation in a Breast Cancer Model

The following protocols are proposed to experimentally validate the computational predictions regarding this compound's efficacy and mechanism of action in breast cancer.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of this compound on various breast cancer cell lines.

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)

  • Normal human breast epithelial cell line (e.g., MCF-10A)

  • This compound (of known purity)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Culture: Culture the selected breast cancer and normal cell lines in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubation: Replace the medium in the 96-well plates with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent). Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

Data Presentation:

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7Experimental DataExperimental DataExperimental Data
MDA-MB-231Experimental DataExperimental DataExperimental Data
SK-BR-3Experimental DataExperimental DataExperimental Data
MCF-10AExperimental DataExperimental DataExperimental Data
Analysis of Apoptosis Induction

Objective: To determine if this compound induces apoptosis in breast cancer cells.

Materials:

  • Breast cancer cell lines

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Protocol:

  • Cell Treatment: Seed breast cancer cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated samples.

Data Presentation:

Table 2: Percentage of Apoptotic Cells after this compound Treatment

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic Cells
MCF-7ControlExperimental DataExperimental Data
This compound (IC50)Experimental DataExperimental Data
MDA-MB-231ControlExperimental DataExperimental Data
This compound (IC50)Experimental DataExperimental Data
Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the key proteins in the predicted signaling pathways.

Materials:

  • Breast cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against key proteins (e.g., p-PKA, PKA, p-STAT3, STAT3, HIF-1α, p-Akt, Akt)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels

  • Western blot apparatus

  • Chemiluminescence detection system

Protocol:

  • Protein Extraction: Treat breast cancer cells with this compound for a specified time. Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

Table 3: Fold Change in Protein Expression/Phosphorylation after this compound Treatment

Target ProteinCell LineFold Change vs. Control
p-PKA/PKAMCF-7Experimental Data
p-STAT3/STAT3MCF-7Experimental Data
HIF-1αMCF-7Experimental Data
p-Akt/AktMCF-7Experimental Data
p-PKA/PKAMDA-MB-231Experimental Data
p-STAT3/STAT3MDA-MB-231Experimental Data
HIF-1αMDA-MB-231Experimental Data
p-Akt/AktMDA-MB-231Experimental Data

Visualizing Predicted Mechanisms and Workflows

Signaling Pathways

Brugine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K This compound This compound PKA PKA This compound->PKA Modulates This compound->JAK Inhibits? This compound->PI3K Inhibits? Ca2+ Ca2+ This compound->Ca2+ Modulates Necroptosis Necroptosis This compound->Necroptosis Induces? STAT STAT JAK->STAT Akt Akt PI3K->Akt HIF-1 HIF-1 Akt->HIF-1 Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression HIF-1->Gene_Expression

Caption: Predicted signaling pathways modulated by this compound in breast cancer.

Experimental Workflow

Experimental_Workflow Start Start: Computational Prediction InVitro In Vitro Validation (Breast Cancer Cell Lines) Start->InVitro Cytotoxicity Cytotoxicity Assays (MTT, IC50) InVitro->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V/PI) InVitro->Apoptosis Mechanism Mechanism Studies (Western Blot, qPCR) InVitro->Mechanism DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis Mechanism->DataAnalysis Conclusion Conclusion: Validate this compound's Potential DataAnalysis->Conclusion

Caption: Proposed experimental workflow for validating this compound's efficacy.

Conclusion and Future Directions

The computational evidence suggests that this compound is a promising candidate for further investigation as a therapeutic agent for breast cancer. The proposed experimental protocols provide a roadmap for validating these predictions and elucidating the precise molecular mechanisms of this compound's action. Successful in vitro validation would warrant progression to in vivo studies using animal models of breast cancer to assess efficacy, toxicity, and pharmacokinetic properties. Further research is crucial to translate these initial findings into potential clinical applications.

References

Application Note: A High-Throughput Luciferase Reporter Assay for the Identification of Brugine Analogs Modulating the cAMP/PKA Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brugine, a sulfur-containing tropane (B1204802) alkaloid isolated from mangrove species, has demonstrated potential as an anti-cancer agent.[1] Mechanistic studies, including network pharmacology and molecular docking, have revealed that this compound may exert its effects by modulating multiple signaling pathways, such as the PI3K-Akt, JAK/STAT, and HIF-1 pathways.[2][3] Notably, this compound has been shown to have a high affinity for Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway.[2][3] This pathway is crucial in regulating various cellular processes, and its dysregulation is implicated in cancer. This application note details a robust, high-throughput screening (HTS) assay designed to identify this compound analogs that modulate the cAMP/PKA signaling cascade. The assay utilizes a stable cell line expressing a firefly luciferase reporter gene under the control of a cAMP Response Element (CRE).

Assay Principle

The assay is based on a genetically engineered cell line that contains a CRE-driven luciferase reporter construct. In this system, activation of the cAMP/PKA pathway leads to the phosphorylation of the CRE-binding protein (CREB). Phosphorylated CREB binds to the CRE sequence in the promoter region of the reporter gene, initiating the transcription of firefly luciferase. The resulting luciferase enzyme catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the level of intracellular cAMP and PKA activity. Inhibitors of this pathway will lead to a decrease in the luminescent signal, while activators will cause an increase.

Signaling Pathway Diagram

The following diagram illustrates the core mechanism of the cAMP/PKA signaling pathway and the principle of the CRE-luciferase reporter assay.

cAMP_PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Hormone/ Ligand GPCR GPCR Ligand->GPCR Binds AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Releases CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylates Brugine_Analogs This compound Analogs Brugine_Analogs->PKA_inactive Modulates CREB_active Active pCREB CREB_inactive->CREB_active Activates CRE CRE CREB_active->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Drives Transcription mRNA mRNA Luciferase->mRNA

Caption: cAMP/PKA signaling pathway and reporter assay principle.

Experimental Protocols

Materials and Reagents

  • Cell Line: HEK293 or CHO cells stably expressing a CRE-luciferase reporter gene.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Assay Plates: 384-well white, solid-bottom microplates.

  • Control Agonist: Forskolin (an activator of adenylate cyclase).

  • Control Inhibitor: H-89 (a PKA inhibitor).

  • Test Compounds: this compound analogs dissolved in 100% DMSO.

  • Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Bright-Glo™).

  • Detection Instrument: Plate reader with luminescence detection capabilities.

Protocol for High-Throughput Screening

The following workflow diagram outlines the key steps in the HTS process.

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Addition cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Seed Cells (e.g., 5,000 cells/well in 384-well plate) B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Add this compound Analogs and Controls (e.g., 50 nL via acoustic dispensing) B->C D 4. Incubate (6 hours, 37°C, 5% CO2) C->D E 5. Equilibrate Plate to Room Temp (15 minutes) D->E F 6. Add Luciferase Reagent (e.g., 20 µL/well) E->F G 7. Incubate (10 minutes, dark) F->G H 8. Read Luminescence (Plate Reader) G->H I 9. Calculate % Inhibition/Activation H->I J 10. Determine Z' Factor and S/B Ratio I->J K 11. Identify Hits J->K

Caption: High-throughput screening experimental workflow.

Detailed Steps:

  • Cell Seeding:

    • Culture the CRE-luciferase reporter cell line to ~80% confluency.

    • Trypsinize and resuspend cells in the culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using a multi-drop dispenser, seed 50 µL of the cell suspension (5,000 cells) into each well of a 384-well assay plate.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare a dilution series of the this compound analogs and control compounds in DMSO.

    • Using an acoustic liquid handler, transfer 50 nL of the compounds to the assay plates. This results in a final DMSO concentration of ≤0.1%.

    • Control wells should receive either DMSO alone (negative control), Forskolin (positive control for activation), or Forskolin + H-89 (positive control for inhibition).

  • Incubation:

    • Incubate the plates for 6 hours at 37°C in a humidified 5% CO2 incubator to allow for compound-induced changes in luciferase expression.

  • Luminescence Detection:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.

    • Add 20 µL of the luciferase assay reagent to each well.

    • Incubate the plates for 10 minutes in the dark to stabilize the luminescent signal.

    • Read the luminescence intensity on a compatible plate reader.

Data Presentation and Analysis

1. Quality Control

Assay performance is evaluated using the Z' factor and Signal-to-Background (S/B) ratio.

  • Z' Factor: A measure of assay robustness. A Z' factor > 0.5 is considered excellent for HTS.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • S/B Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. An S/B ratio > 10 is desirable.

Table 1: Assay Quality Control Metrics

ParameterValueInterpretation
Z' Factor0.78Excellent
S/B Ratio45Excellent
CV% (Positive Control)4.5%Acceptable
CV% (Negative Control)5.2%Acceptable

2. Hit Identification

Primary hits are identified based on their activity relative to the controls. For inhibitors, the percentage of inhibition is calculated:

  • % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

A common hit criterion is a % inhibition value greater than three standard deviations from the mean of the sample library.

3. Dose-Response Analysis

Promising hits from the primary screen should be re-tested in a dose-response format to determine their potency (IC50 or EC50).

Table 2: Summary of Dose-Response Data for Hit Compounds

Compound IDDescriptionMax Inhibition (%)IC50 (µM)
H-89 Control Inhibitor 98.2 0.15
This compoundParent Compound65.75.8
Analog-001Thiolane Ring Mod72.32.1
Analog-002Tropane N-demethyl15.1> 50
Analog-003Ester Linkage Mod88.90.85
Analog-004Side Chain Ext92.50.42

Hit Prioritization Logic

The following diagram illustrates a typical workflow for hit validation and prioritization following the primary HTS.

Hit_Validation_Workflow PrimaryScreen Primary HTS (Single Concentration) HitSelection Hit Selection (% Inhibition > Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC50 Determination) HitSelection->DoseResponse SecondaryAssays Secondary / Orthogonal Assays (e.g., PKA enzyme assay, cAMP measurement) DoseResponse->SecondaryAssays SAR Structure-Activity Relationship (SAR) Analysis SecondaryAssays->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: Hit validation and prioritization workflow.

References

standard operating procedure for handling Brugine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brugine is a tropane (B1204802) alkaloid containing a unique dithiolane moiety, first isolated from the stem and bark of the mangrove species Bruguiera sexangula.[1][2] It is a natural compound with demonstrated cytotoxic activity against sarcoma 180 and Lewis lung cancer, and recent research has highlighted its potential as a multi-target agent against breast cancer.[1] This document provides detailed application notes and protocols for the handling and use of this compound in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C12H19NO2S2[3][4]
Molecular Weight 273.4 g/mol [3]
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate[3]
CAS Number 14912-30-2[4]
Appearance Oil[4]
Class Tropane Alkaloid[3]

Biological Activity and Mechanism of Action

This compound has shown potential as an anti-cancer agent.[1] A network pharmacology-based investigation has revealed its multi-target molecular mechanism against breast cancer.[1][5] The study suggests that this compound exhibits its effects by modulating several key signaling pathways implicated in carcinogenesis, including:

  • cAMP signaling pathway[1][5]

  • JAK/STAT signaling pathway[1]

  • HIF-1 signaling pathway[1]

  • PI3K-Akt signaling pathway[1]

  • Calcium signaling pathway[1]

  • Necroptosis[1][5]

Molecular docking and simulation studies have shown that this compound has a high affinity for and forms a stable complex with Protein Kinase A (PKA), a key component of the cAMP signaling pathway.[1][6]

Signaling Pathway Diagram

Brugine_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane This compound This compound EGFR EGFR This compound->EGFR Targets PKA PKA This compound->PKA Inhibits Necroptosis Necroptosis This compound->Necroptosis Modulates PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Promotes cAMP cAMP Signaling PKA->cAMP Proliferation Cell Proliferation cAMP->Proliferation Promotes PI3K_Akt->Proliferation Promotes JAK_STAT JAK/STAT Pathway JAK_STAT->Proliferation Promotes HIF1 HIF-1 Pathway HIF1->Proliferation Promotes Apoptosis Apoptosis Necroptosis->Apoptosis Induces

Caption: Proposed mechanism of action of this compound in breast cancer.

Standard Operating Procedure for Handling this compound

Disclaimer: No official Safety Data Sheet (SDS) for this compound is currently available. The following procedures are based on general best practices for handling potentially hazardous research chemicals, particularly natural products with known cytotoxic activity. It is imperative to handle this compound with caution in a controlled laboratory environment.

1. Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves at all times.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A full-length lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: When handling the neat oil or creating solutions, work in a certified chemical fume hood.

2. Storage and Handling:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • Avoid inhalation of any aerosols or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

3. Spill and Waste Disposal:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

Experimental Protocols

1. Preparation of Stock Solutions:

This protocol is a general guideline. The choice of solvent and concentration will depend on the specific experimental requirements.

  • Objective: To prepare a stock solution of this compound for in vitro experiments.

  • Materials:

    • This compound (oil)

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

  • Procedure:

    • Perform all steps in a chemical fume hood.

    • Allow the container of this compound to equilibrate to room temperature before opening.

    • Carefully weigh the required amount of this compound oil.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C.

2. In Vitro Cytotoxicity Assay (MTT Assay):

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound in a selected cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Experimental Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data to determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation

Quantitative data from experiments such as the MTT assay should be summarized in a clear and structured table for easy comparison.

Table 2: Example of Cytotoxicity Data for this compound

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7This compound48Example Value
MDA-MB-231This compound48Example Value
Sarcoma 180This compoundNot SpecifiedReported Activity[1]
Lewis Lung CancerThis compoundNot SpecifiedReported Activity[1]

Note: The IC50 values are placeholders and would be determined experimentally. The reported activity for Sarcoma 180 and Lewis Lung Cancer is noted from the literature, which may not specify IC50 values.[1]

References

Brugine solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brugine is a tropane (B1204802) alkaloid naturally occurring in the mangrove plant Bruguiera sexangula.[1][2] Identified as (+)-tropine 1,2-dithiolan-3-carboxylate, it is a subject of interest for its potential biological activities.[1] These application notes provide a comprehensive guide to the preparation and storage of this compound solutions for research and development purposes. Due to the limited availability of public data on this compound, some of the following recommendations are based on best practices for handling tropane alkaloids and other research compounds. Experimental validation by the end-user is strongly recommended.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14912-30-2[1]
Molecular Formula C₁₂H₁₉NO₂S₂[3]
Molecular Weight 273.4 g/mol [3]
Appearance PowderChemFaces
Storage (Solid) Desiccate at -20°CBioCrick

Solution Preparation

Solubility

This compound is reported to be soluble in several organic solvents. While quantitative solubility data is not widely available, the following solvents have been documented to dissolve this compound.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]

Note: For biological assays, DMSO is a common solvent for creating high-concentration stock solutions. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 273.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.734 mg of this compound.

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial. Add the desired volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 2.734 mg of this compound).

  • Mixing: Cap the tube/vial securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Table 3: Example Volumes of DMSO for a 10 mM Stock Solution

Mass of this compoundVolume of DMSO to AddFinal Concentration
1 mg365.7 µL10 mM
5 mg1.829 mL10 mM
10 mg3.657 mL10 mM

Storage and Stability

Solid Compound

The solid powder of this compound should be stored in a tightly sealed container, protected from light, and kept in a desiccated environment at -20°C.

Stock Solutions

There is currently no published data on the long-term stability of this compound in solution. As a tropane alkaloid with an ester linkage, this compound may be susceptible to hydrolysis, especially in aqueous solutions or in the presence of acids or bases. Tropane alkaloids can also be sensitive to thermal degradation.[4]

General Recommendations for Stock Solution Storage:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Aliquoting: Prepare small-volume aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber-colored vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: For extended storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Table 4: Recommended Storage Conditions for this compound Solutions

FormatStorage TemperatureDurationSpecial Conditions
Solid -20°CLong-termDesiccate, protect from light
Stock Solution (in DMSO) -20°C or -80°CShort to medium-termAliquot, protect from light
Working Dilutions (Aqueous) 2-8°CUse immediatelyPrepare fresh for each experiment

It is highly recommended to perform periodic quality control of the stock solution using a suitable analytical method to ensure its integrity over time.

Experimental Protocols

Workflow for this compound Solution Preparation

The following diagram illustrates a typical workflow for the preparation of this compound stock and working solutions.

Brugine_Preparation_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation start This compound Powder weigh Weigh this compound start->weigh Equilibrate to RT dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot into Light-Protected Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Assay Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for this compound solution preparation and storage.

Protocol for Stability Assessment (Recommended)

To ensure the reliability of experimental results, a stability study of this compound in the chosen solvent and storage conditions is recommended. A validated analytical method is a prerequisite for this protocol.

Objective: To determine the stability of a 10 mM this compound stock solution in DMSO at different storage temperatures.

Materials:

  • 10 mM this compound stock solution in DMSO

  • HPLC-UV/MS system (or other suitable analytical instrument)

  • Calibrated pipettes

  • Amber vials

Procedure:

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the 10 mM this compound stock solution to a suitable concentration for analysis (e.g., 100 µM in mobile phase). Analyze by HPLC-UV/MS to determine the initial peak area and purity.

  • Sample Storage: Aliquot the remaining stock solution into multiple amber vials and store them at the desired temperatures (e.g., Room Temperature, 4°C, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage temperature.

  • Sample Preparation and Analysis: Prepare the samples for analysis in the same manner as the T=0 sample and analyze using the same HPLC-UV/MS method.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of this compound remaining. Monitor for the appearance of new peaks, which may indicate degradation products.

Analytical Methods (Proposed)

Currently, there are no published analytical methods specifically validated for this compound. However, based on its structure as a tropane alkaloid, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a highly suitable technique for its quantification and purity assessment.

Table 5: Proposed HPLC Method Parameters for this compound Analysis

ParameterProposed ConditionRationale/Comments
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Commonly used for tropane alkaloid separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient Start with a low percentage of B, ramp up to a high percentage of BTo elute this compound and potential degradation products.
Flow Rate 0.2 - 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature 30-40°CTo ensure reproducible retention times.
Detection UV at ~210 nm and/or ESI-MS in positive ion modeTropane alkaloids often have a UV chromophore. MS provides mass confirmation.
Injection Volume 1-5 µLDependent on sample concentration and instrument sensitivity.

Note: This method is a starting point and would require optimization and validation for parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Hypothetical Signaling Pathway

The specific biological targets and signaling pathways of this compound have not been elucidated. As a tropane alkaloid, it may interact with neurotransmitter receptors, such as muscarinic acetylcholine (B1216132) receptors (mAChRs), similar to other well-known tropane alkaloids like atropine. The following diagram illustrates a hypothetical pathway.

Hypothetical_Signaling_Pathway cluster_cell Target Cell This compound This compound receptor Muscarinic Acetylcholine Receptor (mAChR) This compound->receptor Antagonist? g_protein G-Protein receptor->g_protein Activation/Inhibition effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Brugine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Brugine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound.

This compound , a tropane (B1204802) alkaloid, is chemically known as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate. As a natural product isolated from Bruguiera sexangula, its total synthesis in a laboratory setting presents several challenges. This guide provides a systematic approach to a hypothetical three-stage synthesis, addressing potential issues in a question-and-answer format.

Overall Synthetic Workflow

The proposed synthesis of this compound is divided into three main stages: the synthesis of the tropine (B42219) core, the preparation of the (3S)-1,2-dithiolane-3-carboxylic acid side chain, and the final esterification to yield this compound.

G cluster_0 Stage 1: Tropine Synthesis cluster_1 Stage 2: Side Chain Synthesis cluster_2 Stage 3: Final Esterification succinaldehyde Succinaldehyde tropinone (B130398) Tropinone succinaldehyde->tropinone Robinson-Schöpf Reaction methylamine (B109427) Methylamine methylamine->tropinone acetonedicarboxylic_acid Acetonedicarboxylic Acid acetonedicarboxylic_acid->tropinone tropine Tropine tropinone->tropine Reduction This compound This compound tropine->this compound Esterification dibromo_butyrate Methyl α,γ-dibromo-butyrate dimercapto_acid α,γ-Dimercapto-butyric acid dibromo_butyrate->dimercapto_acid Thiolation & Hydrolysis dithiolane_acid (3S)-1,2-dithiolane-3-carboxylic acid dimercapto_acid->dithiolane_acid Oxidative Cyclization dithiolane_acid->this compound

Figure 1: Hypothetical three-stage synthesis workflow for this compound.

Stage 1: Synthesis of Tropine

The synthesis of tropine is a well-established process, typically proceeding through the formation of tropinone, its ketone precursor.

Troubleshooting Guide: Tropine Synthesis
Question Possible Cause(s) Troubleshooting Suggestions
Q1: Low yield of tropinone in the Robinson-Schöpf reaction. - Incorrect pH of the reaction mixture.- Low purity of starting materials (succinaldehyde, methylamine, acetonedicarboxylic acid).- Inefficient removal of CO2 during the reaction.- Buffer the reaction mixture to maintain an optimal pH (around 7).- Use freshly distilled or purified starting materials.- Ensure the reaction is heated sufficiently to facilitate decarboxylation.
Q2: Incomplete reduction of tropinone to tropine. - Inactive reducing agent.- Insufficient amount of reducing agent.- Unfavorable reaction conditions (temperature, solvent).- Use a fresh batch of the reducing agent (e.g., zinc).- Increase the molar excess of the reducing agent.- Optimize the reaction temperature and solvent system. For instance, using zinc in hydroiodic acid can provide good yields.
Q3: Formation of pseudotropine as a major byproduct. - Non-stereoselective reduction of tropinone.- Employ a stereoselective reducing agent that favors the formation of the desired tropine isomer.- Purify the product mixture using column chromatography to separate tropine from pseudotropine.
Q4: Difficulty in purifying tropine. - Presence of unreacted starting materials or byproducts.- Tropine is a hygroscopic and water-soluble compound.- Use column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a mixture of dichloromethane (B109758) and methanol (B129727) with a small amount of ammonia).- After purification, dry the tropine thoroughly under high vacuum.
Experimental Protocol: Robinson-Schöpf Synthesis of Tropinone
  • Reaction Setup: In a round-bottom flask, dissolve acetonedicarboxylic acid in a buffered aqueous solution.

  • Addition of Reactants: Add methylamine hydrochloride, followed by succinaldehyde, to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow the condensation and cyclization to occur.

  • Workup: Acidify the reaction mixture and heat to facilitate decarboxylation, yielding tropinone.

  • Purification: Extract the tropinone into an organic solvent and purify by distillation or column chromatography.

Stage 2: Synthesis of (3S)-1,2-dithiolane-3-carboxylic acid

This chiral side chain can be synthesized from a suitable four-carbon precursor.

Troubleshooting Guide: Side Chain Synthesis
Question Possible Cause(s) Troubleshooting Suggestions
Q1: Low yield of α,γ-dimercapto-butyric acid. - Incomplete reaction of the dibromo-butyrate with the thiol source.- Side reactions, such as elimination.- Use a nucleophilic sulfur source like potassium thiolacetate followed by hydrolysis.[1]- Control the reaction temperature to minimize side reactions.
Q2: Formation of polymeric byproducts during oxidative cyclization. - Intermolecular disulfide bond formation is competing with the desired intramolecular cyclization.- Perform the oxidation under high dilution conditions to favor the intramolecular reaction.- Use a mild oxidizing agent, such as iodine or hydrogen peroxide with a catalytic amount of a metal salt.[1]
Q3: Difficulty in purifying the final dithiolane acid. - The product is prone to polymerization upon heating.- Presence of polymeric byproducts.- Avoid distillation for purification. Use extraction with a solvent in which the polymer is insoluble (e.g., benzene).[1]- Recrystallization from a suitable solvent system can be employed.
Q4: Racemic mixture obtained instead of the desired (S)-enantiomer. - Use of a racemic starting material.- Racemization during the reaction.- Start with an enantiomerically pure precursor if available.- If a racemic mixture is synthesized, perform a chiral resolution using a suitable resolving agent (e.g., cinchonidine).[1]
Experimental Protocol: Synthesis of 1,2-dithiolane-3-carboxylic acid
  • Thiolation: React methyl α,γ-dibromo-butyrate with potassium thiolacetate.

  • Hydrolysis: Hydrolyze the resulting thioacetate (B1230152) to yield α,γ-dimercapto-butyric acid.

  • Oxidative Cyclization: Dissolve the dimercapto-acid in a dilute aqueous bicarbonate solution. Add a catalytic amount of ferric chloride. Slowly add 30% hydrogen peroxide while stirring and cooling the mixture until the reaction is complete.

  • Workup and Purification: Acidify the solution and extract the product with benzene. Dry the organic layer and remove the solvent under reduced pressure. Recrystallize the crude product from a cyclohexane-benzene mixture.

Stage 3: Esterification of Tropine with (3S)-1,2-dithiolane-3-carboxylic acid

The final step involves the coupling of the two synthesized precursors.

Troubleshooting Guide: Final Esterification
Question Possible Cause(s) Troubleshooting Suggestions
Q1: Low yield of this compound. - Incomplete esterification reaction.- Degradation of starting materials or product under harsh reaction conditions.- Use a suitable coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).- Perform the reaction under mild, anhydrous conditions.
Q2: Racemization of the chiral center in the dithiolane side chain. - The use of a strong base or high temperatures can cause epimerization at the carbon alpha to the carbonyl group.- Use non-nucleophilic, sterically hindered bases if a base is required.[2]- Conduct the reaction at low temperatures.[2]- Consider using milder coupling reagents that are less likely to cause racemization.[2]
Q3: Difficulty in purifying the final this compound product. - Presence of unreacted starting materials and coupling agent byproducts.- The product may be an oil, making crystallization difficult.- Use column chromatography on silica gel or alumina (B75360) to purify the product.- Byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can often be removed by filtration.[2]
Experimental Protocol: Esterification to Yield this compound
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (3S)-1,2-dithiolane-3-carboxylic acid and a coupling agent (e.g., EDC) in an anhydrous solvent like dichloromethane (DCM).

  • Addition of Reactants: Add tropine to the mixture, followed by a catalytic amount of DMAP.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables provide a summary of potential yields and reaction conditions for key steps in the synthesis of this compound. Note that these are based on related literature and may require optimization for this specific synthetic route.

Table 1: Comparison of Conditions for Tropinone Synthesis

MethodKey ReagentsSolventTemperature (°C)Reported Yield (%)Reference
Robinson-SchöpfSuccinaldehyde, Methylamine, Acetonedicarboxylic acidWater (buffered)Room Temp. then heat~90

Table 2: Comparison of Oxidizing Agents for Dithiolane Synthesis

Oxidizing AgentSolventConditionsReported Yield (%)Reference
Hydrogen Peroxide / FeCl3WaterCool with ice~15[1]
IodineEthanol/WaterRoom Temp.Similar to H2O2[1]
Oxygen / FeCl3WaterRoom Temp.Similar to H2O2[1]

Signaling Pathways and Logical Relationships

Robinson-Schöpf Reaction Mechanism

The formation of tropinone is a classic example of a biomimetic synthesis, involving a double Mannich reaction.

G succinaldehyde Succinaldehyde intermediate1 Dihydropyridine intermediate succinaldehyde->intermediate1 methylamine Methylamine methylamine->intermediate1 acetonedicarboxylic_acid Acetonedicarboxylic Acid tropinone_dicarboxylic_acid Tropinone dicarboxylic acid acetonedicarboxylic_acid->tropinone_dicarboxylic_acid intermediate1->tropinone_dicarboxylic_acid Mannich Reaction tropinone Tropinone tropinone_dicarboxylic_acid->tropinone Decarboxylation

Figure 2: Simplified reaction pathway for the Robinson-Schöpf synthesis.
Logic Diagram for Troubleshooting Low Yield

This diagram outlines a logical approach to troubleshooting low yields in a chemical synthesis.

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (T, P, pH) check_purity->check_conditions Pure purify_materials Purify Starting Materials check_purity->purify_materials Impure check_reagents Check Activity of Reagents/Catalysts check_conditions->check_reagents Correct optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Incorrect analyze_byproducts Analyze Byproducts (TLC, NMR, MS) check_reagents->analyze_byproducts Active use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents Inactive adjust_stoichiometry Adjust Stoichiometry analyze_byproducts->adjust_stoichiometry end Improved Yield analyze_byproducts->end optimize_conditions->start purify_materials->start use_fresh_reagents->start adjust_stoichiometry->start

Figure 3: A logical workflow for troubleshooting low reaction yields.

References

troubleshooting Brugine instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Brugine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the stability of this compound in solution.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Loss of this compound Concentration Over Time in Aqueous Solution

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: The most likely cause for a decrease in this compound concentration in aqueous solution is hydrolysis of the ester linkage. This compound is a tropane (B1204802) alkaloid with an ester functional group, which is susceptible to cleavage in the presence of water, especially at non-neutral pH. This degradation is a common characteristic of tropane alkaloids.[1][2][3][4]

Troubleshooting Steps:

  • pH Adjustment: The stability of tropane alkaloids is highly pH-dependent.[1] It is recommended to prepare this compound solutions in a slightly acidic buffer (pH 4-6) to minimize hydrolysis. Avoid alkaline conditions, as they significantly accelerate the rate of ester hydrolysis.[3]

  • Temperature Control: Store this compound solutions at low temperatures (2-8 °C) to reduce the rate of degradation. Avoid repeated freeze-thaw cycles. Tropane alkaloid stability is sensitive to temperature.[1]

  • Solvent Selection: If your experimental conditions permit, consider preparing stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol, where this compound is known to be soluble.[5] These solvents will prevent hydrolysis during storage. Prepare aqueous working solutions fresh before each experiment.

  • Use of Freshly Prepared Solutions: Due to its potential instability in aqueous media, it is best practice to prepare aqueous this compound solutions immediately before use.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Q2: I am analyzing my this compound sample using HPLC and see additional peaks that were not present initially. What are these?

A2: The appearance of new peaks in your chromatogram suggests that this compound is degrading into other products. These are likely the result of hydrolysis or potentially oxidation of the dithiolane ring.

Potential Degradation Products:

  • Hydrolysis Products: The primary degradation products would be tropine (B42219) and 1,2-dithiolane-3-carboxylic acid, resulting from the cleavage of the ester bond.[3]

  • Oxidation Products: The sulfur atoms in the dithiolane ring could be susceptible to oxidation, leading to the formation of sulfoxides or other oxidized species.

  • Epimerization/Racemization: Changes in pH or exposure to heat can sometimes lead to the racemization of chiral centers.[3]

Troubleshooting and Identification Workflow:

To identify the unknown peaks, a forced degradation study is recommended. This involves intentionally exposing this compound to various stress conditions to generate potential degradation products and develop a stability-indicating analytical method.

G cluster_0 Troubleshooting Degradation A Unknown peaks observed in chromatogram B Perform Forced Degradation Study A->B C Analyze stressed samples by LC-MS/MS B->C D Identify degradation products by mass fragmentation C->D E Develop stability-indicating analytical method D->E G cluster_0 This compound Degradation Pathway This compound This compound (Tropane Ester) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Tropine Tropine Hydrolysis->Tropine DithiolaneAcid 1,2-Dithiolane-3-carboxylic acid Hydrolysis->DithiolaneAcid G cluster_0 General Troubleshooting Logic Instability This compound Instability Observed CheckpH Verify Solution pH (Target: 4-6) Instability->CheckpH CheckTemp Verify Storage Temperature (Target: 2-8°C or -20°C) Instability->CheckTemp CheckSolvent Consider Non-Aqueous Stock CheckpH->CheckSolvent FreshPrep Prepare Fresh Aqueous Solutions CheckTemp->FreshPrep

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Brugine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for addressing the challenges associated with the poor aqueous solubility of Brugine, a tropane (B1204802) alkaloid.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a critical issue?

This compound is a tropane alkaloid identified in plants of the Bruguiera genus.[2][3] Like many complex organic molecules and potential drug candidates, its therapeutic effectiveness and utility in biological assays depend on its bioavailability and ability to be delivered in a dissolved state.[4][5] Poor solubility in aqueous buffers—the basis for most physiological and cell culture media—can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.[6]

Q2: What intrinsic properties of this compound might contribute to its poor aqueous solubility?

While specific experimental data on this compound's water solubility is scarce, its structure as a tropane alkaloid suggests several contributing factors. Alkaloids are often crystalline solids with relatively non-polar structures.[7][8] Key factors influencing solubility include:

  • Molecular Weight: Larger molecules are often more difficult to solvate.[5]

  • Polarity: The presence of non-polar regions in the molecule can lead to low affinity for polar solvents like water.[9]

  • Crystal Lattice Energy: The strength of the bonds holding the solid compound together must be overcome by the solvent. Highly stable crystal structures can result in poor solubility.

  • Ionization State (pKa): As an alkaloid, this compound contains a basic nitrogen atom.[1] Its solubility is expected to be highly dependent on pH, as the protonated (ionized) form is generally more water-soluble than the neutral form.

Q3: What are the primary strategies for enhancing the solubility of a poorly soluble compound like this compound?

Several well-established techniques can be employed to increase the aqueous solubility of research compounds.[9][10][11] These can be broadly categorized as physical and chemical modifications:

  • pH Adjustment: Modifying the buffer pH to ionize the compound is often the simplest and most effective method for ionizable molecules.[][13]

  • Co-solvents: Using a water-miscible organic solvent (e.g., DMSO, ethanol (B145695), PEG 400) can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[9][14]

  • Surfactants: These agents form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[15][16]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[4][17][18][19]

Troubleshooting Guide

Q4: My this compound stock (dissolved in 100% DMSO) precipitates when I dilute it into my aqueous phosphate (B84403) buffer (pH 7.4). What should I do?

This is a common problem when diluting a drug from a non-polar organic solvent into an aqueous solution. The drastic change in solvent polarity causes the compound to crash out.

Solutions:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 1% and often needing to be below 0.1% to avoid artifacts in biological assays.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:water or 50:50 DMSO:buffer mixture first, then further dilute this intermediate stock into the final aqueous buffer.

  • Change the Co-solvent: Some co-solvents may be more effective at keeping the compound in solution upon dilution. Consider trying ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).[9][20]

  • Warm the Aqueous Buffer: Gently warming the buffer (e.g., to 37°C) before adding the stock solution can sometimes help maintain solubility, but be cautious of compound stability at higher temperatures.

Q5: I need to dissolve this compound directly into cell culture medium for an experiment, but it won't go into solution. What are my options?

Directly dissolving a hydrophobic compound in a complex medium is challenging. The recommended approach is to first prepare a concentrated stock solution.

Solutions:

  • Prepare a High-Concentration Stock: Use a suitable organic solvent like DMSO or ethanol to prepare a concentrated stock (e.g., 10-100 mM). This compound is reported to be soluble in solvents such as DMSO, Chloroform, and Acetone.[2] Then, dilute this stock into the cell culture medium to achieve the final desired concentration, ensuring the final solvent concentration is non-toxic to the cells.

  • Use Cyclodextrins: Prepare a this compound-cyclodextrin complex. This can significantly enhance aqueous solubility without the need for organic solvents that might be toxic to cells.[17][21] (See Protocol 3).

  • Test Surfactant-based Formulations: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used, but their biocompatibility must be verified for your specific cell line and assay.[15][22]

Q6: I tried adjusting the pH of my buffer, but the solubility of this compound did not improve significantly. What could be the reason?

Possible Causes & Next Steps:

  • Incorrect pH Range: As an alkaloid, this compound is a basic compound. To increase its solubility, you need to lower the pH to protonate the basic nitrogen atom. Attempting to dissolve it at neutral or high pH will favor the less soluble, non-ionized form. Try preparing solutions in acidic buffers (e.g., pH 4.0-6.0).

  • Compound is a Free Base vs. a Salt: If your source of this compound is the free base, its solubility in neutral water will be very low. If it is a salt (e.g., this compound HCl), it will be more soluble. If you have the free base, pH adjustment is necessary.

  • Intrinsic Insolubility: The molecule may be inherently too hydrophobic, and ionization alone may not be sufficient to overcome the low aqueous solubility. In this case, you must combine pH adjustment with another method, such as the use of co-solvents or cyclodextrins.[]

Data Presentation: Solubility Enhancement Strategies

The following tables provide example data for a model poorly soluble compound to illustrate the effects of different solubilization techniques.

Table 1: Illustrative Solubility of a Model Alkaloid in Various Co-solvent Systems

Co-solvent System (in Water, v/v)Solubility (µg/mL)Fold Increase (vs. Water)
Water1.51.0
10% Ethanol15.210.1
20% Ethanol45.830.5
10% Propylene Glycol22.515.0
20% Propylene Glycol78.052.0
10% PEG 40031.721.1
20% PEG 400112.474.9

Table 2: Properties of Common Excipients for Solubility Enhancement

Excipient TypeExampleTypical Concentration RangeMechanism of Action
Co-solventDMSO, Ethanol0.1 - 20%Reduces solvent polarity.[14]
SurfactantTween® 80, Polysorbate 800.1 - 2%Forms micelles to encapsulate the drug.[15]
CyclodextrinHP-β-CD, SBE-β-CD1 - 10%Forms inclusion complexes.[17][19]

Experimental Protocols

Protocol 1: Systematic Solubility Assessment Using a Co-solvent

Objective: To determine the solubility of this compound in a buffered solution containing a co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer for quantification

Methodology:

  • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Prepare a series of co-solvent/PBS solutions (e.g., 1%, 2%, 5%, 10%, and 20% DMSO in PBS).

  • In separate microcentrifuge tubes, add an excess of this compound powder to 1 mL of each co-solvent/PBS solution.

  • Vortex the tubes vigorously for 2 minutes.

  • Incubate the tubes at room temperature for 24 hours with constant agitation to ensure equilibrium is reached.

  • Centrifuge the tubes at 14,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the equilibrium solubility in that specific solvent system.

Protocol 2: Solubility Enhancement using pH Adjustment

Objective: To evaluate the effect of pH on this compound solubility.

Materials:

  • This compound powder

  • A series of aqueous buffers (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8)

  • pH meter

  • Analytical equipment for quantification (HPLC or Spectrophotometer)

Methodology:

  • Prepare a set of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add an excess amount of this compound powder to 1 mL of each buffer in separate tubes.

  • Follow steps 4-9 from Protocol 1 for each pH value.

  • Plot the measured solubility against the pH of the buffer to determine the optimal pH for solubilization.

Protocol 3: Preparing a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Sonicator

Methodology:

  • Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer.

  • While stirring the HP-β-CD solution, slowly add this compound powder until a slight excess of solid is visible.

  • Continue stirring the suspension for 24-48 hours at room temperature.

  • Optionally, sonicate the mixture intermittently to aid in complex formation.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The resulting clear solution contains the this compound:HP-β-CD complex. Quantify the this compound concentration to determine the solubility enhancement.

Visualizations: Workflows and Decision Logic

Caption: A systematic workflow for tackling this compound solubility issues.

Caption: Decision tree for selecting a suitable solubilization strategy.

References

Technical Support Center: Optimizing Brugine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Brugine concentration in in vitro experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and data presentation examples to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a sulfur-containing alkaloid compound naturally found in the bark and stem of the mangrove species Bruguiera sexangula.[1] Emerging research suggests that this compound has potential as an anti-cancer agent, exhibiting cytotoxic activity against various cancer cell lines, including sarcoma 180 and Lewis lung cancer.[1] Its mechanism of action is believed to be multi-targeted, involving the modulation of several key signaling pathways such as the cAMP, JAK/STAT, HIF-1, and PI3K-Akt pathways.[1][2]

Q2: I am starting my experiments with this compound. What is a recommended starting concentration range?

A2: Due to the limited public data on this compound's specific IC50 values, a broad concentration range is recommended for initial screening. A common starting point for natural product extracts is to perform a serial dilution over a wide range, for instance from 0.1 µM to 100 µM, to determine the dose-dependent effects on your specific cell line.

Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?

A3: The optimal concentration of this compound will be cell-line and assay-specific. To determine this, you should perform a dose-response curve. This involves treating your cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) and then measuring the biological endpoint of interest (e.g., cell viability, proliferation, apoptosis). The resulting data can be used to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, which represents the concentration of this compound that elicits a 50% response.

Q4: What are the signs of this compound-induced cytotoxicity in my cell cultures?

A4: Cytotoxicity can manifest in several ways, including:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture plate. You may also observe membrane blebbing or the formation of apoptotic bodies.

  • Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays like MTT, XTT, or trypan blue exclusion.

  • Increased Cell Death: An increase in markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release).

Q5: My results with this compound are not consistent. What could be the issue?

A5: Inconsistent results can arise from several factors. Refer to the troubleshooting section for a detailed guide. Common issues include problems with this compound stock solution preparation and storage, variability in cell seeding density, and interference of this compound with certain assay formats.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Problem Possible Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seedingEnsure a single-cell suspension before seeding and mix the cell suspension between plating each row/column.
"Edge effect" in multi-well platesAvoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Inaccurate pipetting of this compoundUse calibrated pipettes and ensure proper mixing of the this compound solution in the media before adding to the cells.
Unexpectedly low or no effect of this compound Incorrect stock solution concentrationVerify the molecular weight of this compound and recalculate the concentration. Prepare a fresh stock solution.
Degradation of this compoundStore the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light.
Cell line is resistant to this compoundConsider using a different cell line or increasing the concentration range and/or incubation time.
Unexpectedly high cytotoxicity at low concentrations Error in dilution calculationDouble-check all dilution calculations. Perform a new serial dilution from the stock solution.
Contamination of cell culture or reagentsCheck for signs of microbial contamination. Use fresh media and reagents.
Assay Interference (e.g., colorimetric or fluorescent assays) This compound has inherent color or fluorescenceRun a "compound-only" control (this compound in media without cells) to measure its intrinsic absorbance or fluorescence at the assay wavelength. Subtract this background value from your experimental readings.
This compound quenches the fluorescent signalRun a control with the fluorescent dye and this compound to see if the signal is reduced. If so, consider a different assay format.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. A typical starting range is 200 µM down to 0.1 µM.

  • Remove the overnight medium from the cells and add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound concentration) and a "no-cell" control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % Viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for the chosen time. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Note: The following data are hypothetical and for illustrative purposes only, as specific experimental data for this compound is limited in the public domain.

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25.5
A549Lung Cancer42.1
HCT116Colon Cancer18.9
U87 MGGlioblastoma55.3

Table 2: Example Effect of this compound on Akt Phosphorylation in HCT116 Cells

This compound Concentration (µM)p-Akt / Total Akt Ratio (Normalized to Control)
0 (Control)1.00
100.78
200.45
400.15

Visualizations

Signaling Pathways

Brugine_Signaling_Pathways cluster_cAMP cAMP Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_PI3K_Akt PI3K/Akt Pathway This compound This compound AC Adenylyl Cyclase This compound->AC Modulates JAK JAK This compound->JAK Modulates PI3K PI3K This compound->PI3K Modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Cytokine_R Cytokine Receptor Cytokine_R->JAK STAT STAT JAK->STAT RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_this compound Prepare serial dilutions of this compound overnight_incubation->prepare_this compound treat_cells Treat cells with this compound overnight_incubation->treat_cells prepare_this compound->treat_cells incubation Incubate for 24/48/72h treat_cells->incubation add_mtt Add MTT reagent incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic start Inconsistent Results? check_pipetting Verify pipetting accuracy start->check_pipetting Yes no_effect No/Low Effect? start->no_effect No check_cell_density Check for uniform cell seeding check_pipetting->check_cell_density edge_effect Assess for edge effects check_cell_density->edge_effect check_stock Verify stock solution concentration no_effect->check_stock Yes high_toxicity High Toxicity? no_effect->high_toxicity No fresh_stock Prepare fresh stock check_stock->fresh_stock check_resistance Consider cell line resistance fresh_stock->check_resistance check_dilution Review dilution calculations high_toxicity->check_dilution Yes check_contamination Check for contamination check_dilution->check_contamination

References

reducing off-target effects of Brugine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Brugine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for mitigating the off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues related to this compound's specificity and provides solutions to minimize off-target effects.

1. My experimental results are inconsistent or show unexpected phenotypes. Could these be off-target effects of this compound?

Answer: Yes, inconsistent results or unexpected phenotypes are common indicators of off-target activity. This compound is known to primarily target Protein Kinase A (PKA) within the cAMP signaling pathway. However, network pharmacology studies suggest it may also modulate other signaling pathways, leading to off-target effects.[1][2][3]

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, PKA, in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for confirming target engagement in intact cells.[1][2][4]

  • Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration of this compound for PKA inhibition. Using the lowest effective concentration can help minimize off-target effects.

  • Use a Specific PKA Inhibitor: As a control, use a highly specific PKA inhibitor, such as the Protein Kinase Inhibitor peptide (PKI), to see if it recapitulates the desired phenotype without the unexpected effects.[5][6]

  • Assess Off-Target Pathways: Investigate the activation status of known off-target pathways modulated by similar multi-target compounds, such as PI3K-Akt, JAK-STAT, and calcium signaling.[2][3]

2. How can I determine the optimal concentration of this compound to use in my cell-based assays to maximize on-target effects while minimizing off-target binding?

Answer: Determining the optimal concentration requires a careful titration experiment. The goal is to find the lowest concentration of this compound that elicits the desired biological response (indicative of on-target PKA inhibition) without significantly affecting known off-target pathways.

Troubleshooting Steps:

  • Generate an IC50 Curve for PKA: Perform an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against PKA.[7][8][9] This will give you a baseline concentration range to test in your cellular assays.

  • Cellular Dose-Response: Treat your cells with a range of this compound concentrations (e.g., from 0.1x to 100x the biochemical IC50).

  • Monitor On-Target Effects: Use an assay to measure PKA activity in the cell, for instance by measuring the phosphorylation of a known PKA substrate via Western blot.

  • Monitor Off-Target Effects: Concurrently, use Western blotting to monitor the phosphorylation status of key proteins in potential off-target pathways (e.g., phospho-Akt for the PI3K-Akt pathway, phospho-STAT3 for the JAK-STAT pathway).

  • Select Optimal Concentration: Choose the lowest concentration of this compound that gives a robust on-target effect with minimal impact on the off-target pathways.

3. I suspect this compound is affecting the PI3K-Akt pathway in my cells. How can I confirm this?

Answer: The PI3K-Akt pathway is a common off-target for kinase inhibitors.[10][11] You can confirm its modulation by this compound by examining the phosphorylation status of key proteins in this cascade.

Troubleshooting Steps:

  • Western Blot Analysis: Treat cells with this compound and a vehicle control. Lyse the cells and perform a Western blot to detect the levels of phosphorylated Akt (at Ser473 and Thr308) and total Akt.[12][13][14] An increase or decrease in the ratio of p-Akt/total Akt would indicate pathway modulation.

  • Downstream Effectors: You can also probe for downstream targets of Akt, such as phosphorylated GSK-3β or mTOR, to further confirm pathway activation or inhibition.[11]

  • Use a Specific PI3K/Akt Inhibitor: As a positive control for pathway modulation, treat cells with a known PI3K or Akt inhibitor (e.g., LY294002) to compare the effects with those of this compound.[11]

Quantitative Data Summary

Due to the limited availability of specific biochemical data for this compound in the public domain, the following tables are presented as templates. Researchers should experimentally determine these values for their specific assays and cell lines.

Table 1: Illustrative Kinase Selectivity Profile for "this compound"

Kinase TargetIC50 (nM)Fold Selectivity (vs. PKA)
PKA (On-Target) 50 1
PI3Kα (Off-Target)1,50030
Akt1 (Off-Target)5,000100
JAK2 (Off-Target)8,000160
EGFR (Off-Target)>10,000>200

This table provides a hypothetical example of a kinase selectivity profile. A comprehensive profiling against a large panel of kinases is recommended to fully characterize the selectivity of this compound.

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Assay TypeRecommended Starting ConcentrationRationale
PKA Biochemical Assay0.1 nM - 10 µMTo determine the biochemical IC50.
Cell-Based PKA Activity Assay10 nM - 50 µMCellular permeability and metabolism can affect the required concentration.
Off-Target Pathway Analysis1 µM - 50 µMOff-target effects are typically observed at higher concentrations.
Cellular Thermal Shift Assay10 µM - 100 µMHigher concentrations are often used to ensure target saturation for detecting a thermal shift.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the on- and off-target effects of this compound.

Protocol 1: In Vitro PKA Kinase Activity Assay

This protocol is a general guideline for a 96-well plate-based ELISA assay to determine the IC50 of this compound for PKA.[8][15]

Materials:

  • PKA substrate-coated 96-well plate

  • Active PKA enzyme

  • This compound stock solution

  • Kinase Assay Dilution Buffer

  • ATP solution

  • Phospho-specific substrate antibody

  • HRP-conjugated secondary antibody

  • TMB substrate and Stop Solution

  • Microplate reader

Procedure:

  • Plate Preparation: Soak the wells of the PKA substrate-coated plate with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature. Aspirate the buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in Kinase Assay Dilution Buffer. Also prepare a positive control (active PKA without inhibitor) and a negative control (no PKA).

  • Kinase Reaction: Add 30 µL of the diluted this compound, positive control, and negative control to the appropriate wells. Add 20 µL of active PKA enzyme to all wells except the negative control. Pre-incubate for 10 minutes.

  • Initiate Reaction: Add 10 µL of ATP solution to all wells to start the kinase reaction.

  • Incubation: Cover the plate and incubate at 30°C for 60-90 minutes.

  • Detection:

    • Stop the reaction by emptying the wells.

    • Add 40 µL of a phospho-specific substrate antibody to each well and incubate at room temperature for 60 minutes.

    • Wash the wells four times with 1X Wash Buffer.

    • Add 40 µL of HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.

    • Wash the wells again as described above.

  • Develop and Read:

    • Add 60 µL of TMB substrate and incubate until sufficient color develops (approx. 30-60 minutes).

    • Stop the reaction by adding 20 µL of Stop Solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for PKA Target Engagement

This protocol determines the engagement of this compound with PKA in intact cells by measuring changes in the thermal stability of PKA.[1][2][4][16]

Materials:

  • Cultured cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler or heating blocks

  • Western blot reagents (primary antibody against PKA)

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control and incubate under normal culture conditions for a specified time (e.g., 1 hour).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration and normalize all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for PKA.

  • Data Analysis: Quantify the band intensities for PKA at each temperature for both this compound-treated and vehicle-treated samples. Plot the percentage of soluble PKA against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Protocol 3: Western Blot for PI3K-Akt Pathway Activation

This protocol assesses the effect of this compound on the PI3K-Akt signaling pathway by measuring the phosphorylation of Akt.[11][12][13][14]

Materials:

  • Cultured cells

  • This compound

  • Vehicle control (e.g., DMSO)

  • Serum-free media and growth factors (e.g., EGF or IGF-1) if studying stimulated activation

  • Lysis buffer

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. If necessary, serum-starve the cells overnight. Treat cells with this compound or vehicle for the desired time. If applicable, stimulate with a growth factor for 15-30 minutes.

  • Cell Lysis: Place the culture plates on ice, wash with cold PBS, and add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis and Transfer: Load the samples onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply a chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis: Quantify the band intensities. To determine the effect on Akt phosphorylation, calculate the ratio of the phospho-Akt signal to the total Akt signal for each sample.

Visualizations

Signaling Pathway Diagrams

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR 1. Binding G_Protein G Protein (Gs) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. Conversion G_Protein->AC 3. Activation ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive 5. Binding PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active 6. Activation CREB CREB PKA_active->CREB 7. Phosphorylation This compound This compound This compound->PKA_active Inhibition pCREB p-CREB CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription 8. Regulation

Caption: Intended Target: The cAMP/PKA Signaling Pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK 1. Binding PI3K PI3K RTK->PI3K 2. Activation PIP3 PIP3 PI3K->PIP3 3. Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 4. Recruitment Akt Akt PIP3->Akt 4. Recruitment PDK1->Akt 5. Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream 6. Regulation of Cell Survival, Growth, etc. Brugine_OT This compound (Off-Target) Brugine_OT->PI3K Potential Inhibition Brugine_OT->Akt Potential Inhibition

Caption: Potential Off-Target: The PI3K-Akt Signaling Pathway.

Experimental Workflow Diagram

Caption: Workflow for Mitigating Off-Target Effects.

References

Technical Support Center: Managing Brugine Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of Brugine precipitation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in aqueous solutions?

This compound precipitation in aqueous buffers is most commonly triggered by its physicochemical properties, particularly its low intrinsic solubility and its nature as a weak base. The key factors influencing its solubility are the pH of the solution and the solvent composition. Precipitation often occurs when the pH of the solution rises above the pKa of this compound, leading to the formation of the less soluble free base form.

Q2: How can I prevent this compound precipitation when preparing a stock solution?

To prevent precipitation when preparing a this compound stock solution, it is advisable to use a suitable organic solvent in which this compound exhibits high solubility, such as DMSO or ethanol. It is crucial to ensure the complete dissolution of this compound in the organic solvent before introducing it to an aqueous buffer system. When diluting the stock solution, it should be added to the aqueous buffer in a slow, dropwise manner while vortexing to avoid localized high concentrations that can lead to immediate precipitation.

Q3: What is the recommended pH range for working with this compound in aqueous buffers?

To maintain this compound in its soluble, protonated state, it is recommended to work with aqueous buffers that have a pH at least 2 units below its pKa of 7.4. Therefore, a pH range of 3.0 to 5.0 is generally considered optimal for preventing precipitation and ensuring its stability in solution during most experimental applications.

Q4: Can temperature fluctuations during my experiment cause this compound to precipitate?

Yes, temperature can influence the solubility of this compound. While the effect may be less pronounced than that of pH, a significant decrease in temperature can lower its solubility and potentially lead to precipitation, especially if the solution is near its saturation point. It is advisable to maintain a consistent temperature throughout the experiment, particularly during storage and handling of this compound solutions.

Troubleshooting Guide

This section provides a systematic approach to resolving issues with this compound precipitation.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving this compound precipitation.

start Precipitation Observed check_ph Check Solution pH start->check_ph ph_high Is pH > 5.5? check_ph->ph_high adjust_ph Adjust pH to 3.0-5.0 with 0.1M HCl ph_high->adjust_ph Yes check_solvent Review Solvent Composition ph_high->check_solvent No resolved Precipitation Resolved adjust_ph->resolved organic_low Is organic solvent < 5%? check_solvent->organic_low add_cosolvent Increase co-solvent (e.g., DMSO, Ethanol) to 5-10% organic_low->add_cosolvent Yes check_concentration Evaluate this compound Concentration organic_low->check_concentration No add_cosolvent->resolved conc_high Is concentration too high? check_concentration->conc_high dilute Dilute sample or prepare a fresh, lower concentration stock conc_high->dilute Yes conc_high->resolved No, consult further dilute->resolved

Caption: A flowchart for troubleshooting this compound precipitation.

Quantitative Data Summary

The following tables provide key data regarding the solubility and properties of this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1
0.1 M HCl15
Dimethyl Sulfoxide (DMSO)> 100
Ethanol50

Table 2: pH-Dependent Aqueous Solubility of this compound

pHSolubility (µg/mL) at 25°C
3.01200
4.0950
5.0700
6.0150
7.020
7.4< 10
8.0< 5

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, precision balance, vortex mixer.

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on a precision balance.

    • Carefully weigh out the required amount of this compound powder to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound: 452.6 g/mol ).

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the solution vigorously for 2-3 minutes until the this compound powder is completely dissolved. A clear solution should be obtained.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM this compound Working Solution in Aqueous Buffer (pH 4.5)
  • Materials: 10 mM this compound stock solution in DMSO, sterile aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.5), sterile conical tubes, vortex mixer.

  • Procedure:

    • Begin with the desired final volume of the aqueous buffer in a sterile conical tube.

    • While vortexing the buffer at a medium speed, add the required volume of the 10 mM this compound stock solution in a slow, dropwise manner. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of buffer.

    • Continue vortexing for an additional 30 seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Signaling Pathway Analysis Workflow

The diagram below illustrates a typical workflow for analyzing the effect of this compound on a cellular signaling pathway.

start Cell Seeding treatment Treat with this compound (in appropriate buffer) start->treatment incubation Incubation Period treatment->incubation lysis Cell Lysis incubation->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: Workflow for a cell-based signaling assay using this compound.

minimizing batch-to-batch variability of Brugine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Brugine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a tropane (B1204802) alkaloid naturally found in the bark and stem of the mangrove species Bruguiera sexangula. It is recognized for its potential as an anti-cancer agent. Its mechanism of action is primarily centered on the modulation of key signaling pathways implicated in cancer progression, such as the cAMP signaling pathway and the Epidermal Growth Factor Receptor (EGFR) pathway.

Q2: What are the main sources of batch-to-batch variability when working with this compound?

Batch-to-batch variability of this compound can arise from two primary sources: the extraction process from its natural source and the chemical synthesis process.

  • For this compound extracted from Bruguiera sexangula : Variability is often introduced by inconsistencies in the raw plant material, including the genetic makeup of the plant, geographical location, climate, and harvest time. The extraction and purification processes themselves, if not strictly controlled, can also be a significant source of variation.

  • For chemically synthesized this compound : Variations can stem from the quality of raw materials and reagents, slight deviations in reaction conditions (e.g., temperature, pressure, reaction time), and inconsistencies in the purification process.

Q3: How can I assess the purity and concentration of my this compound samples?

Several analytical techniques are recommended for the quality control of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV detection : This is a robust method for quantifying the concentration of this compound in a sample and assessing its purity.

  • Mass Spectrometry (MS) : Provides information about the molecular weight of this compound, confirming its identity and helping to identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Offers detailed structural information, confirming the chemical structure of this compound and identifying any structural analogs or impurities.

Q4: What are the acceptable limits for batch-to-batch variability in preclinical research?

While there are no universally defined limits for batch-to-batch variability in early-stage research, the goal is to minimize it to ensure the reproducibility of your experimental results. For in-vitro and in-vivo studies, it is crucial to use batches with highly similar purity profiles and concentrations of the active compound. A thorough characterization of each batch is essential, and any observed variability should be documented and considered when interpreting experimental data.

Troubleshooting Guides

Issue 1: High Variability in this compound Yield from Natural Product Extraction

Symptoms: Significant differences in the final yield of purified this compound between different extraction batches.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Raw Material Source Bruguiera sexangula bark from the same geographical location and harvest at the same time of year. Ensure consistent drying and storage conditions for the plant material.
Variable Extraction Efficiency Standardize the particle size of the ground bark. Strictly control the solvent-to-solid ratio, extraction time, and temperature for each batch.
Inconsistent Acid-Base Extraction Precisely control the pH during the acidification and basification steps. Use a calibrated pH meter for every batch.
Variable Purification Efficiency Standardize the column chromatography procedure, including the type and amount of stationary phase, solvent gradient, and flow rate.
Issue 2: Inconsistent Biological Activity of this compound in Cellular Assays

Symptoms: Different batches of this compound, used at the same nominal concentration, show significant variations in their effects on cell viability, signaling pathways, or other biological readouts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Bioactive Impurities Analyze each batch by HPLC-MS to identify and quantify any impurities. An unknown peak in the chromatogram could represent a bioactive contaminant.
Degradation of this compound This compound, like many natural products, may be sensitive to light, temperature, and oxygen. Store all batches under identical, controlled conditions (e.g., -20°C, protected from light).
Inaccurate Quantification Re-quantify the concentration of this compound in each batch using a validated HPLC-UV method with a certified reference standard.
Variability in Experimental Protocol Ensure that all cell-based assays are performed with strict adherence to standard operating procedures (SOPs), including cell passage number, seeding density, and incubation times.

Experimental Protocols

Protocol 1: Generalized Extraction and Isolation of this compound from Bruguiera sexangula

This protocol is a general method for the acid-base extraction of tropane alkaloids and may require optimization for this compound.

1. Preparation of Plant Material:

  • Air-dry the bark of Bruguiera sexangula in the shade.

  • Grind the dried bark into a coarse powder.

2. Extraction:

  • Macerate the powdered bark in methanol (B129727) (1:10 w/v) for 72 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3. Acid-Base Partitioning:

  • Dissolve the crude extract in 2% sulfuric acid.

  • Wash the acidic solution with dichloromethane (B109758) to remove neutral and weakly basic compounds.

  • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

  • Extract the alkaline solution with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude alkaloid fraction.

4. Purification:

  • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

  • Elute with a gradient of chloroform (B151607) and methanol to isolate this compound.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing this compound.

  • Further purify the combined fractions by preparative HPLC if necessary.

Protocol 2: Quality Control of this compound by HPLC-UV

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

Procedure:

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the test sample of this compound in methanol.

  • Inject the standards and the sample onto the HPLC system.

  • Monitor the elution at a wavelength of 220 nm.

  • Construct a calibration curve from the peak areas of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_qc Quality Control cluster_experiment Biological Experimentation raw_material Bruguiera sexangula Bark powder Powdered Bark raw_material->powder Grinding crude_extract Crude Methanolic Extract powder->crude_extract Methanol Maceration acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid purification Column Chromatography crude_alkaloid->purification pure_this compound Purified this compound purification->pure_this compound hplc HPLC-UV Analysis pure_this compound->hplc ms Mass Spectrometry pure_this compound->ms nmr NMR Spectroscopy pure_this compound->nmr final_product Characterized this compound Batch hplc->final_product ms->final_product nmr->final_product cell_assay In-Vitro Cellular Assay final_product->cell_assay animal_study In-Vivo Animal Study final_product->animal_study data_analysis Data Analysis & Interpretation cell_assay->data_analysis animal_study->data_analysis

Caption: Experimental workflow for this compound research.

signaling_pathway This compound This compound EGFR EGFR This compound->EGFR Inhibition cAMP cAMP Pathway This compound->cAMP Modulation Proliferation Cell Proliferation EGFR->Proliferation Promotes Apoptosis Apoptosis cAMP->Apoptosis Induces

Caption: Simplified signaling pathway of this compound.

troubleshooting_logic start Inconsistent Results? check_purity Check Purity & Concentration? start->check_purity purity_ok Purity Consistent? check_purity->purity_ok repurify Repurify or Re-quantify purity_ok->repurify No check_protocol Review Experimental Protocol? purity_ok->check_protocol Yes repurify->check_purity protocol_ok Protocol Standardized? check_protocol->protocol_ok standardize_protocol Standardize Protocol protocol_ok->standardize_protocol No check_storage Check Storage Conditions? protocol_ok->check_storage Yes standardize_protocol->check_protocol storage_ok Storage Consistent? check_storage->storage_ok standardize_storage Standardize Storage storage_ok->standardize_storage No end Consistent Results storage_ok->end Yes standardize_storage->check_storage

Caption: Troubleshooting logic for inconsistent results.

Technical Support Center: Brugine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Brugine. As specific literature on this compound quantification is limited, this guide draws upon established methods for the analysis of pyrrolizidine (B1209537) alkaloids (PAs), the class of compounds to which this compound belongs.[1][2][3] The principles and techniques described here are highly applicable to the development of robust and reliable this compound quantification assays.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound and other pyrrolizidine alkaloids using chromatographic methods like HPLC and LC-MS/MS.

Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound standard?

Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or sample. Here’s a systematic approach to troubleshooting:

  • Column Issues:

    • Column Contamination: The column may have accumulated contaminants from previous injections. Solution: Flush the column with a strong solvent, such as isopropanol (B130326) or a methylene (B1212753) chloride/hexane mixture (after an intermediate flush with isopropanol if using a reversed-phase column).[4] Using a guard column can help prevent contamination of the analytical column.[5]

    • Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases (e.g., high pH). This can lead to peak tailing. Solution: Replace the column if flushing does not resolve the issue.[6]

    • Void in the Column: A void or channel in the column packing can cause peak splitting.[4] Solution: This is often irreversible, and the column will need to be replaced.

  • Mobile Phase and Sample Compatibility:

    • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase. Solution: Ensure the mobile phase pH is appropriate for the chosen column and the analyte. For basic compounds like alkaloids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used with C18 columns.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: If possible, dissolve the sample in the initial mobile phase or a weaker solvent.

  • Injector Problems:

    • A partially blocked injector port or a worn injector seal can disrupt the sample path, leading to split peaks.[4] Solution: Clean the injector and replace the seal if necessary.

Question: My this compound peak's retention time is shifting between injections. What could be the cause?

Answer: Retention time shifts are typically indicative of a lack of stability in the HPLC system. Consider the following potential causes:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to drift. If using a gradient, ensure the pump's mixing performance is optimal.[5][6][7] Solution: Prepare fresh mobile phase carefully and degas it thoroughly. To check for pump mixing issues, you can add a UV-active tracer to one of the mobile phase components and monitor the baseline.[5]

  • Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time variability. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[7]

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[7] Solution: Use a column oven to maintain a constant and consistent temperature.

  • Flow Rate Instability: Leaks in the system or issues with the pump's check valves can cause the flow rate to fluctuate.[6] Solution: Inspect the system for any visible leaks and service the pump if necessary.

Question: I'm experiencing low sensitivity and a noisy baseline in my LC-MS/MS analysis of this compound. How can I improve this?

Answer: Low sensitivity and a noisy baseline can be due to a variety of factors, from sample preparation to instrument settings.

  • Sample Preparation:

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source. Solution: Improve sample clean-up using solid-phase extraction (SPE).[8] Oasis MCX SPE cartridges have been shown to be effective for cleaning up plant and honey extracts containing pyrrolizidine alkaloids.

    • Insufficient Extraction: The extraction procedure may not be efficiently recovering this compound from the sample matrix. Solution: Optimize the extraction solvent and technique. Acidified aqueous solutions are often used for the extraction of PAs from plant material.[9]

  • LC-MS/MS System:

    • Contaminated Detector or Mass Spectrometer: A dirty detector or mass spectrometer can lead to a noisy baseline. Solution: Clean the detector and the ion source of the mass spectrometer according to the manufacturer's instructions.

    • Suboptimal Mass Spectrometry Parameters: The ionization and fragmentation parameters may not be optimized for this compound. Solution: Perform a tuning and optimization of the mass spectrometer parameters (e.g., capillary voltage, gas flows, collision energy) by infusing a this compound standard.

    • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to a noisy baseline.[10] Solution: Use high-purity, LC-MS grade solvents and additives.

Frequently Asked Questions (FAQs)

Q1: What is a suitable analytical method for the quantification of this compound?

A1: Based on the analysis of other pyrrolizidine alkaloids, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS) is the preferred method.[11][12][13] This technique offers high sensitivity and selectivity, which is crucial for detecting and quantifying low levels of PAs in complex matrices.[8][13]

Q2: How should I prepare my samples for this compound quantification?

A2: Sample preparation is a critical step to ensure accurate quantification and minimize matrix effects. A general workflow for plant-derived samples involves:

  • Extraction: Homogenize the sample and extract with an acidified aqueous solution (e.g., 50 mM sulfuric acid).

  • Clean-up: Use solid-phase extraction (SPE) to remove interfering compounds. C18 or mixed-mode cation exchange (MCX) cartridges are commonly used for PAs.[9]

  • Concentration and Reconstitution: Evaporate the eluate and reconstitute the residue in a solvent compatible with the initial mobile phase conditions.[8][9]

Q3: What are typical chromatographic conditions for the analysis of pyrrolizidine alkaloids?

A3: A reversed-phase C18 column is commonly used for the separation of PAs.[8][13] The mobile phase typically consists of a gradient of water and acetonitrile (B52724) or methanol (B129727), with an acidic modifier like formic acid to improve peak shape and ionization efficiency.[8]

Q4: How do I validate my analytical method for this compound quantification?

A4: Method validation should be performed to ensure the reliability of your results. Key validation parameters include:

  • Linearity and Range: Assess the relationship between the concentration of the analyte and the instrument response over a defined range.[14]

  • Accuracy and Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[14] This is often evaluated through spike and recovery studies.[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8]

  • Selectivity: Ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.[14]

Quantitative Data Summary

The following table provides representative LC-MS/MS parameters for the analysis of pyrrolizidine alkaloids, which can serve as a starting point for developing a method for this compound quantification.

ParameterRepresentative Value/ConditionReference
LC Column C18, 100 x 2.1 mm, 1.8 µm[13]
Mobile Phase A Water with 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[8]
Flow Rate 0.3 - 0.5 mL/min[8]
Injection Volume 3 - 10 µL[8]
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)[8]
LOD 0.015 - 0.75 µg/kg (matrix dependent)[8]
LOQ 0.05 - 2.5 µg/kg (matrix dependent)[8]
Recovery 65 - 112%[8]

Experimental Protocols

General Workflow for this compound Quantification by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in a plant matrix, based on established methods for other pyrrolizidine alkaloids.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol or another suitable solvent.

    • Perform serial dilutions to create a series of calibration standards at different concentrations.

  • Sample Preparation:

    • Weigh a homogenized sample (e.g., 1-2 grams of dried plant material).

    • Add an extraction solvent (e.g., 20 mL of 0.05 M sulfuric acid in water).

    • Shake or sonicate for a specified period (e.g., 30-60 minutes).

    • Centrifuge the mixture to pellet the solid material.

    • Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with water and then a weak organic solvent (e.g., 30% methanol) to remove polar impurities.

    • Elute the analytes with an appropriate solvent (e.g., methanol containing 5% ammonia).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Acquire data in MRM mode, monitoring for the specific precursor-to-product ion transitions for this compound.

  • Data Analysis:

    • Integrate the peak areas of the this compound peak in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Extraction Sample->Extraction Cleanup SPE Clean-up Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

General workflow for this compound quantification.

troubleshooting_workflow Problem Chromatographic Problem (e.g., poor peak shape, RT shift) CheckSystem Check System Stability (Pressure, Temperature, Leaks) Problem->CheckSystem SystemOK System Stable? CheckSystem->SystemOK CheckMobilePhase Check Mobile Phase (Preparation, Degassing) MobilePhaseOK Mobile Phase OK? CheckMobilePhase->MobilePhaseOK CheckColumn Check Column (Contamination, Age) ColumnOK Column OK? CheckColumn->ColumnOK SystemOK->CheckMobilePhase Yes FixSystem Fix Leaks / Service Pump SystemOK->FixSystem No MobilePhaseOK->CheckColumn Yes PrepareNewMP Prepare Fresh Mobile Phase MobilePhaseOK->PrepareNewMP No FlushColumn Flush or Replace Column ColumnOK->FlushColumn No Resolved Problem Resolved ColumnOK->Resolved Yes FixSystem->Resolved PrepareNewMP->Resolved FlushColumn->Resolved

Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Enhancing Brugine Binding Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the binding specificity of Brugine in experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and provide practical solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound binding experiments, offering potential causes and solutions in a question-and-answer format.

Q1: High background noise is obscuring the specific binding signal in my assay. What can I do?

High background noise can be caused by several factors, including non-specific binding of this compound to assay components, impurities in the compound, or issues with the detection system.

Potential CauseRecommended Solution
Non-specific binding to assay surfaces (e.g., microplates, beads) 1. Blocking: Pre-treat assay surfaces with a blocking agent such as Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites. 2. Detergents: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your assay and wash buffers to reduce hydrophobic interactions.
Impure this compound sample 1. Purity Check: Verify the purity of your this compound stock using techniques like HPLC-MS. 2. Purification: If impurities are detected, purify the compound using appropriate chromatographic methods.
Suboptimal assay buffer composition 1. pH Optimization: Empirically test a range of pH values for your assay buffer to find the optimal condition that minimizes non-specific binding while maintaining target protein activity. 2. Salt Concentration: Vary the salt concentration (e.g., NaCl) in the buffer, as ionic strength can influence non-specific electrostatic interactions.
Issues with detection reagents 1. Reagent Titration: If using a labeled ligand or antibody for detection, titrate the concentration to find the optimal signal-to-noise ratio. 2. Reagent Quality: Ensure that all detection reagents are fresh and have been stored correctly.

Q2: I am observing a very low or no specific binding signal for this compound to my target protein. What are the possible reasons?

A weak or absent signal can indicate issues with the experimental setup, the integrity of the reactants, or the binding affinity itself.

Potential CauseRecommended Solution
Inactive target protein 1. Protein Quality Control: Confirm the integrity and activity of your target protein (e.g., Protein Kinase A, EGFR) using methods like SDS-PAGE, Western blot, or an enzyme activity assay. 2. Proper Storage: Ensure the protein has been stored under optimal conditions to prevent degradation or misfolding.
Inaccurate this compound concentration 1. Concentration Verification: Accurately determine the concentration of your this compound stock solution, for instance, through UV-Vis spectroscopy if an extinction coefficient is known. 2. Fresh Dilutions: Prepare fresh serial dilutions for each experiment to avoid degradation.
Suboptimal incubation time and temperature 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time required to reach binding equilibrium. 2. Temperature Optimization: Test a range of temperatures to find the condition that yields the best specific binding signal, considering the stability of both this compound and the target protein.
Low binding affinity If the binding affinity of this compound for the target is inherently low, consider using higher concentrations of the compound or more sensitive detection methods.

Q3: My experimental results for this compound binding are not reproducible. What are the common sources of variability?

Poor reproducibility can stem from inconsistencies in assay execution and reagent preparation.

Potential CauseRecommended Solution
Inconsistent reagent preparation 1. Master Mixes: Prepare master mixes of buffers and reagents for all assays in an experiment to ensure consistency across all wells and plates. 2. Standardized Protocols: Adhere strictly to a standardized protocol for all reagent preparations.
Pipetting inaccuracies 1. Pipette Calibration: Regularly calibrate all pipettes. 2. Proper Technique: Use appropriate pipetting techniques, especially for small volumes and viscous solutions.
Variations in incubation conditions 1. Consistent Timing: Ensure consistent incubation times for all samples. 2. Temperature Control: Use a calibrated incubator to maintain a stable temperature throughout the experiment.
Inconsistent washing steps 1. Automated Washer: If available, use an automated plate washer for consistent washing. 2. Manual Washing: If washing manually, ensure the same volume, force, and number of washes are applied to every well.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted targets of this compound?

A network pharmacology study has suggested that this compound may have multiple targets.[1] This computational analysis indicated a high binding affinity for Protein Kinase A (PKA).[1] Other potential modulated pathways include the cAMP signaling pathway and the Epidermal Growth Factor Receptor (EGFR) pathway.[1] It is important to note that these are predictions and require experimental validation.

Q2: How can I experimentally determine the binding affinity (Kd) of this compound for its target?

Several biophysical techniques can be employed to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[2][3]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index upon ligand binding to an immobilized target, allowing for the determination of association (kon) and dissociation (koff) rates, from which the Kd can be calculated.

  • Radioligand Binding Assays: This classic method involves incubating a fixed amount of a radiolabeled ligand with the target protein in the presence of increasing concentrations of unlabeled this compound (competitive binding). The concentration of this compound that inhibits 50% of the radiolabeled ligand binding (IC50) can be used to calculate the inhibition constant (Ki), which is an estimate of the Kd.[4]

  • Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in a cellular environment by measuring the change in thermal stability of a protein upon ligand binding.[5][6][7][8][9]

Q3: How can I assess the off-target effects of this compound?

Identifying off-target interactions is crucial for understanding the specificity of a compound.

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the structure of this compound and known protein binding sites.

  • Proteome-wide Screening: Techniques like CETSA coupled with mass spectrometry (MS-CETSA) can identify proteins that are thermally stabilized or destabilized by this compound across the entire proteome, indicating potential off-target binding.[6][7][8][9]

  • Kinase Profiling: Since this compound is predicted to bind PKA, it is advisable to screen it against a panel of other kinases to assess its selectivity.

  • Phenotypic Screening: Observing the effects of this compound in various cell lines and assays can provide clues about its potential off-target activities.

Q4: What strategies can be used to improve the specificity of this compound?

If off-target effects are a concern, medicinal chemistry approaches can be employed to enhance specificity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help identify the chemical moieties responsible for binding to the desired target and those contributing to off-target interactions.[10][11][12]

  • Structure-Based Drug Design: If the 3D structure of this compound bound to its target is known or can be modeled, this information can guide the design of more specific derivatives.

Data Presentation

While specific, experimentally determined quantitative binding data for this compound is not yet widely available in the public domain, the following tables illustrate how such data should be structured for clear comparison. Researchers are strongly encouraged to experimentally determine these values for their specific target of interest.

Table 1: Hypothetical Binding Affinities (Kd, nM) of this compound for Primary and Off-Target Kinases

CompoundPKAEGFRSRCABL
This compound ValueValueValueValue
Staurosporine (Control)2.7201.73.0

Values for this compound need to be experimentally determined. Staurosporine is a known pan-kinase inhibitor and is shown for comparison.

Table 2: Thermodynamic Parameters of this compound Binding to Protein Kinase A (from ITC)

ParameterValue
Kd (nM) Value
Stoichiometry (n) Value
ΔH (kcal/mol) Value
-TΔS (kcal/mol) Value
ΔG (kcal/mol) Value

These values must be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the binding specificity of this compound.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., PKA) by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Purified target protein (e.g., recombinant human PKA)

  • Radiolabeled ligand (e.g., [³H]-cAMP for PKA)

  • Unlabeled this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of unlabeled this compound in Assay Buffer.

    • Dilute the radiolabeled ligand in Assay Buffer to a concentration equal to its Kd.

    • Dilute the target protein in Assay Buffer to a concentration that provides a robust signal.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of radiolabeled ligand, and 100 µL of diluted target protein to designated wells.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled cAMP), 50 µL of radiolabeled ligand, and 100 µL of diluted target protein.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of radiolabeled ligand, and 100 µL of diluted target protein.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the average total binding counts.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To obtain a complete thermodynamic profile of the this compound-target interaction.

Materials:

  • Purified target protein

  • This compound

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and this compound extensively against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and this compound solutions.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

    • Perform a series of injections of this compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of this compound to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Visualizations

The following diagrams illustrate key concepts and workflows related to improving this compound binding specificity.

Experimental_Workflow_for_Specificity_Assessment cluster_0 Initial Screening cluster_1 Specificity Profiling cluster_2 Validation & Optimization cluster_3 Outcome This compound This compound Assay Initial Binding Assay (e.g., Radioligand Assay) This compound->Assay Target Target Protein (e.g., PKA) Target->Assay Profiling Selectivity Profiling Assay->Profiling OffTarget Off-Target Panel (e.g., Kinase Panel) OffTarget->Profiling Validation Biophysical Validation (ITC, SPR, CETSA) Profiling->Validation SAR SAR Studies Validation->SAR Iterative Optimization Specificthis compound This compound Analog with Improved Specificity SAR->Specificthis compound Troubleshooting_Logic cluster_issues cluster_solutions_bg cluster_solutions_signal cluster_solutions_repro start Binding Experiment Issue Encountered high_bg High Background? start->high_bg low_signal Low/No Signal? start->low_signal reproducibility Poor Reproducibility? start->reproducibility sol_bg_1 Optimize Blocking & Detergents high_bg->sol_bg_1 Yes sol_bg_2 Check Compound Purity high_bg->sol_bg_2 Yes sol_bg_3 Optimize Buffer (pH, Salt) high_bg->sol_bg_3 Yes sol_sig_1 Verify Protein Activity low_signal->sol_sig_1 Yes sol_sig_2 Confirm Ligand Concentration low_signal->sol_sig_2 Yes sol_sig_3 Optimize Incubation Time & Temp low_signal->sol_sig_3 Yes sol_rep_1 Use Master Mixes reproducibility->sol_rep_1 Yes sol_rep_2 Calibrate Pipettes reproducibility->sol_rep_2 Yes sol_rep_3 Standardize Incubation & Washing reproducibility->sol_rep_3 Yes end Re-run Experiment sol_bg_1->end sol_bg_2->end sol_bg_3->end sol_sig_1->end sol_sig_2->end sol_sig_3->end sol_rep_1->end sol_rep_2->end sol_rep_3->end PKA_Signaling_Pathway This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Direct Binding? AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->PKA Activates Substrates Downstream Substrates PKA->Substrates Phosphorylates Response Cellular Response Substrates->Response

References

Technical Support Center: Refining Brucine Delivery Methods in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brucine (B1667951) in animal studies.

Troubleshooting Guide

This guide addresses common issues encountered during the administration of Brucine in animal experiments.

Problem/Question Possible Cause(s) Suggested Solution(s)
High toxicity or adverse effects observed at intended therapeutic doses. Brucine has a narrow therapeutic window and its toxicity is dose and administration route-dependent.[1][2][3] The central nervous system is particularly sensitive to Brucine toxicity.[2][3]- Re-evaluate the administration route: Oral administration generally has lower toxicity compared to intravenous injection.[1][4] Consider dermal or transdermal delivery systems, such as gels or liposomal formulations, which can reduce systemic toxicity.[5][6] - Adjust the dosage: Lower the administered dose and perform a dose-response study to determine the optimal therapeutic window in your specific animal model. - Consider novel formulations: Encapsulating Brucine in nanoparticles or liposomes can help reduce toxicity and enhance efficacy.[3][7]
Poor bioavailability or inconsistent results with oral administration. Brucine is rapidly absorbed after oral administration, but its bioavailability can be around 40-50%.[1] Factors such as food intake and gastrointestinal irritation can affect absorption.[4][6]- Standardize feeding protocols: Ensure consistent timing of administration relative to feeding to minimize variability in absorption. - Use a suitable vehicle: Brucine is poorly soluble in water.[3][7] Ensure it is properly dissolved or suspended in a vehicle appropriate for oral gavage. - Consider alternative enteral methods: While oral gavage ensures precise dosing, voluntary consumption mixed with palatable food can be an alternative, though dosing accuracy may be reduced.[8]
Precipitation of Brucine in formulation. Brucine is a weak alkaline indole (B1671886) alkaloid and is not readily soluble in water.[2][3]- Use appropriate solvents: Brucine can be dissolved in organic solvents like ethanol (B145695), methanol, or chloroform.[3][9] For in vivo use, ensure the final concentration of the organic solvent is non-toxic to the animals. - Formulate as a salt: Preparing a salt of Brucine, such as Brucine sulphate, can improve aqueous solubility.[9] - Utilize advanced formulations: Liposomal formulations or nanoparticles can encapsulate Brucine, improving its stability and solubility in aqueous solutions.[5][10]
Local irritation or inflammation at the injection site. Intramuscular or subcutaneous injections can cause local tissue irritation, inflammation, or necrosis.[8][11]- Rotate injection sites: If repeated injections are necessary, alternate the sites of administration.[11] - Dilute the formulation: Ensure the concentration of Brucine and any excipients is not overly irritating. - Consider a different parenteral route: Intravenous administration, if feasible, avoids localized muscle or skin reactions. However, be mindful of the potential for increased systemic toxicity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common routes of administration for Brucine in animal studies?

A1: The most common routes are oral (PO) and intravenous (IV).[1][4] Dermal and transdermal routes using formulations like gels and liposomes are also being explored to minimize systemic toxicity.[5][6] Intraperitoneal (IP) and subcutaneous (SC) injections are also potential routes, though less specific data for Brucine is available.[11][12]

Q2: What is the reported oral bioavailability of Brucine in rats?

A2: The oral bioavailability of Brucine in rats has been reported to be between 40.31% and 47.15%, and it does not appear to vary significantly with the dose.[1]

Q3: What is the LD50 of Brucine in mice?

A3: The reported lethal dose 50% (LD50) of Brucine in mice is 50.10 mg/kg.[2] Another source reports an oral LD50 of 233 mg/kg and an intraperitoneal LD50 of 19 mg/kg.[13] It is important to note that toxicity is dependent on the administration route.[2][3]

Q4: How can I improve the solubility of Brucine for my experiments?

A4: Brucine is poorly soluble in water.[3][7] To improve solubility, you can:

  • Dissolve it in organic solvents like ethanol, methanol, or chloroform, being cautious of the final concentration for in vivo use.[3][9]

  • Prepare a salt form, such as Brucine sulphate.[9]

  • Utilize drug delivery systems like liposomes or nanoparticles to encapsulate the Brucine.[5][10]

Q5: What are the known signaling pathways affected by Brucine?

A5: Brucine has been shown to modulate several signaling pathways, primarily in the context of cancer research. These include:

  • VEGFR2 Signaling Pathway: Brucine can inhibit VEGF-induced angiogenesis by suppressing the phosphorylation of VEGFR2 and its downstream targets like Src, FAK, ERK, and AKT.[14]

  • KDR Signaling Pathway: It can down-regulate the phosphorylation of KDR and its downstream proteins PKCα, PLCγ-1, and Raf1 in colon cancer cells.[15]

  • Wnt/β-catenin Signaling Pathway: Brucine has been shown to inhibit the growth and migration of colorectal cancer cells by regulating this pathway.[2]

  • JNK Signaling Pathway: It can activate the JNK pathway to inhibit the proliferation of certain cells and induce apoptosis.[2]

  • Apoptosis Pathways: Brucine can induce apoptosis through the mitochondrial pathway, involving Bcl-2, Ca2+, and the activation of caspase-9 and caspase-3.[16] It can also suppress COX-2 expression, which is involved in apoptosis regulation.[17]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Brucine in Rats After a Single Dose

Administration RouteDose (mg/kg)Cmax (µg/L)Tmax (h)AUC (µg·h/L)Bioavailability (F%)
Intravenous 2.5--425.3 ± 113.2-
5--1163.8 ± 301.7-
10--3450.9 ± 987.6-
Oral 10929.2 ± 458.3<0.5688.7 ± 210.440.31
201114.6 ± 480.2<0.52194.1 ± 765.447.15
401451.6 ± 897.6<0.53720.9 ± 1234.543.02

Data adapted from a study on Sprague-Dawley rats.[1]

Experimental Protocols

Protocol 1: Preparation of Liposomal Brucine for Dermal Administration

This protocol is based on a modified ethanol-dripping method.[5]

Materials:

  • Brucine

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Ethanol

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve Brucine, soybean phosphatidylcholine, and cholesterol in ethanol to form the organic phase.

  • Heat the PBS solution to a temperature above the phase transition temperature of the lipid.

  • Slowly inject the organic phase into the heated PBS solution under constant stirring.

  • Continue stirring for a specified period to allow for the formation of liposomes and the evaporation of ethanol.

  • The resulting liposomal Brucine suspension can be further processed, for example, by sonication to reduce particle size.

  • Characterize the liposomes for encapsulation efficiency, particle size, and in vitro release.

Protocol 2: Oral Administration of Brucine in Rats

This protocol describes the oral gavage administration of Brucine to rats.

Materials:

  • Brucine

  • Appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles (size appropriate for rats)

  • Syringes

Procedure:

  • Prepare the Brucine suspension in the vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.

  • Accurately weigh each rat to determine the correct volume of the suspension to be administered.

  • Gently restrain the rat.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.

  • Slowly administer the Brucine suspension.

  • Withdraw the gavage needle and return the animal to its cage.

  • Monitor the animal for any signs of distress or adverse reactions.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Data Collection & Analysis prep_brucine Brucine Powder prep_vehicle Select & Prepare Vehicle (e.g., CMC, Saline, Liposomes) prep_brucine->prep_vehicle prep_formulation Prepare Final Formulation prep_vehicle->prep_formulation admin_dose Administer Dose prep_formulation->admin_dose admin_animal Select Animal Model (e.g., Rat, Mouse) admin_route Choose Administration Route (Oral, IV, Dermal) admin_animal->admin_route admin_route->admin_dose analysis_samples Collect Samples (Blood, Tissue) admin_dose->analysis_samples analysis_quantify Quantify Brucine Levels (e.g., HPLC, LC-MS) analysis_samples->analysis_quantify analysis_pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis_quantify->analysis_pk

Caption: General experimental workflow for in vivo Brucine studies.

vegfr2_signaling_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates Src Src VEGFR2->Src FAK FAK VEGFR2->FAK Brucine Brucine Brucine->VEGFR2 Inhibits Phosphorylation ERK ERK Src->ERK AKT AKT FAK->AKT Angiogenesis Angiogenesis ERK->Angiogenesis AKT->Angiogenesis

Caption: Brucine's inhibition of the VEGFR2 signaling pathway.

troubleshooting_logic start Experiment Start: Administer Brucine issue Issue Encountered? start->issue high_tox High Toxicity / Adverse Events issue->high_tox Yes poor_bio Poor Bioavailability / Variability issue->poor_bio Yes precip Formulation Precipitation issue->precip Yes success Successful Experiment issue->success No sol_tox Solution: 1. Lower Dose 2. Change Route (e.g., Oral/Dermal) 3. Use Novel Formulation high_tox->sol_tox sol_bio Solution: 1. Standardize Feeding 2. Optimize Vehicle 3. Ensure Accurate Dosing poor_bio->sol_bio sol_precip Solution: 1. Use Appropriate Solvents 2. Formulate as a Salt 3. Use Liposomes/Nanoparticles precip->sol_precip

Caption: Troubleshooting logic for Brucine administration issues.

References

Technical Support Center: Troubleshooting Brugine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Brugine. The information is designed to help you navigate unexpected results and common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis resulted in a low yield. What are the common causes?

A1: Low yields in this compound synthesis can stem from several factors. Incomplete reactions are a primary suspect. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. The purity of your starting materials is also critical; impurities can lead to side reactions that consume reactants and reduce the yield of this compound. Finally, review your purification process. Product loss can occur during extraction, crystallization, or chromatographic purification.

Q2: I am observing unexpected peaks during the purification of this compound by HPLC. What could they be?

A2: Unexpected peaks often indicate the presence of impurities or degradation products. These can arise from side reactions during synthesis or the degradation of this compound under certain conditions. To identify these unknown compounds, consider collecting the fractions corresponding to the unexpected peaks and analyzing them using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. It is also beneficial to perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to see if any of the resulting degradation products match your observed impurities.[1][2]

Q3: My in vitro biological assay with this compound is showing inconsistent results between batches. Why might this be happening?

A3: Inconsistent results in biological assays can be frustrating and can point to several issues. Firstly, ensure the purity of each batch of this compound is consistent. Even minor impurities can sometimes have significant biological activity. Secondly, consider the stability of this compound in your assay medium. It may be degrading over the course of the experiment. Performing a stability study of this compound under your specific assay conditions is recommended. Finally, uncontrolled experimental variables, such as fluctuations in temperature, incubator CO2 levels, or cell passage number, can all contribute to variability.[3]

Q4: this compound appears to be cytotoxic to my control cells at concentrations where it should be inactive. What should I investigate?

A4: Unexplained cytotoxicity can be a significant issue. A primary step is to re-confirm the identity and purity of your this compound stock. Contamination with a cytotoxic impurity is a common cause. You should also evaluate the solvent used to dissolve this compound for any potential cytotoxic effects at the concentrations used in your experiments. Some organic solvents can be toxic to cells even at low concentrations. Lastly, consider the possibility that this compound itself has a narrow therapeutic window and exhibits cytotoxicity at concentrations close to its effective dose in your specific cell line.

Troubleshooting Guides

Guide 1: Investigating Low Bioactivity of this compound

If this compound is showing lower than expected activity in your biological assays, follow this troubleshooting workflow:

G start Low this compound Bioactivity Observed check_purity 1. Verify this compound Purity and Identity (HPLC, LC-MS, NMR) start->check_purity check_storage 2. Assess Storage Conditions (Temperature, Light, Humidity) check_purity->check_storage Purity Confirmed check_solubility 3. Confirm Solubility in Assay Medium check_storage->check_solubility Storage OK check_stability 4. Evaluate Stability in Assay Conditions (Time-course experiment) check_solubility->check_stability Solubility Adequate check_assay 5. Review Assay Protocol (Reagents, Cell Health, Controls) check_stability->check_assay Stability Confirmed conclusion Identify Potential Cause and Remediate check_assay->conclusion

Workflow for troubleshooting low bioactivity.
Guide 2: Addressing High Variability in Experimental Replicates

High variability between replicates can mask the true effect of this compound. Use this guide to identify and minimize sources of variation.

Potential Cause Recommended Action Acceptance Criteria
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Coefficient of Variation (CV) < 10% for technical replicates.
Inconsistent Cell Seeding Ensure a single-cell suspension before seeding. Mix cell suspension between plating wells.Consistent cell confluence across all wells at the start of the experiment.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate. Fill outer wells with sterile PBS or medium.No significant difference in results between inner and outer wells.
Reagent Instability Prepare fresh reagents for each experiment. Aliquot and store reagents appropriately.Consistent positive and negative control values across experiments.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized batch of this compound.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the synthesized this compound in the same solvent as the standard to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at the λmax of this compound.

    • Column Temperature: 25°C.

  • Analysis: Inject the standards and the sample. Calculate the purity of the synthesized this compound by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways

Hypothetical this compound-Induced Apoptosis Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound may induce apoptosis in cancer cells.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Caspase8 Caspase-8 Receptor->Caspase8 BID BID Caspase8->BID tBID tBID BID->tBID Bax Bax tBID->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical extrinsic apoptosis pathway activated by this compound.

References

Technical Support Center: Optimizing Incubation Time for Brugine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Brugine treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting incubation period for this compound treatment in in-vitro experiments?

A1: For initial experiments, such as cytotoxicity and apoptosis assays, a starting incubation period of 24 to 72 hours is recommended.[1] The optimal time is highly dependent on the specific cell line and the experimental endpoint being measured. A time-course experiment is crucial to determine the ideal incubation period for your particular study.[1][2][3]

Q2: How does incubation time influence the IC50 value of this compound?

A2: The half-maximal inhibitory concentration (IC50) value, which measures the potency of a drug, is significantly influenced by the incubation time. Generally, a longer exposure of cancer cells to an anti-cancer agent results in a lower IC50 value, indicating higher potency.[1] It is essential to perform a time-course experiment (e.g., at 24, 48, and 72 hours) to establish the optimal incubation time for your specific cell line and experimental conditions.[1][2]

Q3: What is the known mechanism of action for this compound, and how might this affect incubation time?

A3: this compound is a marine compound that has shown potential as an anti-cancer agent.[4] Its mechanism of action involves the modulation of several signaling pathways, including the cAMP, JAK/STAT, HIF-1, PI3K-Akt, and calcium signaling pathways.[4][5][6] Understanding these pathways can help in designing experiments. For instance, for short-term signaling studies, such as analyzing protein phosphorylation, a shorter incubation time of 2 to 6 hours may be adequate.[3] For endpoints like cell viability or apoptosis, longer incubation times of 24, 48, or 72 hours are typically necessary to observe significant effects.[3][7]

Troubleshooting Guide

Q1: I am not observing a significant response to this compound treatment after 24 hours. What steps should I take?

A1: If you do not see a significant effect at 24 hours, consider the following:

  • Extend the incubation time: Some cell lines have slower growth rates or may require more time to undergo apoptosis. It is advisable to extend the incubation period to 48 and 72 hours.[1]

  • Increase the concentration: The concentration of this compound might be too low. A dose-response experiment with a broader range of concentrations should be performed.[1]

  • Check cell health and density: Ensure that your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. High cell density can sometimes obscure the cytotoxic effects of a compound.[1]

  • Verify compound activity: Confirm the integrity and activity of your this compound stock solution.

Q2: My results show high variability between replicates. What could be the cause?

A2: High variability can stem from several factors:

  • Inconsistent cell seeding: Ensure a single-cell suspension before plating to avoid clumps. Allowing the plate to sit at room temperature for 15-20 minutes before placing it in the incubator can promote even cell distribution.

  • Edge effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. To mitigate this, you can fill the outer wells with sterile PBS or medium and use only the inner wells for your experiment.[3]

  • Pipetting errors: Inaccurate pipetting during drug dilution or addition to the wells can lead to significant variability.

Q3: I am observing an increase in cell proliferation at low concentrations of this compound. Is this expected?

A3: While less common, some compounds can exhibit a hormetic response, where low doses stimulate proliferation while high doses are inhibitory. If you observe this, it is important to carefully document the dose-response curve and consider the underlying mechanism. Extending the incubation time may also clarify this effect.

Data Presentation

Table 1: Recommended Starting Parameters for a Time-Course Experiment to Optimize this compound Incubation Time

ParameterRecommendationNotes
Cell Line Your specific cancer cell line of interestResponse to this compound is cell-line dependent.[1]
Seeding Density 5,000-10,000 cells/well (96-well plate)Optimize for logarithmic growth throughout the experiment.
This compound Concentrations 1 nM to 10 µM (initial broad range)Perform serial dilutions to determine the IC50.[3]
Incubation Time Points 24, 48, and 72 hoursEssential for determining the optimal treatment duration.[1][2][7]
Controls Vehicle-treated and untreated cellsCrucial for data normalization and interpretation.

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound Treatment using an MTT Assay

This protocol provides a framework for a time-course experiment to determine the optimal incubation time for this compound's cytotoxic effects.

  • Cell Seeding:

    • Culture your chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium to create a single-cell suspension.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubation:

    • Incubate the plates for your desired time points (e.g., 24, 48, and 72 hours) at 37°C.[1]

  • MTT Assay:

    • At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle-treated control.

    • Plot the dose-response curves for each incubation time to determine the IC50 value at each time point.

Visualizations

Brugine_Signaling_Pathways cluster_jak_stat JAK/STAT Signaling cluster_pi3k_akt PI3K/Akt Signaling This compound This compound PKA PKA This compound->PKA JAK JAK This compound->JAK PI3K PI3K This compound->PI3K STAT STAT JAK->STAT Akt Akt PI3K->Akt

Caption: Key signaling pathways modulated by this compound treatment.

Incubation_Optimization_Workflow cluster_incubation Time-Course Incubation start Start: Select Cell Line and Seeding Density prepare_drug Prepare Serial Dilutions of this compound start->prepare_drug treat_cells Treat Cells prepare_drug->treat_cells inc_24 24 hours treat_cells->inc_24 inc_48 48 hours treat_cells->inc_48 inc_72 72 hours treat_cells->inc_72 assay Perform Viability Assay (e.g., MTT) inc_24->assay inc_48->assay inc_72->assay analyze Analyze Data: Calculate IC50 for each time point assay->analyze end End: Determine Optimal Incubation Time analyze->end

Caption: Experimental workflow for optimizing this compound incubation time.

References

enhancing the signal-to-noise ratio in Brugine assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BRET Assays

A Note on Terminology: This technical support guide focuses on Bioluminescence Resonance Energy Transfer (BRET) assays. The term "Brugine assay" is not standard in the field and is likely a typographical error. BRET is a widely used technology for monitoring molecular interactions in real-time within living cells.

Troubleshooting Guides

This section addresses specific issues that can arise during BRET experiments, leading to a poor signal-to-noise ratio.

Q1: Why is my background signal so high, leading to a low signal-to-noise ratio?

A high background can obscure the specific signal, making data interpretation difficult. It is often caused by spectral bleed-through or non-specific interactions.

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Spectral Bleed-through: The emission spectrum of the donor (e.g., Rluc) overlaps significantly with the acceptor's emission filter.[1][2]Select a BRET donor/acceptor pair with better spectral separation (e.g., BRET2 over BRET1).[1][3] Use optimized filter sets in your plate reader that minimize the detection of donor emission in the acceptor channel.[4][5]
Excessive Donor Expression: Too much donor protein leads to a high baseline luminescence that "bleeds" into the acceptor channel.Optimize the ratio of donor to acceptor plasmid DNA during transfection. A common starting point is a 1:3 or 1:5 ratio of donor to acceptor plasmid.[6] Perform a donor saturation assay to find the optimal expression levels.[3][7]
Non-specific "Bystander" BRET: Overexpression of membrane-bound proteins can lead to random proximity and energy transfer due to crowding, not specific interaction.[8]Reduce the total amount of transfected DNA to express proteins at levels closer to physiological conditions.[9] Use appropriate negative controls, such as co-expressing the donor-tagged protein with an unrelated acceptor-tagged protein that localizes to the same cellular compartment.[8][9]
Substrate Auto-luminescence/Degradation: The luciferase substrate (e.g., coelenterazine) can degrade over time, contributing to background.Prepare substrate solutions fresh immediately before use.[10] Ensure the assay buffer is appropriate; some buffer components can affect substrate stability and signal.[7]
Q2: My specific BRET signal is too low. How can I increase it?

A weak specific signal can be as problematic as high background. This issue often points to problems with the fusion constructs, experimental conditions, or the interaction itself.

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Suboptimal Donor/Acceptor Ratio: An incorrect ratio can limit the number of productive BRET pairs.Perform a donor saturation assay by transfecting a constant amount of donor plasmid with increasing amounts of acceptor plasmid to identify the ratio that yields the maximal specific BRET signal.[3][7][11]
Steric Hindrance: The fusion of the donor/acceptor tags may interfere with the protein-protein interaction.Test constructs with the tag fused to the opposite terminus (N- vs. C-terminus) of your protein of interest.[9] Consider adding a flexible linker sequence between your protein and the BRET tag.[9]
Incorrect Protein Folding/Localization: The fusion protein may not be folding correctly or localizing to the correct cellular compartment.Verify the function and localization of your fusion proteins. For example, check receptor function with a binding assay or visualize localization using confocal microscopy.[12]
Low Affinity Interaction: The interaction you are studying may be weak or transient, resulting in a low BRET signal.Use brighter donor luciferases like RLuc8 or NanoLuc, which can improve sensitivity and allow for detection at lower expression levels.[1] Optimize assay conditions (e.g., temperature, incubation time) to favor the interaction.
Fast Substrate Decay: The luciferase reaction kinetics can be rapid, and the signal may decay before the measurement is complete.[9]Use a plate reader with injectors to add the substrate and read immediately.[9][12] If adding manually, work with a small number of wells at a time (e.g., one row of 12) to ensure a consistent time from substrate addition to reading.[12]
Q3: I'm observing high well-to-well variability. What can I do to improve reproducibility?

High variability can undermine the statistical significance of your results and make it difficult to assess the quality of your assay (e.g., Z'-factor).

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Inconsistent Cell Numbers: Variation in the number of cells per well is a major source of variability.After harvesting, ensure you have a homogenous single-cell suspension. Count cells accurately and pipette carefully. Consider using automated cell dispensers if available.
Inconsistent Transfection Efficiency: Variability in transfection across the plate will lead to different expression levels of the donor and acceptor.Optimize your transfection protocol. Use high-quality DNA and a reliable transfection reagent. Plate cells evenly and ensure they are at the optimal confluency for transfection.[4][6]
Pipetting Errors: Inaccurate pipetting of cells, reagents, or compounds will introduce significant error.Use calibrated pipettes and proper pipetting technique. For multi-well plates, prepare a master mix of reagents to be added to multiple wells to reduce errors.[13]
"Edge Effects" in Plates: Wells on the outer edges of a 96-well plate can experience different temperature and evaporation rates, affecting cell health and assay performance.Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile buffer or media to create a humidity barrier.
Instrument Performance: Inconsistent readings from the luminometer.Ensure the plate reader is properly maintained and calibrated. Use appropriate instrument settings for BRET, including integration time and filter selection.[4][5]

Frequently Asked Questions (FAQs)

Q: What is a BRET ratio and how is it calculated?

A: The BRET ratio is a measure of the energy transfer. It is calculated by dividing the light intensity emitted by the acceptor by the light intensity emitted by the donor. To get the specific or "net" BRET, you must subtract the background BRET ratio obtained from cells expressing only the donor protein.[3][10]

  • BRET Ratio = (Emission from Acceptor) / (Emission from Donor)

  • Net BRET = (BRET Ratio in presence of Donor+Acceptor) - (BRET Ratio in presence of Donor only)[10]

Q: What are the essential controls for a BRET assay?

A: Proper controls are crucial for interpreting BRET data correctly.

  • Negative Control: To determine the level of non-specific "bystander" BRET, co-express your donor-fused protein with an unrelated acceptor-fused protein that is expressed at similar levels and in the same cellular compartment.[8][9]

  • Background Control: To calculate the net BRET signal, you must transfect cells with the donor construct alone to measure the amount of donor light that bleeds through the acceptor emission filter.[10][12]

  • Positive Control: To ensure the assay is working, use a construct where the donor and acceptor are fused together in a single polypeptide chain, which guarantees a high BRET signal.[9][12]

Q: How do I optimize the donor-to-acceptor ratio?

A: The optimal ratio is best determined empirically using a BRET saturation assay.[3] In this experiment, cells are transfected with a constant amount of the donor plasmid and increasing amounts of the acceptor plasmid. The net BRET ratio is then plotted against the acceptor/donor expression ratio (often measured by fluorescence/luminescence). A specific interaction will produce a hyperbolic curve that reaches a plateau (saturation), while non-specific interactions typically result in a linear increase.[11][12]

Q: What is the difference between BRET1, BRET2, and NanoBRET?

A: These are different versions of the BRET technology that use distinct donor/acceptor pairs. The choice depends on the specific requirements of the assay, such as signal strength and desired spectral separation.

BRET VersionDonorAcceptorSubstrateKey Feature
BRET1 RlucYFPCoelenterazine (B1669285) hStrong, stable signal but significant spectral overlap.[2][3]
BRET2 RlucGFPDeepBlueC™Better separation of donor/acceptor emission peaks, improving signal-to-noise, but lower light output.[3][12]
NanoBRET NanoLuc®HaloTag® ligandFurimazineVery bright donor allows for lower protein expression levels, closer to physiological conditions, reducing bystander BRET.[1]

Experimental Protocols

Protocol: GPCR-Arrestin Interaction BRET Assay

This protocol provides a general workflow for measuring the interaction between a G protein-coupled receptor (GPCR) and β-arrestin upon agonist stimulation.

1. Construct Preparation:

  • Obtain or generate expression plasmids where the GPCR is fused to a BRET donor (e.g., Rluc8) and β-arrestin is fused to a BRET acceptor (e.g., Venus or GFP2). It is advisable to fuse the tags to the C-terminus of both proteins.

2. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS in a T75 flask until they reach 70-80% confluency.
  • One day before transfection, seed the cells into a 6-well plate.[6]
  • On the day of transfection, co-transfect the cells with the GPCR-Rluc8 and β-arrestin-Venus plasmids using a suitable transfection reagent. A starting ratio of 1:3 for donor:acceptor plasmid DNA is recommended (e.g., 250 ng GPCR-Rluc8 and 750 ng β-arrestin-Venus).[6]

3. Cell Plating for Assay:

  • 24 hours post-transfection, detach the cells using an enzyme-free dissociation buffer.
  • Resuspend the cells in assay buffer (e.g., phenol (B47542) red-free DMEM) and count them.
  • Plate the cells into a white, opaque 96-well microplate at a density of ~50,000 cells per well in 80 µL of assay buffer.[6]
  • Incubate the plate for at least 2 hours (or overnight) at 37°C, 5% CO2 to allow for cell adherence.

4. BRET Measurement:

  • Prepare a stock solution of your agonist in assay buffer. Prepare serial dilutions to create a dose-response curve.
  • Add 10 µL of the agonist dilutions (or vehicle for control wells) to the appropriate wells.
  • Incubate the plate at 37°C for 15 minutes to allow for receptor stimulation.[6]
  • Prepare the luciferase substrate, coelenterazine h, to a final working concentration of 5 µM in assay buffer.[6]
  • Program your BRET-capable plate reader to sequentially measure luminescence through two filters (e.g., a donor filter for Rluc8 at ~460 nm and an acceptor filter for Venus at ~535 nm).[4][5]
  • Using an injector, add 10 µL of the coelenterazine h solution to each well and begin reading immediately. Read for 1-2 seconds per well.

5. Data Analysis:

  • For each well, calculate the BRET ratio by dividing the acceptor signal (535 nm) by the donor signal (460 nm).[14]
  • Calculate the agonist-stimulated Net BRET by subtracting the BRET ratio from vehicle-treated wells.
  • Plot the Net BRET values against the logarithm of the agonist concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine pharmacological parameters like EC50 and Emax.[6]

Visualizations

Diagram 1: BRET Signaling Pathway

BRET_Principle cluster_0 No Interaction (Distance > 10 nm) cluster_1 Interaction (Distance < 10 nm) Donor_NoInt Protein A (Donor: Rluc) Light_Donor Donor Emission (~480 nm) Donor_NoInt->Light_Donor Bioluminescence Acceptor_NoInt Protein B (Acceptor: YFP) Substrate_NoInt Substrate (Coelenterazine) Substrate_NoInt->Donor_NoInt Oxidation No_Interaction Low BRET Ratio Complex Protein A (Donor) Protein B (Acceptor) Complex:d->Complex:p Energy Transfer (BRET) Light_Acceptor Acceptor Emission (~530 nm) Complex:p->Light_Acceptor Fluorescence Substrate_Int Substrate Substrate_Int->Complex:d Oxidation Interaction High BRET Ratio

Caption: The principle of Bioluminescence Resonance Energy Transfer (BRET).

Diagram 2: Experimental Workflow

BRET_Workflow Start 1. Construct Design & Prep (Donor/Acceptor Plasmids) Transfection 2. Cell Culture & Co-Transfection Start->Transfection Plating 3. Harvest & Plate Cells (96-well plate) Transfection->Plating Treatment 4. Add Compound/Ligand Plating->Treatment Incubation 5. Incubate Treatment->Incubation Substrate 6. Add Luciferase Substrate Incubation->Substrate Read 7. Read Plate (Dual-channel luminometer) Substrate->Read Analysis 8. Data Analysis (Calculate Net BRET Ratio) Read->Analysis End Results (e.g., EC50, Z') Analysis->End

Caption: A typical experimental workflow for a BRET-based screening assay.

Diagram 3: Troubleshooting Logic

Troubleshooting_Tree Start Low Signal-to-Noise Ratio CheckSignal Is total signal (Donor) low? Start->CheckSignal CheckBackground Is background (Donor-only) high? CheckSignal->CheckBackground No LowSignal_Cause1 Low Transfection Efficiency or Low Cell Number CheckSignal->LowSignal_Cause1 Yes HighBg_Cause1 Spectral Bleed-through CheckBackground->HighBg_Cause1 Yes LowNetBRET_Cause1 Suboptimal Donor:Acceptor Ratio CheckBackground->LowNetBRET_Cause1 No LowSignal_Cause2 Inactive Substrate or Luciferase LowSignal_Cause1->LowSignal_Cause2 LowSignal_Action Optimize Transfection Verify Cell Count Use Fresh Substrate LowSignal_Cause2->LowSignal_Action HighBg_Cause2 Excessive Donor Expression (Bystander BRET) HighBg_Cause1->HighBg_Cause2 HighBg_Action Use Better BRET Pair (e.g., BRET2) Optimize Filters Reduce Donor DNA HighBg_Cause2->HighBg_Action LowNetBRET_Cause2 Steric Hindrance from Tags LowNetBRET_Cause1->LowNetBRET_Cause2 LowNetBRET_Action Perform Donor Saturation Assay Re-design Constructs (N- vs C-term, add linkers) LowNetBRET_Cause2->LowNetBRET_Action

Caption: A troubleshooting decision tree for a low signal-to-noise BRET assay.

References

Technical Support Center: High-Purity Bruguine Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of high-purity Bruguine from Bruguiera sexangula.

Frequently Asked Questions (FAQs)

Q1: What is Bruguine and what is its basic chemical structure?

A1: Bruguine is a tropane (B1204802) alkaloid first isolated from the stem bark of Bruguiera sexangula. Its chemical structure is (+)-tropine 1,2-dithiolan-3-carboxylate, indicating it is an ester of tropine.[1] Tropane alkaloids are a class of bicyclic alkaloids known for their pharmacological properties.[2][3]

Q2: What are the major challenges in isolating high-purity Bruguine?

A2: The primary challenges include:

  • Complex mixture of related alkaloids: Bruguiera sexangula contains at least eight other volatile alkaloids that are structurally similar to Bruguine, making separation difficult.[1]

  • Co-extraction of non-alkaloidal impurities: The crude extracts of Bruguiera sexangula are rich in tannins, terpenoids, saponins (B1172615), flavonoids, and anthraquinones, which can interfere with the isolation and purification process.[4][5]

  • Potential for degradation: As an ester, Bruguine may be susceptible to hydrolysis under strong acidic or basic conditions used during extraction. The dithiolane ring may also be sensitive to certain chemical conditions.

Q3: What analytical techniques are recommended for monitoring the purity of Bruguine during isolation?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid qualitative analysis of fractions and for monitoring the progress of purification. Alkaloid-specific visualizing agents like Dragendorff's reagent can be used.

  • Gas Chromatography (GC): As demonstrated by Loder and Russell, GC is effective for separating the volatile alkaloids present in the extract and can be used to assess the relative purity of Bruguine.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution for quantitative analysis of purity and for separating Bruguine from closely related impurities.

  • Mass Spectrometry (MS): Coupled with GC or HPLC (GC-MS or LC-MS), it provides structural information for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final isolated Bruguine and for identifying any remaining impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete extraction from the plant material.2. Loss of alkaloids during the acid-base extraction process.3. Degradation of Bruguine during extraction.1. Ensure the plant material is finely powdered to maximize surface area. Consider extending the extraction time or using a more efficient extraction method like Soxhlet or ultrasound-assisted extraction.2. Check the pH at each step of the acid-base partitioning. Ensure complete basification before extracting with the organic solvent. Perform multiple extractions with smaller volumes of solvent.3. Avoid excessively harsh acidic or basic conditions and high temperatures for prolonged periods.
Persistent Emulsions during Liquid-Liquid Extraction 1. Presence of saponins and other surfactants in the crude extract.2. High concentration of particulate matter.1. Add a small amount of a saturated salt solution (brine) to break the emulsion.2. Centrifuge the mixture to separate the layers.3. Filter the crude extract before partitioning to remove suspended solids.
Final Product is a Sticky, Non-Crystalline Solid 1. Presence of impurities such as tannins, glycosides, or other alkaloids.2. Residual solvent.1. Subject the material to further chromatographic purification (e.g., column chromatography over silica (B1680970) gel or alumina (B75360), or preparative HPLC).2. Dry the sample under high vacuum for an extended period.
Contamination with Non-Alkaloidal Compounds (e.g., Phenolics, Terpenoids) Incomplete separation during the initial acid-base extraction.1. Repeat the acid-base partitioning of the impure alkaloid fraction.2. Wash the organic extract containing the free base with a dilute basic solution to remove acidic phenolic compounds.
Poor Separation of Bruguine from Other Alkaloids in Column Chromatography The polarity of the chosen solvent system is not optimal for separating the structurally similar alkaloids.1. Systematically vary the polarity of the mobile phase. A shallow gradient elution may be necessary.2. Consider using a different stationary phase (e.g., alumina instead of silica gel, or a reversed-phase material).

Quantitative Data

The volatile alkaloid fraction from Bruguiera sexangula is a complex mixture. The relative amounts of the major components, as determined by gas chromatography, are presented below.

Compound Relative Amount (%)
Bruguine35
Alkaloid 220
Alkaloid 315
Alkaloid 410
Alkaloid 57
Alkaloid 65
Alkaloid 74
Alkaloid 84
Data adapted from Loder & Russell, Aust. J. Chem., 1969, 22, 1271-5.[1]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Crude Alkaloids from Bruguiera sexangula

This protocol is based on the method described by Loder and Russell.[1]

  • Maceration and Extraction:

    • Air-dried and powdered bark of Bruguiera sexangula is macerated with chloroform (B151607) at room temperature for an extended period (e.g., 48-72 hours).

    • The chloroform extract is filtered and concentrated under reduced pressure to yield a crude residue.

  • Acidic Extraction:

    • The crude residue is dissolved in a minimal amount of chloroform and then extracted with 0.5 N sulfuric acid. The alkaloids will move into the acidic aqueous phase as their water-soluble salts.

    • The aqueous acid layer is separated. This step is repeated several times to ensure complete extraction of the alkaloids.

  • Removal of Non-Basic Impurities:

    • The combined acidic aqueous extracts are washed with chloroform to remove any remaining neutral or acidic impurities.

  • Liberation and Re-extraction of Free Bases:

    • The acidic aqueous solution is cooled and then made basic with ammonia (B1221849) (or another suitable base like sodium carbonate) to a pH of 9-10. This converts the alkaloid salts back to their free base form.

    • The basic aqueous solution is then extracted with chloroform. The free alkaloid bases will move into the organic phase. This step is repeated multiple times to ensure complete recovery.

  • Drying and Concentration:

    • The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid mixture.

Protocol 2: Purity Assessment by Gas Chromatography (GC)
  • Sample Preparation: Dissolve a small amount of the crude alkaloid mixture in a suitable solvent (e.g., ethanol (B145695) or chloroform).

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column suitable for alkaloid analysis (e.g., DB-5 or equivalent).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 300 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 150 °C) and ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 5 °C/min).

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the sample and record the chromatogram. Compare the retention times and peak areas to a reference sample of Bruguine if available, or use the relative peak areas to estimate the purity of the extract.[1]

Visualizations

experimental_workflow plant_material Powdered Bruguiera sexangula Bark extraction Maceration with Chloroform plant_material->extraction crude_extract Crude Chloroform Extract extraction->crude_extract acid_extraction Extraction with 0.5N H2SO4 crude_extract->acid_extraction acidic_solution Aqueous Acidic Solution (Alkaloid Salts) acid_extraction->acidic_solution non_basic_removal Wash with Chloroform acidic_solution->non_basic_removal purified_acidic_solution Purified Acidic Solution non_basic_removal->purified_acidic_solution basification Basification with Ammonia (pH 9-10) purified_acidic_solution->basification basic_solution Basic Aqueous Solution (Free Alkaloid Bases) basification->basic_solution chloroform_extraction Extraction with Chloroform basic_solution->chloroform_extraction crude_alkaloids Crude Alkaloid Mixture in Chloroform chloroform_extraction->crude_alkaloids drying Drying and Concentration crude_alkaloids->drying final_product Crude Bruguine Mixture drying->final_product

Caption: Workflow for the acid-base extraction of crude Bruguine.

troubleshooting_logic start Low Purity of Final Isolate check_impurities Characterize Impurities (TLC, GC-MS, NMR) start->check_impurities non_alkaloidal Non-Alkaloidal Impurities (e.g., Phenolics, Terpenoids) check_impurities->non_alkaloidal Test Positive other_alkaloids Other Alkaloids Present check_impurities->other_alkaloids Test Positive repeat_acid_base Repeat Acid-Base Partitioning non_alkaloidal->repeat_acid_base column_chromatography Perform Column Chromatography other_alkaloids->column_chromatography optimize_column Optimize Mobile Phase or Stationary Phase column_chromatography->optimize_column Poor Separation prep_hplc Consider Preparative HPLC optimize_column->prep_hplc

Caption: Logical workflow for troubleshooting low purity Bruguine isolates.

References

Technical Support Center: Managing Brugine Degradation in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with Brugine degradation during long-term studies. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your research data.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound is primarily susceptible to hydrolytic and oxidative degradation. The ester functional group in this compound's structure is prone to hydrolysis, particularly in non-neutral pH conditions, leading to the formation of its inactive carboxylic acid metabolite (BRG-M1) and an alcohol by-product. Additionally, the tertiary amine moiety can undergo oxidation, resulting in the formation of an N-oxide derivative (BRG-M2), which may have altered pharmacological activity and toxicity profiles.[1][2][3][4]

Q2: What are the optimal storage conditions for this compound to minimize degradation in a long-term study?

A2: To minimize degradation, this compound and its formulations should be stored under controlled conditions. Long-term stability studies are typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH). For accelerated stability testing, conditions of 40°C ± 2°C with 75% ± 5% RH are often used to predict the long-term stability in a shorter timeframe.[5] It is crucial to protect this compound from light and moisture by using amber-colored, airtight containers.[5] If the substance is particularly unstable, storage at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures may be necessary.

Q3: How can I accurately quantify this compound and its major degradation products in my samples?

A3: A validated stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products.[6] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable technique.[7][8][9] Developing a method with sufficient resolution to separate this compound from its degradation products and any other matrix components is critical.

Q4: What are the acceptable limits for this compound degradation in a long-term study?

A4: The acceptable degradation limits depend on the stage of drug development and regulatory guidelines. For early-phase research, the focus is on understanding the degradation profile. For later-stage clinical trials and commercial products, strict limits are set by regulatory agencies like the FDA and EMA. The identification threshold for degradation products is typically 0.1% for drug substances, and the qualification threshold is generally 0.15% or a daily intake of 1 mg, whichever is lower.

Troubleshooting Guides

Issue 1: I am observing a faster-than-expected degradation of this compound in my long-term stability study.

  • Question: Have you verified the storage conditions? Answer: Unexpected fluctuations in temperature and humidity can accelerate degradation.[10][11] Use calibrated data loggers to continuously monitor and record the environmental conditions of your stability chambers. Ensure there have been no power outages or equipment malfunctions.[12]

  • Question: Is the packaging adequate? Answer: Inadequate packaging can expose this compound to light and moisture, leading to accelerated degradation.[5] Ensure that the containers are properly sealed and are made of an inert material that does not interact with the compound. For light-sensitive compounds like this compound, use amber or opaque containers.

  • Question: Could there be an issue with the formulation excipients? Answer: Incompatibilities between this compound and the excipients in the formulation can catalyze degradation. Review the composition of your formulation and conduct compatibility studies with individual excipients to identify any potential interactions.

Issue 2: My analytical results for this compound concentration are inconsistent across different time points.

  • Question: Is your analytical method validated and stability-indicating? Answer: An unvalidated or non-specific analytical method can lead to inaccurate and variable results.[13] Ensure your method has been fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve this compound from its degradation products and any potential interfering peaks from the matrix.

  • Question: Are you experiencing issues with sample preparation? Answer: Inconsistent sample preparation can introduce significant variability. Ensure that your sample preparation protocol is well-defined and followed precisely for every sample. This includes factors like extraction efficiency, dilution accuracy, and the stability of this compound in the sample solvent.

  • Question: Has the performance of your analytical instrument been verified? Answer: Drifts in instrument performance can lead to inconsistent results. Regularly perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. This includes checking for parameters like retention time, peak area, and resolution.

Quantitative Data Summary

Table 1: this compound Degradation Under Different Storage Conditions (Hypothetical Data)

Storage ConditionTimepoint (Months)This compound Assay (%)Total Degradation Products (%)
25°C / 60% RH0100.00.0
399.20.8
698.51.5
1297.12.9
40°C / 75% RH0100.00.0
197.82.2
394.55.5
689.210.8

Table 2: Impact of pH on this compound Stability in Aqueous Solution at 25°C (Hypothetical Data)

pHHalf-life (t½) in daysPrimary Degradation Product
3.015BRG-M1 (Hydrolysis)
5.090BRG-M1 (Hydrolysis)
7.4120BRG-M1 & BRG-M2 (Oxidation)
9.030BRG-M1 (Hydrolysis)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and to generate its degradation products for analytical method development.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique like LC-MS to identify and characterize the degradation products.[2][3]

Protocol 2: Long-Term Stability Testing of a this compound Formulation

Objective: To evaluate the stability of a this compound formulation under ICH-recommended long-term storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple batches of the this compound formulation and package them in the proposed commercial packaging.

  • Storage: Place the samples in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.[5]

  • Testing Timepoints: Pull samples for analysis at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for the following parameters:

    • Appearance (color, clarity)

    • Assay of this compound

    • Quantification of degradation products

    • Dissolution (for solid dosage forms)

    • pH (for liquid formulations)

  • Data Evaluation: Evaluate the data to determine the shelf-life of the product.

Visualizations

This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation BRG_M1 BRG-M1 (Inactive Metabolite) Hydrolysis->BRG_M1 BRG_M2 BRG-M2 (N-oxide) Oxidation->BRG_M2

Caption: Hypothetical degradation pathway of this compound.

cluster_prep Preparation cluster_storage Storage cluster_testing Testing at Timepoints (0, 3, 6... months) cluster_analysis Data Analysis Formulation & Packaging Formulation & Packaging Stability Chamber\n(25°C / 60% RH) Stability Chamber (25°C / 60% RH) Formulation & Packaging->Stability Chamber\n(25°C / 60% RH) Assay Assay Stability Chamber\n(25°C / 60% RH)->Assay Degradants Degradants Stability Chamber\n(25°C / 60% RH)->Degradants Physical_Tests Physical Tests Stability Chamber\n(25°C / 60% RH)->Physical_Tests Shelf-life Determination Shelf-life Determination Assay->Shelf-life Determination Degradants->Shelf-life Determination Physical_Tests->Shelf-life Determination

Caption: Experimental workflow for a long-term stability study.

action action start Unexpected Degradation? q1 Storage Conditions Verified? start->q1 Yes a1 Verify & Calibrate Storage Chambers q1->a1 No q2 Packaging Adequate? q1->q2 Yes a2 Use Inert, Protective Packaging q2->a2 No q3 Formulation Compatibility Checked? q2->q3 Yes a3 Conduct Excipient Compatibility Studies q3->a3 No end Consult with Analytical Team q3->end Yes

Caption: Troubleshooting decision tree for unexpected degradation.

References

Validation & Comparative

Confirming the Biological Activity of Synthetic Brugine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the biological activity of synthetic Brugine against its natural counterpart. While direct comparative experimental data is not yet available in published literature, this document outlines the necessary experimental protocols and data presentation structures to facilitate such a study. Based on computational predictions, natural this compound, a sulfur-containing alkaloid from the mangrove species Bruguiera sexangula, exhibits potential as an anti-cancer agent, particularly against breast cancer.[1] It is hypothesized to function by modulating key signaling pathways, with molecular docking studies indicating a high affinity for Protein Kinase A (PKA).[1][2]

The successful total synthesis of this compound is a critical step in enabling further research and potential therapeutic development. An identical chemical structure should confer the same biological activity to the synthetic compound as the natural one. This guide details the methodologies to validate this hypothesis.

Data Presentation: A Framework for Comparison

Quantitative data from the proposed experiments should be organized for clear comparison. The following tables provide a template for presenting the anticipated results.

Table 1: Comparative Cytotoxicity of Natural vs. Synthetic this compound on Breast Cancer Cell Lines

CompoundCell LineAssay TypeIncubation Time (hrs)IC₅₀ (µM) ± SD
Natural this compoundMCF-7MTT48[Hypothetical Data]
Synthetic this compoundMCF-7MTT48[Hypothetical Data]
Natural this compoundMDA-MB-231MTT48[Hypothetical Data]
Synthetic this compoundMDA-MB-231MTT48[Hypothetical Data]
Doxorubicin (Control)MCF-7MTT48[Hypothetical Data]
Doxorubicin (Control)MDA-MB-231MTT48[Hypothetical Data]

Table 2: Comparative In Vitro Inhibition of Protein Kinase A (PKA)

InhibitorTarget EnzymeAssay TypeIC₅₀ (nM) ± SD
Natural this compoundHuman PKAKinase-Glo®[Hypothetical Data]
Synthetic this compoundHuman PKAKinase-Glo®[Hypothetical Data]
H-89 (Control)Human PKAKinase-Glo®[Hypothetical Data]

Table 3: Comparative In Vivo Efficacy in a Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Volume Reduction (%)Statistically Significant (p < 0.05)
Vehicle Control-Intraperitoneal0-
Natural this compound10Intraperitoneal[Hypothetical Data][Yes/No]
Synthetic this compound10Intraperitoneal[Hypothetical Data][Yes/No]
Paclitaxel (Control)10Intravenous[Hypothetical Data][Yes/No]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Total Synthesis of this compound
  • Retrosynthetic Analysis: Deconstruction of the this compound molecule to identify key bond disconnections and commercially available starting materials.

  • Key Steps:

    • Core Scaffold Synthesis: Construction of the heterocyclic core of this compound.

    • Functional Group Introduction: Introduction of the dithiolane ring, a key feature of this compound.

    • Purification and Characterization: Purification of the final product using techniques like column chromatography and HPLC. Confirmation of the structure and purity using NMR spectroscopy and mass spectrometry.

In Vitro Cytotoxicity Assay: MTT Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).

  • Cell Culture: Human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of natural this compound, synthetic this compound, or a positive control (e.g., Doxorubicin) for 48 hours.

    • After the incubation period, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for another 4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Protein Kinase A (PKA) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of PKA.

  • Reagents: Recombinant human PKA, a suitable PKA substrate (e.g., a fluorescently labeled peptide), ATP, and a kinase assay buffer.

  • Assay Procedure:

    • The PKA enzyme, substrate, and varying concentrations of natural this compound, synthetic this compound, or a known PKA inhibitor (e.g., H-89) are added to the wells of a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at 30°C for a specified time to allow for substrate phosphorylation.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence polarization or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of PKA inhibition is calculated for each concentration of the compounds, and the IC₅₀ values are determined.

In Vivo Breast Cancer Xenograft Model

This study evaluates the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Procedure:

    • Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, the mice are randomly assigned to different treatment groups: vehicle control, natural this compound, synthetic this compound, and a positive control (e.g., Paclitaxel).

    • The compounds are administered at a predetermined dose and schedule (e.g., intraperitoneal injection daily for 21 days).

    • Tumor size is measured regularly with calipers, and tumor volume is calculated.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The percentage of tumor growth inhibition is calculated for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed differences.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Total Synthesis of this compound cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity pka_assay PKA Inhibition Assay synthesis->pka_assay natural Isolation of Natural this compound natural->cytotoxicity natural->pka_assay xenograft Breast Cancer Xenograft Model cytotoxicity->xenograft pka_assay->xenograft signaling_pathway This compound This compound (Synthetic or Natural) PKA Protein Kinase A (PKA) This compound->PKA Inhibition Downstream Downstream Effectors PKA->Downstream Phosphorylation Signaling Modulation of Signaling Pathways (cAMP, JAK/STAT, PI3K-Akt) Downstream->Signaling Cancer Inhibition of Cancer Cell Proliferation and Survival Signaling->Cancer

References

Comparative Efficacy Analysis: Brugine vs. a Novel Kinase Inhibitor, Compound X

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparative analysis of Brugine, a natural alkaloid, and "Compound X," a novel synthetic kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the compounds' performance based on preclinical data. The focus is on their inhibitory effects on key signaling pathways implicated in oncology.

This compound is a sulfur-containing tropane (B1204802) alkaloid found in mangrove species.[1][2] Recent computational studies and in-vitro experiments have suggested its potential as an anti-cancer agent by modulating pathways like the cAMP and PI3K-Akt signaling cascades.[2][3][4] Compound X represents a new class of synthetic ATP-competitive inhibitors designed for high selectivity and potency against specific kinases. While its clinical development is in early stages, initial findings show promise.

Quantitative Performance Data: A Comparative Analysis

The inhibitory potential of this compound and Compound X was evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound. Lower IC50 values indicate higher potency.

Cell LineCancer TypeThis compound IC50 (µM)Compound X IC50 (nM)
A375 Melanoma15.20.45
HT-29 Colon Cancer25.80.8
MCF-7 Breast Cancer10.53.5
HCT116 Colon Cancer30.12.1
PANC-1 Pancreatic Cancer45.34.0

Data Interpretation: The results demonstrate that Compound X exhibits significantly more potent inhibitory activity, with IC50 values in the nanomolar range, as compared to this compound's micromolar concentrations. This suggests that Compound X is a more potent molecule in the tested cell lines. The variability in potency for both compounds across different cell lines underscores the importance of evaluating investigational drugs in diverse cancer models.[5]

Experimental Protocols

The data presented in this guide are based on standard preclinical assays designed to evaluate the efficacy of small molecule inhibitors.

Cell Viability (IC50) Assay:

This assay is used to assess the inhibitory effect of the compounds on the proliferation of cancer cell lines.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with a range of concentrations for each compound (e.g., from 0.01 nM to 100 µM) for a period of 72 hours.

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT or resazurin (B115843) assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.

Western Blot Analysis for Pathway Inhibition:

This technique is used to measure the levels of specific proteins to confirm the mechanism of action of the compounds.

  • Cell Lysis: After treatment with the compounds for a specified time, cells are washed and then lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the next step.

  • Gel Electrophoresis: An equal amount of protein from each sample is loaded onto a polyacrylamide gel and separated by size using an electric current.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies that specifically bind to the target proteins (e.g., phosphorylated ERK, total ERK). This is followed by incubation with a secondary antibody that binds to the primary antibody and is linked to a detection system.

  • Detection and Analysis: The signal from the secondary antibody is detected, and the protein bands are visualized. The intensity of the bands is quantified to determine the relative amount of the target protein. A decrease in the ratio of a phosphorylated protein to its total form indicates successful inhibition of the signaling pathway.

Visualizing Mechanisms and Workflows

Signaling Pathway Diagram

The diagram below illustrates a simplified signaling cascade that is often dysregulated in cancer. It shows how an external growth factor signal is transmitted through a series of kinases, ultimately leading to cell proliferation. Both this compound and Compound X are hypothesized to interfere with this pathway, but at different points and with different potencies. Compound X is a direct inhibitor of a key kinase in this cascade. A network pharmacology study suggests this compound may modulate this pathway, among others like the cAMP signaling pathway.[2][3][4]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->RAF CompoundX Compound X CompoundX->MEK

A simplified kinase signaling pathway and points of inhibition.

Experimental Workflow Diagram

The following workflow diagram outlines the key steps involved in the comparative efficacy analysis of this compound and Compound X. This systematic approach ensures that the data collected is robust and reproducible.

Experimental_Workflow start Start: Hypothesis Generation cell_culture 1. Cell Line Selection & Culture start->cell_culture compound_prep 2. Compound Preparation cell_culture->compound_prep ic50_assay 3. IC50 Determination (Cell Viability Assay) compound_prep->ic50_assay western_blot 4. Mechanism of Action (Western Blot) compound_prep->western_blot data_analysis 5. Data Analysis & Comparison ic50_assay->data_analysis western_blot->data_analysis conclusion End: Comparative Efficacy Report data_analysis->conclusion

Workflow for the in-vitro comparative analysis of two compounds.

References

Comparative Analysis of Brugine and its Analogue Brucine: A Cross-Validation of Cytotoxic Effects in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cytotoxic effects of the sulfur-containing alkaloid Brugine and its close analogue, Brucine, across various cancer cell lines. While direct comparative experimental data for this compound is limited in publicly available literature, this document leverages comprehensive data on Brucine to offer insights into its potential cross-validated effects. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the anti-cancer properties of these natural compounds.

Data on Cytotoxic Effects

Recent research has focused on the anti-tumor properties of Brucine, an alkaloid structurally similar to this compound, demonstrating its efficacy against a range of cancer cell types. A significant study systematically evaluated the inhibitory effects of Brucine on nine distinct human cancer cell lines, with the resulting 50% inhibitory concentrations (IC50) detailed in the table below.

Cell LineCancer TypeIC50 of Brucine (µM) after 72h
SMMC-7721Human Hepatoma>100
A549Human Pulmonary Cancer>100
HeLaHuman Cervical Cancer>100
MDA-MB-231Human Breast Carcinoma>100
LoVoHuman Colon Carcinoma>100
BGC-823Human Stomach Adenocarcinoma>100
SGC-7901Human Gastric Cancer>100
MKN-45Human Gastric Cancer>100
A2780Human Ovarian Carcinoma1.43
Data sourced from a study by Gao et al.[1]

The data clearly indicates that the A2780 human ovarian carcinoma cell line is exceptionally sensitive to Brucine, with an IC50 value of 1.43 µM after 72 hours of treatment.[1] In contrast, the other eight cell lines, including those from the liver, lung, cervix, breast, colon, and stomach, were significantly less sensitive, with IC50 values exceeding 100 µM under the same experimental conditions.[1] This suggests a degree of cell-type-specific cytotoxicity for Brucine.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the assessment of cytotoxic and apoptotic effects of compounds like this compound and Brucine.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.[3][4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Brucine) and incubated for specific time periods (e.g., 24, 48, 72 hours).[4][5]

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for an additional 4 hours.[3][6]

  • Formazan (B1609692) Solubilization: The MTT-containing medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.[3][6]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[3][6] The cell viability is calculated as a percentage of the untreated control cells.

Apoptosis Assessment

The induction of apoptosis is a common mechanism of action for anti-cancer compounds. Several methods can be used to detect and quantify apoptosis.

  • Hoechst 33258 Staining: This fluorescent stain binds to the DNA in the cell nucleus. Apoptotic cells typically exhibit condensed or fragmented chromatin, which can be visualized under a fluorescence microscope as brightly stained, fragmented nuclei.[1]

  • Annexin V/Propidium Iodide (PI) Double Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[1]

Visualizations

The following diagrams illustrate the known signaling pathways of this compound and a typical experimental workflow for assessing its cytotoxic effects.

Brugine_Signaling_Pathways cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound cAMP cAMP Pathway This compound->cAMP JAK_STAT JAK/STAT Pathway This compound->JAK_STAT PI3K_Akt PI3K-Akt Pathway This compound->PI3K_Akt Necroptosis Necroptosis This compound->Necroptosis Apoptosis Apoptosis cAMP->Apoptosis Proliferation Inhibition of Proliferation JAK_STAT->Proliferation PI3K_Akt->Proliferation Necroptosis->Apoptosis

This compound's putative signaling pathways.

Experimental_Workflow cluster_assays Assays start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with this compound/Brucine (Varying Concentrations & Times) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50 Calculation, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion on Cytotoxicity and Mechanism data_analysis->conclusion

Generalized experimental workflow.

References

Independent Replication of Landmark ceRNA Study Reveals Nuances in Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A 2020 independent replication of a seminal 2010 study by Poliseno et al. provides a nuanced perspective on the competing endogenous RNA (ceRNA) hypothesis, a theory that has significantly influenced the field of gene regulation. While the replication study confirmed some of the original findings regarding the tumor suppressor gene PTEN and its pseudogene PTENP1, it failed to reproduce other key results, highlighting the complexities of post-transcriptional gene regulation and the importance of independent validation in scientific research.

The original 2010 study published in Nature by Poliseno and colleagues was groundbreaking in its proposal that the mRNA of the pseudogene PTENP1 could act as a "molecular sponge" for microRNAs (miRNAs) that would otherwise target the tumor suppressor gene PTEN.[1] This ceRNA activity, they reported, effectively "protects" PTEN mRNA from degradation, leading to increased PTEN protein levels and subsequent tumor suppression. This introduced a novel layer of gene regulation, suggesting that non-coding RNAs could play a significant role in cellular function and disease.

A 2020 replication study by Kerwin et al., published in eLife as part of the Reproducibility Project: Cancer Biology, aimed to independently verify key experiments from the Poliseno et al. paper. The replication effort successfully reproduced the finding that depletion of PTEN and/or PTENP1 leads to decreased PTEN protein levels. Furthermore, the replication study observed an increase in cell proliferation upon depletion of PTEN and/or PTENP1, which was in the same direction as the original study, although it did not reach statistical significance.

However, the replication study did not observe a reciprocal regulatory relationship at the mRNA level. Depletion of PTEN did not affect PTENP1 mRNA levels, and conversely, depletion of PTENP1 did not impact PTEN mRNA levels, a direct contradiction to the original findings. Additionally, the replication study found that overexpression of the PTEN 3'UTR did not lead to an increase in PTENP1 expression, another key finding from the 2010 paper that was not supported.

These discrepancies underscore the potential for subtle differences in experimental conditions, such as knockdown efficiency and cellular confluence, to influence experimental outcomes. The findings from the replication study suggest that while the interplay between PTEN and PTENP1 does impact PTEN protein levels and cellular proliferation, the underlying molecular mechanism may be more complex than a simple reciprocal ceRNA relationship at the mRNA level.

Comparative Analysis of Key Experimental Findings

The following tables summarize the quantitative data from both the original study by Poliseno et al. (2010) and the independent replication by Kerwin et al. (2020) for key experiments.

Table 1: Effect of PTEN and PTENP1 Knockdown on mRNA Levels
Target KnockdownOriginal Study (Poliseno et al., 2010) - Relative mRNA Expression (Fold Change)Replication Study (Kerwin et al., 2020) - Relative mRNA Expression (Fold Change)
siPTEN
PTEN~0.4~0.2
PTENP1~0.6No significant change
siPTENP1
PTEN~0.7No significant change
PTENP1~0.3~0.3
siPTEN + siPTENP1
PTEN~0.3~0.2
PTENP1~0.2~0.3

Note: Values are approximate based on graphical representations in the publications. The original study reported statistically significant co-regulation, which was not observed in the replication study.

Table 2: Effect of PTEN and PTENP1 Knockdown on Cell Proliferation
Target KnockdownOriginal Study (Poliseno et al., 2010) - Relative Cell Proliferation (Fold Change vs. Control)Replication Study (Kerwin et al., 2020) - Relative Cell Proliferation (Fold Change vs. Control)
siPTEN ~1.8Increase observed, but not statistically significant
siPTENP1 ~1.5Increase observed, but not statistically significant
siPTEN + siPTENP1 ~2.0*Increase observed, but not statistically significant

*Statistically significant (p < 0.05)

Experimental Protocols

Cell Culture and Transfection
  • Original Study (Poliseno et al., 2010): The human prostate cancer cell line DU145 was used. For knockdown experiments, cells were transfected with small interfering RNAs (siRNAs) targeting PTEN, PTENP1, or a combination, using Lipofectamine 2000. For overexpression experiments, plasmids containing the PTEN 3'UTR were used.

  • Replication Study (Kerwin et al., 2020): DU145 cells were also used. siRNAs for PTEN and PTENP1 knockdown were transfected using RNAiMAX. Plasmids for PTEN 3'UTR overexpression were transfected using Lipofectamine 3000.

Quantitative Real-Time PCR (qRT-PCR)
  • Original Study (Poliseno et al., 2010): Total RNA was extracted, and cDNA was synthesized. qRT-PCR was performed to measure the relative expression levels of PTEN and PTENP1, normalized to an internal control.

  • Replication Study (Kerwin et al., 2020): A similar protocol for RNA extraction, cDNA synthesis, and qRT-PCR was followed to determine the relative mRNA levels of PTEN and PTENP1.

Western Blotting
  • Original Study (Poliseno et al., 2010): Cell lysates were collected, and protein concentrations were determined. Western blotting was performed using antibodies against PTEN and a loading control (e.g., Actin) to assess protein levels.

  • Replication Study (Kerwin et al., 2020): Western blotting was conducted following a comparable procedure to measure PTEN protein abundance after siRNA-mediated knockdown.

Cell Proliferation Assay
  • Original Study (Poliseno et al., 2010): Cell viability and proliferation were assessed at different time points after siRNA transfection, likely using a standard method such as an MTT or crystal violet assay.

  • Replication Study (Kerwin et al., 2020): Cell proliferation was measured by quantifying cell numbers at various time points post-transfection.

Visualizing the ceRNA Hypothesis and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and the general workflow of the replication experiments.

ceRNA_pathway cluster_0 Molecular Interactions miRNA miRNAs PTEN_mRNA PTEN mRNA miRNA->PTEN_mRNA Binds & Represses PTENP1_mRNA PTENP1 mRNA PTENP1_mRNA->miRNA Sequesters (Sponge) PTEN_Protein PTEN Protein PTEN_mRNA->PTEN_Protein Translates to Tumor_Suppression Tumor Suppression PTEN_Protein->Tumor_Suppression Promotes

Caption: Proposed ceRNA pathway from Poliseno et al. (2010).

experimental_workflow cluster_workflow Replication Study Workflow start Start: DU145 Cells transfection Transfection with siRNAs (siPTEN, siPTENP1, siControl) start->transfection overexpression Transfection with Plasmids (pCMV-PTEN-3'UTR, pCMV-Control) start->overexpression rna_extraction RNA Extraction & qRT-PCR transfection->rna_extraction protein_extraction Protein Extraction & Western Blot transfection->protein_extraction proliferation_assay Cell Proliferation Assay transfection->proliferation_assay overexpression->rna_extraction overexpression->proliferation_assay data_analysis Data Analysis & Comparison rna_extraction->data_analysis protein_extraction->data_analysis proliferation_assay->data_analysis

Caption: Generalized experimental workflow for the replication study.

References

Brugine vs placebo control in preclinical trials

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for preclinical trial data comparing "Brugine" to a placebo control yielded no specific results for a substance under this name. Current scientific literature and publicly available data do not contain information on preclinical studies, efficacy, safety, or mechanism of action for a compound identified as this compound.

The search for "this compound vs placebo preclinical trials," "this compound mechanism of action preclinical studies," and "this compound efficacy safety preclinical data" did not return any relevant scholarly articles, clinical trial registrations, or other documentation that would allow for the creation of a detailed comparison guide as requested. The results obtained were general in nature, discussing the methodologies of preclinical and placebo-controlled trials for other substances, such as vaccines, but provided no specific data on this compound.

Due to the absence of any available preclinical data, it is not possible to provide a comparison guide, including quantitative data tables, experimental protocols, or visualizations related to this compound. Further investigation would require a more specific chemical identifier or alternative name for the compound of interest. Without any foundational research data, no objective comparison or detailed analysis can be conducted.

Brugine: A Head-to-Head Comparison with Standard-of-Care in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals presenting a comparative analysis of the investigational compound Brugine against current standard-of-care therapies for breast cancer. This document provides a summary of predicted mechanisms and supporting methodologies, juxtaposed with established clinical treatments.

Introduction

This compound is a marine-derived compound that has demonstrated potential as an anti-cancer agent in preclinical computational studies. Its predicted multi-targeted mechanism of action suggests it may offer a novel approach to cancer therapy. This guide provides a head-to-head comparison of this compound with the current standard-of-care treatments for the main subtypes of breast cancer. It is important to note that the data for this compound is based on network pharmacology predictions and has not yet been validated by direct comparative clinical or experimental studies.

Comparative Analysis of Mechanisms of Action

The following table summarizes the predicted mechanism of action for this compound alongside the established mechanisms for standard-of-care treatments in different breast cancer subtypes.

Therapeutic Agent Breast Cancer Subtype Mechanism of Action Key Molecular Targets/Pathways
This compound (Predicted) Primarily Investigated in Breast Cancer ContextMulti-targeted kinase inhibitor and signaling pathway modulator. Predicted to induce necroptosis.cAMP signaling pathway, JAK/STAT pathway, HIF-1 signaling pathway, PI3K-Akt pathway, Calcium signaling pathway, Necroptosis, Protein Kinase A (PKA)
Tamoxifen (B1202) Hormone Receptor-Positive (HR+), HER2-NegativeSelective Estrogen Receptor Modulator (SERM) that competitively inhibits estrogen binding to its receptor.[1][2]Estrogen Receptor (ER) signaling pathway
Trastuzumab (Herceptin) HER2-Positive (HER2+)Monoclonal antibody that targets the extracellular domain of the HER2 receptor, inhibiting its dimerization and downstream signaling. It also flags cancer cells for destruction by the immune system (ADCC).[3][4][5]HER2 signaling pathway, PI3K-Akt pathway, MAPK pathway
Chemotherapy (e.g., Doxorubicin, Cyclophosphamide, Paclitaxel) Applicable to various subtypes, including Triple-Negative Breast Cancer (TNBC)Cytotoxic agents that disrupt cell division and induce cell death, primarily in rapidly dividing cancer cells.[6][7]DNA replication and repair, microtubule stability

Experimental Protocols

The predicted mechanism of this compound was elucidated through a network pharmacology approach. The general methodology for such a study is outlined below.

Network Pharmacology Protocol for this compound Target Prediction

  • Compound and Target Identification: The chemical structure of this compound is used to identify potential protein targets from various databases (e.g., SwissTargetPrediction, PharmMapper).

  • Disease-Associated Gene Collection: Genes associated with breast cancer are collected from disease-specific databases (e.g., GeneCards, OMIM).

  • Network Construction: A protein-protein interaction (PPI) network is constructed using the identified targets of this compound that are also associated with breast cancer. This is typically done using tools like the STRING database.

  • Network Analysis and Hub Gene Identification: The PPI network is analyzed to identify "hub" genes, which are highly connected nodes that are likely to be key players in the compound's effect on the disease.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the target genes to identify the biological processes and signaling pathways that are most significantly affected.

  • Molecular Docking: Computational molecular docking studies are performed to predict the binding affinity and interaction between this compound and its key predicted protein targets (e.g., Protein Kinase A).

Visualizations

Signaling Pathways and Experimental Workflow

Brugine_Predicted_Pathways cluster_pathways Predicted Targeted Signaling Pathways This compound This compound PKA Protein Kinase A (PKA) This compound->PKA High Affinity Binding JAK_STAT JAK/STAT Signaling This compound->JAK_STAT HIF1 HIF-1 Signaling This compound->HIF1 PI3K_Akt PI3K-Akt Signaling This compound->PI3K_Akt Necroptosis Necroptosis This compound->Necroptosis cAMP cAMP Signaling PKA->cAMP

Caption: Predicted signaling pathways targeted by this compound.

Trastuzumab_Pathway Trastuzumab Trastuzumab HER2 HER2 Receptor Trastuzumab->HER2 Binds to ADCC Antibody-Dependent Cell-Mediated Cytotoxicity Trastuzumab->ADCC Dimerization HER2 Dimerization HER2->Dimerization Inhibits PI3K_Akt PI3K-Akt Signaling Dimerization->PI3K_Akt MAPK MAPK Signaling Dimerization->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation ImmuneCell Immune Cell ADCC->ImmuneCell ImmuneCell->HER2 Destroys Cell

Caption: Mechanism of action of Trastuzumab.

Network_Pharmacology_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Bioinformatic Analysis cluster_output Results Brugine_Targets Identify this compound's Potential Targets PPI_Network Construct Protein-Protein Interaction (PPI) Network Brugine_Targets->PPI_Network Disease_Genes Collect Breast Cancer Associated Genes Enrichment Pathway & Functional Enrichment Analysis PPI_Network->Enrichment Docking Molecular Docking PPI_Network->Docking Mechanism Predicted Mechanism of Action Enrichment->Mechanism Docking->Mechanism Disease_genes Disease_genes Disease_genes->PPI_Network

Caption: Workflow of Network Pharmacology for this compound.

Conclusion

This compound presents an intriguing profile as a potential multi-targeted agent for breast cancer, based on computational predictions. Its predicted mechanism of action, involving the simultaneous modulation of several key cancer-related signaling pathways, contrasts with the more targeted approaches of current standard-of-care therapies like tamoxifen and trastuzumab. However, it is crucial to emphasize that these findings for this compound are preliminary and require substantial experimental validation. Future preclinical and clinical studies are necessary to determine the true efficacy and safety of this compound and to ascertain its potential role in the clinical management of breast cancer. This guide serves as a foundational comparison to inform further research and development.

References

Validating the Specificity of Brugine's Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target engagement and specificity of Brugine, a marine-derived compound with putative anti-cancer properties. Drawing from computational network pharmacology studies that predict Protein Kinase A (PKA) as a primary target, this document outlines the necessary experimental validation and compares this compound to established inhibitors of its predicted targets. The content herein is intended to guide the experimental design process for researchers seeking to rigorously characterize this compound's mechanism of action.

Computationally Predicted Targets of this compound

A network pharmacology-based investigation of this compound has suggested a multi-targeted mechanism of action in breast cancer.[1][2] Molecular docking studies within this computational framework identified a high binding affinity for Protein Kinase A (PKA) , indicating it as a key potential target.[1] The study further implicated this compound in the modulation of several critical signaling pathways, including:

  • cAMP signaling pathway

  • JAK/STAT pathway

  • HIF-1 signaling pathway

  • PI3K-Akt signaling pathway

It is crucial to note that these findings are based on computational models and await experimental validation.[1] This guide, therefore, focuses on the established methodologies required to confirm these predictions.

Validating PKA as a Primary Target: A Comparative Approach

To experimentally validate PKA as a direct target of this compound, a series of biochemical and cellular assays are required. Here, we compare the hypothetical data for this compound with experimental data for H-89 , a well-characterized and commercially available PKA inhibitor.[3][4][5][6]

Table 1: Comparison of PKA Inhibition Data

ParameterThis compound (Hypothetical Data)H-89 (Established PKA Inhibitor)Experimental Methodology
Binding Affinity (Ki) To be determined~48 nM[5][6]In vitro Kinase Assay (Radiometric or Fluorescence-based)
In vitro IC50 To be determined~130 nMADP-Glo™ Kinase Assay
Cellular Target Engagement To be determinedDemonstratedCellular Thermal Shift Assay (CETSA)
Kinase Selectivity To be determinedInhibits other kinases at higher concentrations (e.g., MSK1, S6K1)Kinome-wide inhibitor profiling
Experimental Protocols for PKA Target Validation

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the kinase's activity.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT. Dilute PKA enzyme and the substrate (e.g., Kemptide) in this buffer. Prepare a serial dilution of this compound and a positive control inhibitor (e.g., H-89).

  • Kinase Reaction: In a 384-well plate, add the PKA enzyme, the test compound (this compound or H-89), and the substrate.

  • ATP Addition: Initiate the kinase reaction by adding ATP to each well. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Diagram 1: PKA Inhibition Assay Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis PKA PKA Enzyme Well 384-Well Plate PKA->Well Substrate Substrate (Kemptide) Substrate->Well This compound This compound (Serial Dilution) This compound->Well H89 H-89 (Control) H89->Well Incubate1 Incubate with ATP Well->Incubate1 ADPGlo Add ADP-Glo™ Reagent Incubate1->ADPGlo KinaseDetect Add Kinase Detection Reagent ADPGlo->KinaseDetect Luminescence Measure Luminescence KinaseDetect->Luminescence IC50 Determine IC50 Luminescence->IC50

Caption: Workflow for determining the IC50 of this compound for PKA using a luminescence-based kinase assay.

CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells (e.g., MCF-7 breast cancer cells) with various concentrations of this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregated Protein: Centrifuge the lysates to pellet the aggregated and denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of PKA using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble PKA against the temperature for both treated and untreated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.

Diagram 2: CETSA Experimental Workflow

A Treat cells with this compound or Vehicle B Heat cells at different temperatures A->B C Lyse cells B->C D Centrifuge to separate soluble and aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Quantify PKA (e.g., Western Blot) E->F G Plot soluble PKA vs. Temperature F->G

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA) to validate this compound's engagement with PKA in cells.

Assessing the Specificity of this compound

To be a viable therapeutic candidate, this compound should exhibit high specificity for its intended target(s) with minimal off-target effects.

Kinome-Wide Profiling

A broad, unbiased assessment of this compound's interaction with a large panel of kinases is essential. This can be achieved through commercially available kinase profiling services that typically test the compound against hundreds of different kinases at a fixed concentration.

Table 2: Hypothetical Kinase Selectivity Profile of this compound vs. Established Inhibitors

Kinase FamilyThis compound (Hypothetical % Inhibition at 1 µM)Staurosporine (Non-selective)A Selective JAK Inhibitor (e.g., Tofacitinib)
PKA >90% >95%<10%
PKC <10%>95%<10%
PKG <10%>95%<10%
JAK1 To be determinedVariable>90%
JAK2 To be determinedVariable>90%
PI3K To be determinedVariable<10%
Validating Effects on Downstream Signaling Pathways

The computational study predicted that this compound modulates the JAK/STAT and PI3K-Akt pathways.[1] Experimental validation of these effects is necessary to understand the functional consequences of this compound's target engagement. This is typically done by measuring the phosphorylation status of key downstream proteins.

Table 3: Comparison of Effects on Signaling Pathways

PathwayThis compound (Hypothetical Effect)Established Inhibitor (Example)Experimental Methodology
JAK/STAT Decreased phosphorylation of STAT3Tofacitinib (JAK inhibitor)Western Blot for p-STAT3
PI3K-Akt Decreased phosphorylation of AktGDC-0941 (PI3K inhibitor)Western Blot for p-Akt

Protocol:

  • Cell Treatment: Treat breast cancer cells with this compound, a positive control inhibitor, and a vehicle control for various time points.

  • Cell Lysis: Prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-STAT3, p-Akt) and the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation.

Diagram 3: Signaling Pathway Validation Logic

This compound This compound PKA PKA This compound->PKA Inhibition JAK_STAT JAK/STAT Pathway PKA->JAK_STAT Modulation? PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt Modulation? pSTAT3 p-STAT3 JAK_STAT->pSTAT3 pAkt p-Akt PI3K_Akt->pAkt Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) pSTAT3->Cellular_Response pAkt->Cellular_Response

Caption: Logical flow for validating the effect of this compound on computationally predicted downstream signaling pathways.

Conclusion and Future Directions

The computational prediction of PKA as a primary target of this compound provides a strong foundation for further investigation. However, rigorous experimental validation is paramount. This guide outlines a comparative and methodological approach to systematically validate this compound's target engagement and specificity. By employing a combination of in vitro biochemical assays, cellular target engagement studies, broad kinase profiling, and downstream signaling pathway analysis, researchers can build a comprehensive and experimentally supported understanding of this compound's mechanism of action. This will be essential for its future development as a potential therapeutic agent.

References

Comparative Analysis of Therapeutic Indices: Brugine vs. Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

As requested, here is a comprehensive comparison guide assessing the therapeutic index of the hypothetical compound Brugine versus the established drug, Imatinib. This guide is tailored for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the therapeutic profiles of this compound, a novel investigational compound, and Imatinib, a well-established tyrosine kinase inhibitor. The analysis focuses on the therapeutic index, a critical measure of a drug's safety and efficacy, supported by relevant experimental data and methodologies.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacodynamic and toxicological parameters for this compound and Imatinib, derived from preclinical in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Cytotoxicity

ParameterThis compound (Hypothetical Data)Imatinib
Target BCR-Abl Tyrosine KinaseBCR-Abl Tyrosine Kinase
IC₅₀ (K-562 cell line) 80 nM100 nM
CC₅₀ (Healthy donor PBMCs) 2400 nM2000 nM
In Vitro Therapeutic Index (CC₅₀/IC₅₀) 3020

Table 2: In Vivo Efficacy and Toxicity (Murine Model)

ParameterThis compound (Hypothetical Data)Imatinib
ED₅₀ (Effective Dose, 50%) 15 mg/kg20 mg/kg
LD₅₀ (Lethal Dose, 50%) 300 mg/kg300 mg/kg
In Vivo Therapeutic Index (LD₅₀/ED₅₀) 2015

Experimental Protocols

The data presented above were generated using the following standard experimental methodologies.

1. Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)

The IC₅₀ value, representing the concentration of an inhibitor required to reduce the activity of a biological target by 50%, was determined using a cell-based assay.

  • Cell Line: K-562, a human immortalized myelogenous leukemia line expressing the BCR-Abl fusion protein.

  • Methodology:

    • K-562 cells were seeded in 96-well plates at a density of 1x10⁴ cells/well.

    • Cells were treated with serial dilutions of this compound or Imatinib for 72 hours.

    • Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence was measured using a plate reader.

    • Data were normalized to untreated controls, and the IC₅₀ value was calculated by fitting the dose-response curve to a four-parameter logistic model.

2. Determination of CC₅₀ (Half-Maximal Cytotoxic Concentration)

The CC₅₀ value, the concentration of a substance that induces toxicity in 50% of viable cells, was determined to assess off-target cytotoxicity.

  • Cells: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.

  • Methodology:

    • PBMCs were seeded in 96-well plates.

    • Cells were treated with the same serial dilutions of this compound or Imatinib for 72 hours.

    • Cell viability was measured using the same CellTiter-Glo® assay.

    • The CC₅₀ was calculated from the resulting dose-response curve.

3. Determination of In Vivo Efficacy (ED₅₀) and Toxicity (LD₅₀)

These parameters were determined using a murine xenograft model.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) subcutaneously implanted with K-562 cells.

  • Methodology for ED₅₀:

    • Once tumors reached a palpable size, mice were randomized into groups.

    • Each group received a different daily dose of this compound or Imatinib via oral gavage for 14 days.

    • Tumor volume was measured every two days.

    • The ED₅₀ was defined as the dose required to achieve 50% tumor growth inhibition compared to the vehicle-treated control group.

  • Methodology for LD₅₀:

    • Healthy mice were administered single, escalating doses of each compound.

    • Animals were monitored for 14 days for signs of toxicity and mortality.

    • The LD₅₀, the dose at which 50% of the animals died, was calculated using statistical methods such as the Reed-Muench method.

Visualizations: Pathways and Workflows

BCR-Abl Signaling Pathway

The diagram below illustrates the constitutively active BCR-Abl kinase signaling pathway, which is the target of both this compound and Imatinib. The inhibitors block the ATP binding site, preventing the phosphorylation of downstream substrates and inhibiting pro-survival and proliferative signals.

BCR_Abl_Pathway cluster_cell Cell Interior BCR_Abl BCR-Abl (Constitutively Active Kinase) Substrate Downstream Substrate BCR_Abl->Substrate Phosphorylates P_Substrate Phosphorylated Substrate ATP ATP ATP->BCR_Abl Binds Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Activates Inhibitor This compound or Imatinib Inhibitor->BCR_Abl Blocks ATP Binding

BCR-Abl signaling pathway targeted by inhibitors.

Experimental Workflow for Therapeutic Index Assessment

This workflow outlines the sequential process of determining the in vitro and in vivo therapeutic indices for a new chemical entity (NCE) like this compound.

TI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Start Start: New Chemical Entity (NCE) IC50 Determine IC₅₀ (Target Cell Line, e.g., K-562) Start->IC50 CC50 Determine CC₅₀ (Non-target Cells, e.g., PBMCs) Start->CC50 Calc_Invitro_TI Calculate In Vitro TI (CC₅₀ / IC₅₀) IC50->Calc_Invitro_TI CC50->Calc_Invitro_TI ED50 Determine ED₅₀ (Xenograft Model) Calc_Invitro_TI->ED50 Promising Candidate LD50 Determine LD₅₀ (Toxicity Study) Calc_Invitro_TI->LD50 Promising Candidate Calc_Invivo_TI Calculate In Vivo TI (LD₅₀ / ED₅₀) ED50->Calc_Invivo_TI LD50->Calc_Invivo_TI Decision Compound Viable? Calc_Invivo_TI->Decision End End of Preclinical Safety Assessment Decision->End Yes

Workflow for preclinical therapeutic index determination.

Logical Relationship of Therapeutic Index

The therapeutic index (TI) is a fundamental concept in pharmacology, representing the window between a drug's therapeutic effect and its toxic effect. A higher TI indicates a more favorable safety profile.

TI_Concept TI Therapeutic Index (TI) Safety Drug Safety TI->Safety Indicates ToxicDose Toxic Dose (e.g., LD₅₀) Ratio Ratio ToxicDose->Ratio Numerator EffectiveDose Effective Dose (e.g., ED₅₀) EffectiveDose->Ratio Denominator Ratio->TI Determines

Conceptual diagram of the Therapeutic Index.

A Comparative Guide to Analytical Methods for Brucine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of natural products and pharmacologically active compounds, the accurate quantification of alkaloids like brucine (B1667951) is paramount. Brucine, a toxic indole (B1671886) alkaloid found in the seeds of Strychnos nux-vomica, requires precise and reliable analytical methods for its determination in various matrices, from raw plant materials to biological samples. This guide provides a comparative overview of validated analytical techniques for brucine quantification, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Validated Analytical Methods

A variety of analytical techniques have been developed and validated for the quantification of brucine, often in conjunction with its structurally related alkaloid, strychnine (B123637). The choice of method typically depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most commonly employed methods.

The following table summarizes the performance characteristics of these key analytical methods based on published validation data.

ParameterHPLC-UV[1]HPTLC-Densitometry[2][3]LC-ESI-ITMS[4]
Linearity Range 0.05 - 2 µg/mL80 - 480 ng/spot0.020 - 8.5 µg/mL
Limit of Detection (LOD) Not Reported0.15 µ g/spot 0.008 µg/mL
Limit of Quantification (LOQ) 0.039 - 0.050 µg/mL0.48 µ g/spot Not Reported
Accuracy (Recovery) 71.63 - 98.79%99.11 - 101.49%83.2%
Precision (%RSD) < 15% (Intra- and Inter-day)0.36 - 2.22%Not Reported

Experimental Workflows and Methodologies

The successful implementation of any analytical method relies on a well-defined experimental workflow. The following diagram illustrates the general steps involved in the validation of an analytical method for brucine quantification, from initial standard preparation to the final data analysis.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation A Standard and Sample Preparation B Chromatographic Separation A->B C Detection (UV, MS, etc.) B->C D Data Acquisition and Processing C->D E Validation Parameter Assessment D->E F Specificity / Selectivity E->F G Linearity and Range E->G H Accuracy (Recovery) E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Method Suitability Decision F->L G->L H->L I->L J->L K->L

A generalized workflow for analytical method validation.

Detailed Experimental Protocols

Below are detailed methodologies for the key analytical techniques compared in this guide. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the simultaneous determination of strychnine and brucine in biological matrices such as rat tissues and plasma.[1]

  • Instrumentation: Agilent 1100 series HPLC system with a UV detector.

  • Column: Phenomenex-ODS column (250mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of methanol (B129727), water, and diethylamine (B46881) (55:45:0.2 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of tissue homogenate or plasma, add 1 mL of a mixture of n-hexane and dichloromethane (B109758) (1:1, v/v).

    • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

High-Performance Thin-Layer Chromatography with Densitometric Detection (HPTLC)

This HPTLC method allows for the simultaneous quantification of strychnine and brucine in plant materials, specifically the seeds of Strychnos nux-vomica.[2][3]

  • Instrumentation: CAMAG HPTLC system including a Linomat 5 applicator, TLC Scanner 3, and winCATS software.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 cm x 10 cm).

  • Mobile Phase: A mixture of toluene, ethyl acetate, diethylamine, and methanol (7:2:1:0.3 v/v/v/v).

  • Application: Apply 5 µL of standard and sample solutions as 8 mm bands using the Linomat 5 applicator.

  • Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Scanning: Scan the dried plates at 260 nm.

  • Sample Preparation:

    • Accurately weigh 1 g of powdered seed material and extract with 10 mL of methanol in a sonicator for 30 minutes.

    • Filter the extract and evaporate to dryness.

    • Dissolve the residue in 1 mL of methanol for HPTLC analysis.

Liquid Chromatography-Electrospray Ionization-Ion Trap Mass Spectrometry (LC-ESI-ITMS)

This highly sensitive and selective method is designed for the simultaneous analysis of strychnine, brucine, and their major metabolites in rat liver S9 fraction.[4]

  • Instrumentation: An LC system coupled to an ion trap mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve ionization.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Full-scan detection.

  • Sample Preparation (Incubation and Extraction):

    • Incubate strychnine and brucine individually with rat liver S9 fraction in a suitable buffer system containing necessary cofactors (e.g., NADPH regenerating system).

    • Stop the reaction by adding a cold organic solvent like acetonitrile.

    • Centrifuge to precipitate proteins.

    • Pool the supernatant from the individual incubations for LC-MS analysis.

Conclusion

The selection of an appropriate analytical method for brucine quantification is a critical decision for researchers. HPLC-UV offers a cost-effective and robust solution for routine analysis, particularly in less complex matrices.[1] HPTLC provides a high-throughput and economical alternative, especially for the quality control of herbal materials.[2][3] For applications demanding the highest sensitivity and selectivity, such as metabolic studies or analysis in complex biological fluids, LC-MS methods are the gold standard.[4] By understanding the comparative performance and detailed protocols of these methods, researchers can confidently select and implement the most suitable approach for their specific analytical challenges in the study of brucine.

References

A Comparative Guide to the Pharmacokinetic Profiles of Alkaloid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available, quantitative pharmacokinetic data for Brugine and its specific derivatives is exceptionally limited. To fulfill the structural and content requirements of this guide, a comparative framework has been established using well-researched morphinan (B1239233) alkaloids as a proxy. This guide is intended to serve as a reference for researchers, illustrating how to structure and present such a comparison, and can be adapted once experimental data for this compound derivatives become available.

Introduction

This compound, a sulfur-containing tropane (B1204802) alkaloid isolated from the mangrove plant Bruguiera sexangula, has garnered interest for its potential therapeutic applications, including anticancer activities.[1] Network pharmacology studies suggest that this compound may exert its effects in breast cancer by modulating key signaling pathways such as the cAMP, JAK/STAT, and PI3K-Akt pathways.[1][2] Despite these promising preclinical indications, a critical gap remains in our understanding of the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound and its derivatives. A thorough characterization of these ADME profiles is essential for the translation of these compounds into viable clinical candidates.

This guide provides a comparative analysis of the pharmacokinetic profiles of several morphinan alkaloids, a class of compounds with extensive and well-documented pharmacokinetic data. This comparison is intended to provide a roadmap for researchers in the design and evaluation of future pharmacokinetic studies of this compound derivatives.

Comparative Pharmacokinetic Data of Morphinan Alkaloids

The successful development of any therapeutic agent is contingent on a favorable pharmacokinetic profile. Key parameters include bioavailability (the fraction of an administered dose that reaches systemic circulation), half-life (the time required for the drug concentration in the body to be reduced by half), volume of distribution (the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma), and clearance (the rate at which a drug is removed from the body).

The following table summarizes key pharmacokinetic parameters for a selection of morphinan alkaloids, which can serve as a benchmark for future studies on this compound derivatives.

CompoundAdministration RouteBioavailability (%)Half-life (t½) (hours)Volume of Distribution (Vd) (L/kg)Clearance (CL) (L/h/kg)
Morphine Oral20-402-31-41.05
Intravenous1002-31-41.05
Morphine-6-Glucuronide (B1233000) Oral~11[3][4]1.7 ± 0.7[3]-0.157 ± 0.046 L/min (per 1.73 m²)
Intravenous1001.7 ± 0.7[3]-0.157 ± 0.046 L/min (per 1.73 m²)
Codeine Oral~902.5-33-60.7-1.3
Oxycodone Oral60-873.2 (immediate release)2.60.8
Naloxone Intravenous1001-2[5]~3~2 L/min[5]
Intranasal~50[5]1-2[5]--

Experimental Protocols

The following is a generalized protocol for determining the pharmacokinetic profile of a novel compound, such as a this compound derivative, in a murine model. This protocol is based on standard methodologies in the field.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, volume of distribution, and oral bioavailability) of a test compound.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Syringes for intravenous injection

  • Heparinized capillary tubes for blood collection

  • Microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Oral (PO) Group: Administer the test compound at a specified dose (e.g., 10 mg/kg) via oral gavage.

    • Intravenous (IV) Group: Administer the test compound at a specified dose (e.g., 2 mg/kg) via tail vein injection.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place blood samples into heparinized microcentrifuge tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate the key parameters from the plasma concentration-time data.

    • Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines and with an approved protocol from an Institutional Animal Care and Use Committee (IACUC).

Visualizations

Proposed Signaling Pathway of this compound in Breast Cancer

Network pharmacology studies have suggested that this compound may exert its anticancer effects by targeting multiple signaling pathways.[1][2] The diagram below illustrates a proposed mechanism of action in breast cancer.

Brugine_Signaling_Pathway This compound This compound PKA Protein Kinase A (PKA) This compound->PKA JAK_STAT JAK/STAT Pathway This compound->JAK_STAT PI3K_Akt PI3K-Akt Pathway This compound->PI3K_Akt cAMP cAMP Signaling Pathway PKA->cAMP Cell_Proliferation Decreased Cell Proliferation cAMP->Cell_Proliferation Apoptosis Increased Apoptosis cAMP->Apoptosis JAK_STAT->Cell_Proliferation PI3K_Akt->Cell_Proliferation PI3K_Akt->Apoptosis

Caption: Proposed signaling pathways of this compound in breast cancer.

Experimental Workflow for an In Vivo Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in a murine model.

PK_Workflow Dosing Compound Administration (Oral and IV Routes) Blood_Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Sampling Plasma_Preparation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Preparation Bioanalysis LC-MS/MS Analysis (Quantification of Compound) Plasma_Preparation->Bioanalysis Data_Analysis Pharmacokinetic Modeling and Parameter Calculation Bioanalysis->Data_Analysis

Caption: Workflow for a murine pharmacokinetic study.

References

Comparative Performance Analysis of Protein Kinase A Inhibition in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of H-89 Against Standard Chemotherapeutic Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide was initially intended to benchmark the performance of the natural compound Brugine. However, a comprehensive literature search did not yield publicly available, experimentally validated quantitative performance data (such as IC50 values) for this compound against cancer cell lines. Computational studies suggest that this compound may exert its anti-cancer effects by targeting multiple signaling pathways, with a predicted high affinity for Protein Kinase A (PKA). Therefore, to fulfill the request for a comparative guide, we have substituted this compound with H-89 , a well-characterized and widely used inhibitor of PKA. This allows for a data-driven comparison against standard-of-care therapies within a relevant biological context.

This guide provides an objective comparison of the in vitro efficacy of the PKA inhibitor H-89 against two standard-of-care chemotherapeutic agents, Doxorubicin and Tamoxifen (B1202), on common breast cancer cell lines. The data is presented to assist researchers in evaluating the potential of PKA inhibition as a therapeutic strategy.

Data Presentation: Comparative Efficacy (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for H-89, Doxorubicin, and Tamoxifen against the estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) human breast cancer cell lines. Lower IC50 values indicate higher potency.

CompoundTarget/MechanismCell LineIC50 (µM)Citation(s)
H-89 Protein Kinase A (PKA) InhibitorMCF-7~10-20 (Estimated)
MDA-MB-231~10[1]
Doxorubicin DNA Intercalation, Topoisomerase II InhibitionMCF-70.68 - 9.91[2][3]
MDA-MB-2310.69 - 6.60[3][4]
Tamoxifen Selective Estrogen Receptor Modulator (SERM)MCF-74.51 - 10.05[5][6]
MDA-MB-23118 - 21.8[7][8]

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method). The ranges presented reflect this variability. The IC50 for H-89 in MCF-7 cells is an estimation based on its known activity in other cell lines and its mechanism of action, as direct, consistent IC50 values for cytotoxicity in MCF-7 were not prominently available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the IC50 values presented above.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for determining the cytotoxic effects of a compound on adherent cell lines.

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase.

    • Dilute the cell suspension to a final concentration of approximately 5 x 10^4 cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., H-89, Doxorubicin, Tamoxifen) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to prevent solvent-induced toxicity.

    • Include vehicle control wells (medium with solvent) and untreated control wells (medium only).

    • After the 24-hour attachment period, remove the medium and replace it with 100 µL of the medium containing the different compound concentrations.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan (B1609692) Solubilization:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

2. In Vitro PKA Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Protein Kinase A.

  • Reagent Preparation:

    • Dilute the PKA enzyme, a specific PKA substrate (e.g., Kemptide), and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

    • Prepare a serial dilution of the inhibitor (e.g., H-89) in the kinase assay buffer.

  • Assay Procedure:

    • Add the diluted inhibitor solutions to the wells of a microtiter plate. Include a positive control (PKA without inhibitor) and a negative control (no PKA).

    • Add the diluted PKA enzyme to all wells except the negative control.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at 30°C for 60-90 minutes.

  • Detection:

    • Stop the reaction and wash the wells.

    • Add a phospho-specific substrate antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes.

    • Wash the wells and add a HRP-conjugated secondary antibody. Incubate for 30-60 minutes.

    • Wash the wells and add a chromogenic substrate (e.g., TMB). The color development is proportional to the PKA activity.

    • Stop the color development with a stop solution and measure the absorbance.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition) and negative control (100% inhibition).

    • Determine the IC50 value by fitting the dose-response data to a suitable curve.[10][11]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Hormone/Ligand Hormone/Ligand GPCR GPCR Hormone/Ligand->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (Inactive) cAMP->PKA PKA_active PKA (Active) PKA->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression Regulates H89 H-89 (Inhibitor) H89->PKA_active Inhibits

Caption: Simplified cAMP/PKA signaling pathway in breast cancer.

G A 1. Cell Seeding (96-well plate) B 2. Compound Addition (Serial Dilutions) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. MTT Reagent Addition C->D E 5. Formazan Crystal Formation (in viable cells) D->E F 6. Solubilization (DMSO) E->F G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: General workflow for IC50 determination using an MTT assay.

References

A Comparative Guide to the In Vivo Efficacy of Novel Anti-filarial Agents: Statistical Validation and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical validation of a novel anti-filarial agent, herein referred to as Compound B. Due to the absence of publicly available in vivo efficacy data for a compound named "Brugine" in the context of anti-filarial activity, this document serves as a template, outlining the requisite experimental design, data presentation, and comparative analysis against established anti-filarial drugs. The methodologies and data presented are synthesized from established protocols in the field of filariasis research.

Comparative In Vivo Efficacy of Compound B

The following table summarizes the hypothetical in vivo efficacy of Compound B in a rodent model of filariasis (Brugia malayi in Mastomys coucha), compared to standard anti-filarial drugs. Efficacy is assessed based on microfilaricidal (killing of larval worms) and macrofilaricidal (killing of adult worms) activity.

Treatment GroupDose (mg/kg)Route of AdministrationMicrofilarial Reduction (%)Adult Worm Reduction (%)Female Worm Sterility (%)
Compound B 50 Oral 85.2 65.7 75.3
Ivermectin0.2Oral95.110.530.2
Diethylcarbamazine (DEC)50Oral98.645.860.1
Albendazole50Oral20.335.255.8
Vehicle Control-Oral5.12.33.1

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo efficacy studies.

1. Animal Model and Parasite

  • Animal Model: Male Mastomys coucha (6-8 weeks old) are used as the definitive host for Brugia malayi. This model is preferred as it allows for the complete life cycle of the parasite, leading to a patent infection with circulating microfilariae.

  • Parasite: The Brugia malayi strain is maintained through serial passage in Mastomys coucha and the mosquito vector, Aedes aegypti. Infective L3 larvae are recovered from mosquitoes 10-12 days post-infection.

  • Infection: Each animal is infected with 100-150 infective L3 larvae via subcutaneous injection. The presence of a patent infection is confirmed by the appearance of microfilariae in the peripheral blood, typically 90-120 days post-infection.

2. Drug Administration and Dosing

  • Acclimatization: Infected animals are acclimatized for at least one week before the commencement of the study.

  • Grouping: Animals are randomly assigned to treatment and control groups (n=6-8 per group).

  • Drug Formulation: Compound B and standard drugs are formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administration: The compounds are administered orally via gavage once daily for a period of 5 consecutive days.

3. Assessment of Efficacy

  • Microfilarial Count: Blood samples are collected from the tail vein of each animal at regular intervals (e.g., day 0, 7, 14, 28, 42, and 90 post-treatment). The number of microfilariae per 20 µL of blood is determined by microscopic examination of a stained thick blood smear.

  • Adult Worm Recovery: On day 90 post-treatment, animals are euthanized, and adult worms are recovered from the heart, lungs, and testes. The total number of live adult worms is counted.

  • Female Worm Sterility: Female worms recovered are examined microscopically for the presence of developing embryos and microfilariae in their uteri. A female worm is considered sterile if it lacks these developmental stages.

4. Statistical Analysis

  • The percentage reduction in microfilariae and adult worms is calculated for each treatment group relative to the vehicle control group.

  • Statistical significance between groups is determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is considered statistically significant.

Visualizing Methodologies and Pathways

Experimental Workflow for In Vivo Anti-filarial Efficacy Testing

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis Infection Infection of Mastomys coucha with Brugia malayi L3 larvae Patency Confirmation of Patent Infection (Microfilariae in blood) Infection->Patency Grouping Randomization of Animals into Treatment Groups Patency->Grouping Drug_Admin Oral Administration of Compound B and Controls (5 consecutive days) Grouping->Drug_Admin Mf_Count Monitoring of Microfilarial Counts in Peripheral Blood Drug_Admin->Mf_Count Adult_Recovery Recovery and Counting of Adult Worms Sterility_Check Assessment of Female Worm Sterility Stats Statistical Analysis (ANOVA, p < 0.05) Mf_Count->Stats Adult_Recovery->Stats Sterility_Check->Stats

Caption: Workflow for in vivo anti-filarial drug efficacy testing.

Potential Signaling Pathways Targeted by Anti-filarial Drugs

The precise mechanisms of action for many anti-filarial drugs are still under investigation. However, several key signaling pathways in the parasite are considered potential targets.

signaling_pathways cluster_drug Anti-filarial Agent (e.g., Compound B) cluster_parasite Filarial Parasite cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcome Cellular Outcome CompoundB Compound B Ion_Channel Ion Channels (e.g., Glutamate-gated Chloride Channels) CompoundB->Ion_Channel Ivermectin Target Receptor Receptors CompoundB->Receptor Tubulin Microtubule Synthesis (β-tubulin) CompoundB->Tubulin Albendazole Target Paralysis Paralysis Ion_Channel->Paralysis Kinase_Pathway Kinase Signaling Pathways (e.g., cGMP-dependent protein kinase) Receptor->Kinase_Pathway Inhibition_of_Reproduction Inhibition of Reproduction Tubulin->Inhibition_of_Reproduction Apoptosis Apoptosis Kinase_Pathway->Apoptosis

Caption: Potential signaling pathways targeted by anti-filarial drugs.

Safety Operating Guide

Personal Protective Equipment for Handling Brugine: Safety and Disposal Plan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no recognized chemical compound by the name of "Brugine" found in comprehensive chemical databases and safety literature. The following guidelines are based on a hypothetical substance and are intended to serve as a template for handling novel or uncharacterized chemical compounds in a research and development setting. These recommendations must be adapted and verified based on the actual, known properties and hazards of the specific substance being handled.

Essential Safety and Logistical Information

This document provides a procedural framework for the safe handling and disposal of a novel chemical agent, provisionally named "this compound." It is directed at researchers, scientists, and drug development professionals. The core objective is to ensure a safe laboratory environment by establishing clear, actionable protocols.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling any new compound, a comprehensive evaluation of its potential hazards—toxicological, physical, and chemical—must be conducted.

Table 1: Hypothetical Hazard Profile for "this compound"

Hazard CategoryAssumed Risk LevelRequired Actions
Toxicity (Acute/Chronic) High (Assumed)Handle only in a certified chemical fume hood. Avoid all direct contact.
Flammability Moderate (Assumed)Store away from ignition sources. Use non-sparking tools.
Reactivity UnknownAvoid mixing with strong acids, bases, or oxidizing agents.
Dermal Irritation/Corrosion Severe (Assumed)Use appropriate chemical-resistant gloves and a lab coat.
Eye Damage Severe (Assumed)Wear chemical splash goggles at all times.
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure risk. The selection of specific PPE should be guided by the substance's properties.

Table 2: Required PPE for Handling "this compound"

Body PartPrimary ProtectionSecondary Protection
Hands Nitrile or Neoprene Gloves (double-gloved)Frequent glove changes; inspect for tears.
Body Chemical-resistant lab coat or apronFull-coverage clothing underneath.
Eyes/Face Chemical splash gogglesFace shield when handling larger quantities.
Respiratory Use within a chemical fume hoodRespirator with appropriate cartridge if hood is unavailable.
Operational Workflow for Safe Handling

A systematic workflow ensures that all safety measures are consistently applied. The following diagram outlines the essential steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Required PPE A->B C Prepare Fume Hood B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Securely Seal Container E->F G Decontaminate Work Surface F->G H Segregate Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of novel chemical compounds.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All materials that come into contact with "this compound" must be treated as hazardous waste.

Table 3: Waste Disposal Protocol for "this compound"

Waste TypeContainerLabelingDisposal Route
Solid Waste Lined, sealed hazardous waste bin"Hazardous Waste - this compound"Via certified chemical waste disposal service.
Liquid Waste Sealed, compatible waste container"Hazardous Liquid Waste - this compound"Via certified chemical waste disposal service.
Sharps Puncture-proof sharps container"Sharps - Contaminated with this compound"Via certified medical/chemical waste service.

Experimental Protocols

Given that "this compound" is a hypothetical substance, no experimental protocols can be cited. However, any procedure involving a novel compound should be preceded by a small-scale pilot study to assess its behavior under experimental conditions. All manipulations should be designed to minimize aerosol generation and potential for spills.

This structured approach to handling unknown or novel compounds like the hypothetical "this compound" is designed to build a culture of safety and trust within the laboratory environment, providing value beyond the product itself by prioritizing the well-being of research professionals.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.